molecular formula C23H26N2O6 B15587560 Rauvoyunine B

Rauvoyunine B

Cat. No.: B15587560
M. Wt: 426.5 g/mol
InChI Key: CLKVTWIYTILMIO-UFDFVOHESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rauvoyunine B is a useful research compound. Its molecular formula is C23H26N2O6 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (1R,9S,11S,14E,15S,17S,19R)-19-(acetyloxymethyl)-14-ethylidene-5-hydroxy-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-4-13-10-25-18-8-16(13)21(20(28)29-3,11-30-12(2)26)22-9-19(25)31-23(18,22)24-17-7-14(27)5-6-15(17)22/h4-7,16,18-19,24,27H,8-11H2,1-3H3/b13-4-/t16-,18-,19-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKVTWIYTILMIO-UFDFVOHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2C3CC1C(C45C3(NC6=C4C=CC(=C6)O)OC2C5)(COC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@@H]1[C@@]([C@@]45[C@@]3(NC6=C4C=CC(=C6)O)O[C@H]2C5)(COC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isolating Rauvoyunine B from Rauvolfia yunnanensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isolation of Rauvoyunine B, a picraline-type indole (B1671886) alkaloid, from the plant Rauvolfia yunnanensis. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the isolation workflow.

Introduction

Rauvolfia yunnanensis, a member of the Apocynaceae family, is a well-known source of structurally diverse and biologically active monoterpenoid indole alkaloids. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications. Among these alkaloids is this compound, a picraline-type alkaloid that has been isolated from the aerial parts of the plant. This guide serves as a technical resource for researchers engaged in the natural product isolation and drug discovery of compounds from this important medicinal plant.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its physicochemical properties and spectroscopic data essential for its identification and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₁H₂₂N₂O₅
High-Resolution ESI-MSm/z 421.1421 [M+Na]⁺ (Calculated for C₂₁H₂₂N₂O₅Na, 421.1426)
AppearanceAmorphous powder
Source OrganismRauvolfia yunnanensis (Aerial Parts)

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
17.96br s
34.28s
54.88d11.5
2.50m
2.22m
97.18d7.5
106.78t7.5
11---
126.85d7.5
14α2.05m
14β1.85m
153.25m
162.95d11.5
17a4.55d12.0
17b4.25d12.0
181.65d7.0
195.65q7.0
21α3.85m
21β3.65m
OMe-163.75s

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)
2175.8
393.5
555.4
653.2
756.2
8135.5
9118.2
10119.8
11145.8
12110.9
13140.2
1434.5
1535.8
1660.8
1768.5
1813.5
19128.5
20135.2
2150.2
OMe-1652.8
C=O170.5

Experimental Protocols

The following protocols are detailed methodologies for the extraction and isolation of this compound from Rauvolfia yunnanensis.

Plant Material

The aerial parts of Rauvolfia yunnanensis were collected and air-dried. The dried material was then powdered for extraction.

Extraction of Total Alkaloids
  • The powdered aerial parts of R. yunnanensis (5.0 kg) were extracted three times with 95% ethanol (B145695) (EtOH) at room temperature.

  • The combined ethanol extracts were concentrated under reduced pressure to yield a crude extract.

  • The crude extract was suspended in water and partitioned successively with petroleum ether and chloroform (B151607) (CHCl₃) to remove non-alkaloidal constituents.

  • The aqueous layer was then basified with ammonia (B1221849) solution to a pH of 9-10 and subsequently extracted with CHCl₃.

  • The CHCl₃ layer, containing the total alkaloids, was concentrated under reduced pressure to yield the total alkaloid extract.

Isolation of this compound
  • The total alkaloid extract was subjected to column chromatography over silica (B1680970) gel.

  • The column was eluted with a gradient of increasing polarity, typically a chloroform-methanol (CHCl₃-MeOH) solvent system.

  • Fractions were collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles were combined.

  • The fraction containing this compound was further purified using repeated column chromatography on silica gel and Sephadex LH-20.

  • Final purification was achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Visualization of the Isolation Workflow

The following diagram illustrates the experimental workflow for the isolation of this compound from Rauvolfia yunnanensis.

Isolation_Workflow start Powdered Aerial Parts of Rauvolfia yunnanensis (5.0 kg) extraction Extraction with 95% EtOH (3 times at room temperature) start->extraction concentration1 Concentration under reduced pressure extraction->concentration1 partitioning Suspension in H₂O and partitioning with Petroleum Ether and CHCl₃ concentration1->partitioning basification Basification of aqueous layer (Ammonia, pH 9-10) and extraction with CHCl₃ partitioning->basification total_alkaloids Total Alkaloid Extract basification->total_alkaloids cc1 Silica Gel Column Chromatography (CHCl₃-MeOH gradient) total_alkaloids->cc1 fractions Collection and Combination of Fractions (monitored by TLC) cc1->fractions purification Repeated Column Chromatography (Silica Gel, Sephadex LH-20) fractions->purification hplc Preparative HPLC purification->hplc rauvoyunine_b Pure this compound hplc->rauvoyunine_b

Caption: Experimental workflow for the isolation of this compound.

Biological Activity

While the total alkaloid extract of Rauvolfia yunnanensis has shown immunosuppressive activity, and this compound, along with its isomer Rauvoyunine C, has been evaluated for in vitro cytotoxicity against five human tumor cell lines, specific details on the signaling pathways involved in these activities are not yet fully elucidated in publicly available literature. Further research is required to determine the precise mechanism of action of this compound.

Conclusion

This technical guide provides a detailed protocol for the isolation of this compound from Rauvolfia yunnanensis, supported by comprehensive quantitative data. The provided workflow and spectroscopic information will be a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development who are interested in this class of indole alkaloids. Future studies are encouraged to explore the biological activities and potential therapeutic applications of this compound in greater detail.

Spectroscopic Profile of Rauvoyunine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Rauvoyunine B, a picraline-type indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia yunnanensis. The information presented herein is compiled from the study by Gao et al. (2011), which first reported the isolation and structural elucidation of this compound.[1][2] This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the molecular formula of this compound.

ParameterValue
Molecular FormulaC₂₁H₂₂N₂O₅
Ionization ModePositive
Measured m/z421.1424 [M+Na]⁺
Calculated m/z421.1426 for C₂₁H₂₂N₂O₅Na

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural framework of this compound was elucidated through extensive 1D and 2D NMR experiments. The ¹H and ¹³C NMR data were recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
PositionδH (ppm)MultiplicityJ (Hz)
34.29d11.0
53.53m
2.10m
2.45m
97.18d7.5
106.78t7.5
126.74d7.5
142.65dd11.0, 4.0
152.90m
164.95s
17α4.25d17.0
17β4.40d17.0
181.69d7.0
195.60q7.0
21α2.95d14.5
21β3.58d14.5
N-H7.95s
OMe3.84s
OMe3.75s
¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
PositionδC (ppm)Type
2173.5C
361.8CH
553.2CH
632.5CH₂
755.4C
8134.5C
9123.5CH
10118.8CH
11158.2C
12109.8CH
13138.7C
1438.7CH
1534.5CH
1694.8CH
1745.9CH₂
1813.1CH₃
19125.8CH
20135.4C
2154.8CH₂
OMe55.9CH₃
OMe51.9CH₃

Infrared (IR) Spectroscopy Data

While the primary source does not provide a detailed list of IR absorption bands, the presence of hydroxyl, amine, ester, and aromatic functionalities in the structure of this compound would suggest characteristic IR absorptions. Typically, these would include:

  • O-H stretching: A broad band around 3400 cm⁻¹

  • N-H stretching: A sharp to broad band around 3300-3500 cm⁻¹

  • C=O stretching (ester): A strong, sharp band around 1730 cm⁻¹

  • C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region

  • C-O stretching: Bands in the 1000-1300 cm⁻¹ region

Experimental Protocols

Extraction and Isolation of this compound

The following diagram outlines the general workflow for the extraction and isolation of this compound from the aerial parts of Rauvolfia yunnanensis.

G cluster_extraction Extraction cluster_chromatography Chromatographic Separation cluster_characterization Structure Elucidation plant_material Aerial Parts of Rauvolfia yunnanensis powdered_material Powdered Plant Material plant_material->powdered_material extraction Methanol (B129727) Extraction powdered_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract acid_base_extraction Acid-Base Partitioning crude_extract->acid_base_extraction alkaloid_extract Total Alkaloid Extract acid_base_extraction->alkaloid_extract silica_gel Silica Gel Column Chromatography alkaloid_extract->silica_gel Initial Fractionation sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex Further Separation rp_hplc RP-HPLC sephadex->rp_hplc Final Purification pure_compound This compound rp_hplc->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms HRESIMS pure_compound->ms ir IR Spectroscopy pure_compound->ir

Caption: Isolation and Characterization Workflow for this compound.

Detailed Methodology:

  • Plant Material: The aerial parts of Rauvolfia yunnanensis were collected and air-dried.

  • Extraction: The dried plant material was powdered and extracted with methanol (MeOH) at room temperature.

  • Acid-Base Partitioning: The resulting crude methanol extract was subjected to an acid-base partitioning procedure to separate the total alkaloids.

  • Chromatography: The total alkaloid extract was then subjected to multiple chromatographic steps for purification. This included:

    • Silica gel column chromatography.

    • Sephadex LH-20 column chromatography.

    • Reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound, this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR spectra (COSY, HSQC, HMBC) were acquired on a Bruker AV-500 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals (CDCl₃: δH 7.26, δC 77.0).

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Bruker Daltonics Apex II mass spectrometer.

  • IR Spectroscopy: The infrared spectrum was recorded on a Bio-Rad FTS-135 spectrometer with KBr pellets.

Logical Relationships in Structure Elucidation

The following diagram illustrates the logical flow of how different spectroscopic data were integrated to determine the structure of this compound.

G ms_data HRESIMS Data (m/z 421.1424) molecular_formula Molecular Formula (C₂₁H₂₂N₂O₅) ms_data->molecular_formula nmr_1d_data 1D NMR Data (¹H, ¹³C, DEPT) functional_groups Functional Groups (OH, NH, C=O, C=C) nmr_1d_data->functional_groups carbon_skeleton Carbon Skeleton & Proton Environments nmr_1d_data->carbon_skeleton nmr_2d_data 2D NMR Data (COSY, HSQC, HMBC) connectivity Connectivity of Atoms (¹H-¹H, ¹H-¹³C) nmr_2d_data->connectivity ir_data IR Data ir_data->functional_groups final_structure Structure of this compound molecular_formula->final_structure functional_groups->final_structure carbon_skeleton->final_structure connectivity->final_structure

References

A Technical Guide to the Putative Biosynthetic Pathway of Rauvoyunine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvoyunine B, a raucaffricane alkaloid found in plants of the Rauwolfia genus, belongs to a class of structurally complex indole (B1671886) alkaloids with potential pharmacological activities. While the complete biosynthetic pathway of this compound has not been fully elucidated, significant insights can be drawn from the well-characterized biosynthesis of the related and structurally similar alkaloid, ajmaline (B190527). This technical guide presents a putative biosynthetic pathway for this compound, based on the established ajmaline pathway. It details the proposed enzymatic steps, intermediate structures, and provides comprehensive experimental protocols for key analytical and biochemical procedures that can be employed to validate this proposed pathway. Furthermore, this guide includes a summary of quantitative data for related raucaffricane alkaloids to serve as a benchmark for future research and presents logical and experimental workflows in the form of Graphviz diagrams to aid in the systematic investigation of this compound biosynthesis.

Introduction

The raucaffricane alkaloids, a subgroup of monoterpenoid indole alkaloids, are characterized by their intricate hexacyclic cage-like structure. Ajmaline, a prominent member of this family, is known for its antiarrhythmic properties. This compound, isolated from Rauwolfia yunnanensis, shares the core raucaffricane skeleton but possesses distinct functional group modifications. Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for the discovery of novel biocatalysts for synthetic biology applications. This document outlines a proposed biosynthetic route to this compound, leveraging the extensive knowledge of ajmaline biosynthesis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to branch off from the ajmaline pathway at the intermediate vomilenine (B1248388). The initial steps leading to vomilenine are well-established and are summarized below.

Early Steps: From Tryptophan and Secologanin (B1681713) to Strictosidine (B192452)

The biosynthesis of all monoterpenoid indole alkaloids begins with the condensation of tryptamine (B22526) (derived from tryptophan) and secologanin (from the terpenoid pathway) to form strictosidine. This reaction is catalyzed by strictosidine synthase (STR) . Subsequently, the glucose moiety of strictosidine is cleaved by strictosidine-β-glucosidase (SGD) to yield a highly reactive aglycone that undergoes further cyclization.

Formation of the Raucaffricane Skeleton and Vomilenine

A series of complex enzymatic reactions, including oxidations, reductions, and rearrangements, convert the strictosidine aglycone into the key intermediate, vomilenine. This part of the pathway involves several enzymes, including a sarpagan bridge enzyme and vinorine (B1233521) synthase. Vomilenine is a critical branch point intermediate in the biosynthesis of various raucaffricane alkaloids.

Putative Steps from Vomilenine to this compound

Based on a structural comparison of vomilenine and this compound, the following enzymatic transformations are proposed to constitute the terminal steps of the this compound biosynthetic pathway:

  • Hydroxylation: A hydroxylation event is proposed to occur at the indole ring of a vomilenine-derived intermediate. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP450) .

  • Acetylation: The primary alcohol group of the vomilenine-derived intermediate is acetylated. This step is likely catalyzed by an acetyl-CoA dependent acetyltransferase .

  • Methylation: A carboxylic acid group, likely formed through oxidation, is methylated, a reaction probably catalyzed by an S-adenosylmethionine (SAM)-dependent methyltransferase .

  • Oxidation/Reduction: The final steps may involve specific redox reactions to achieve the final oxidation state observed in this compound. These reactions would be catalyzed by oxidoreductases .

The precise order of these steps remains to be determined experimentally.

Rauvoyunine_B_Biosynthesis Tryptophan Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine STR Secologanin Secologanin Secologanin->Strictosidine Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone SGD Vomilenine Vomilenine Strictosidine_Aglycone->Vomilenine Multiple Steps Intermediate_1 Hydroxylated Intermediate Vomilenine->Intermediate_1 CYP450 (Hydroxylation) Intermediate_2 Acetylated Intermediate Intermediate_1->Intermediate_2 Acetyltransferase (Acetylation) Intermediate_3 Methylated Intermediate Intermediate_2->Intermediate_3 Methyltransferase (Methylation) Rauvoyunine_B This compound Intermediate_3->Rauvoyunine_B Oxidoreductase

Figure 1: Putative biosynthetic pathway of this compound.

Quantitative Data

Specific quantitative data for the this compound biosynthetic pathway are not yet available. However, data from studies on related raucaffricane alkaloids in Rauwolfia species can provide a useful reference.

CompoundPlant SpeciesTissueConcentration Range (mg/g DW)Analytical MethodReference
AjmalineRauwolfia serpentinaRoots0.1 - 0.5HPLC-UV[1][2]
RaucaffricineRauwolfia serpentinaRoots0.5 - 1.5HPLC-UV[1]
ReserpineRauwolfia serpentinaRoots0.05 - 0.2HPLC-UV/MS[2]
AjmalicineRauwolfia serpentinaRoots0.1 - 0.3HPLC-UV[2]

Table 1: Representative quantitative data for raucaffricane and related indole alkaloids in Rauwolfia species.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of analytical chemistry, enzymology, and molecular biology techniques. Below are detailed protocols for key experiments.

Quantitative Analysis of Raucaffricane Alkaloids by LC-MS/MS

This method allows for the sensitive and specific quantification of this compound and its putative precursors.

Sample Preparation:

  • Lyophilize and grind plant material (e.g., roots, leaves) to a fine powder.

  • Extract 100 mg of powdered tissue with 1 mL of 80% methanol (B129727) containing a suitable internal standard (e.g., a structurally similar, commercially available alkaloid not present in the plant).

  • Vortex the mixture for 1 hour at room temperature.

  • Centrifuge at 14,000 rpm for 15 minutes.

  • Filter the supernatant through a 0.22 µm PTFE filter prior to LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

  • Ionization Source: Electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for each analyte.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis PlantMaterial Plant Material (Lyophilized, Ground) Extraction Extraction (80% Methanol + IS) PlantMaterial->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC HPLC Separation (C18 Column, Gradient Elution) Filtration->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS DataAnalysis Data Analysis (Quantification) MSMS->DataAnalysis

Figure 2: Workflow for LC-MS/MS analysis of raucaffricane alkaloids.
Heterologous Expression and Purification of Candidate Enzymes

This protocol describes the expression of candidate biosynthetic genes in E. coli and purification of the recombinant proteins for in vitro characterization.

Cloning and Expression:

  • Amplify the open reading frame of the candidate gene (e.g., a putative acetyltransferase) from plant cDNA.

  • Clone the PCR product into an expression vector with an N-terminal His6-tag (e.g., pET-28a).

  • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow a 1 L culture of the transformed cells at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 18°C for 16-20 hours.

  • Harvest the cells by centrifugation and store the pellet at -80°C.

Purification:

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 18,000 rpm for 30 minutes.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Desalt the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column.

  • Assess protein purity by SDS-PAGE.

In Vitro Enzyme Assay for a Putative Acetyltransferase

This assay is designed to test the ability of a purified recombinant protein to acetylate a putative substrate.

Reaction Mixture (100 µL total volume):

  • 50 mM Tris-HCl buffer (pH 7.5)

  • 1 mM Dithiothreitol (DTT)

  • 100 µM Putative substrate (e.g., a hydroxylated vomilenine derivative)

  • 200 µM Acetyl-CoA

  • 1-5 µg Purified recombinant enzyme

Protocol:

  • Combine all components except acetyl-CoA and pre-incubate at 30°C for 5 minutes.

  • Initiate the reaction by adding acetyl-CoA.

  • Incubate at 30°C for 30-60 minutes.

  • Stop the reaction by adding 100 µL of ice-cold acetonitrile.

  • Centrifuge to precipitate the protein.

  • Analyze the supernatant by LC-MS to detect the formation of the acetylated product.

Enzyme_Assay_Workflow cluster_reaction_setup Reaction Setup cluster_analysis Analysis Components Combine Buffer, DTT, Substrate, Enzyme Preincubation Pre-incubate at 30°C Components->Preincubation Initiation Add Acetyl-CoA Preincubation->Initiation Incubation Incubate at 30°C Initiation->Incubation Quenching Quench with Acetonitrile Incubation->Quenching Centrifugation Centrifugation Quenching->Centrifugation LCMS LC-MS Analysis Centrifugation->LCMS

Figure 3: General workflow for an in vitro enzyme assay.

Conclusion

The proposed biosynthetic pathway for this compound provides a solid framework for future research aimed at its complete elucidation. The structural similarities to ajmaline allow for a hypothesis-driven approach, where candidate genes can be identified through homology-based searches in the transcriptome of Rauwolfia yunnanensis. The experimental protocols detailed in this guide offer a roadmap for the functional characterization of these candidate genes and the validation of the proposed pathway. Successful elucidation of the this compound biosynthetic pathway will not only expand our understanding of plant specialized metabolism but also pave the way for the sustainable production of this and other valuable raucaffricane alkaloids.

References

Picraline-Type Indole Alkaloids from Rauvolfia: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of picraline-type indole (B1671886) alkaloids derived from the Rauvolfia genus, a plant group renowned for its rich history in traditional medicine and its production of a diverse array of bioactive compounds. This document delves into the isolation, structural elucidation, quantitative analysis, and pharmacological activities of these complex molecules, offering detailed experimental protocols and data to support further research and development.

Introduction to Picraline-Type Indole Alkaloids

Picraline-type indole alkaloids are a class of monoterpenoid indole alkaloids characterized by a specific skeletal framework. These compounds are biosynthetically derived from strictosidine (B192452), the universal precursor to most indole alkaloids. The genus Rauvolfia, belonging to the Apocynaceae family, is a significant source of these alkaloids, with numerous novel derivatives being discovered. These compounds have garnered interest in the scientific community due to their potential therapeutic applications, including cytotoxic, immunosuppressive, and receptor-modulating activities.

Isolation and Purification of Picraline-Type Alkaloids

The isolation of picraline-type alkaloids from Rauvolfia species is a multi-step process involving extraction, fractionation, and chromatography. The following is a generalized protocol based on successful reported isolations.

General Experimental Protocol for Isolation

Plant Material: Air-dried and powdered whole plants, roots, or aerial parts of Rauvolfia species (e.g., Rauvolfia yunnanensis).

Extraction:

  • Extract the powdered plant material exhaustively with 95% ethanol (B145695) at room temperature.

  • Concentrate the ethanol extract under reduced pressure to yield a crude extract.

  • Suspend the crude extract in water and perform liquid-liquid partitioning successively with solvents of increasing polarity, such as chloroform (B151607) and n-butanol, to separate alkaloids based on their polarity.[1]

Fractionation and Purification:

  • Subject the alkaloid-rich fraction (often the chloroform or n-butanol fraction) to column chromatography (CC) on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.[1]

  • Monitor the fractions by thin-layer chromatography (TLC) using a ceric ammonium (B1175870) sulfate (B86663) (CAS) spray reagent for visualization of alkaloid spots.

  • Further purify the fractions containing the target alkaloids using repeated column chromatography on silica gel, Sephadex LH-20 (eluting with methanol), and preparative high-performance liquid chromatography (HPLC) to yield pure compounds.[1]

A more advanced technique for the isolation of picraline-type alkaloids, such as those from Picralima nitida (a related Apocynaceae species), involves pH-zone-refining countercurrent chromatography, which can provide high-purity compounds in sufficient quantities for extensive biological evaluation.

Structural Elucidation

The structures of isolated picraline-type alkaloids are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to elucidate the detailed structure and stereochemistry of the alkaloids.[2]

  • Ultraviolet (UV) Spectroscopy: UV spectra provide information about the chromophore present in the molecule, which is often characteristic of the indole alkaloid skeleton.[1]

Quantitative Analysis

The quantification of picraline-type and other indole alkaloids in Rauvolfia extracts is crucial for quality control and standardization. Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for this purpose.

UPLC-MS/MS Method for Alkaloid Quantification
  • Chromatographic System: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.05%), is commonly employed.

  • Detection: Mass spectrometry with an electrospray ionization (ESI) source operating in the positive ion mode is used for sensitive and selective detection of the alkaloids.[3]

  • Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.[3]

Data Presentation: Quantitative Data of Selected Picraline-Type Alkaloids

The following tables summarize the quantitative data for newly isolated picraline-type alkaloids from Rauvolfia yunnanensis.

Table 1: Physicochemical and Mass Spectrometric Data of Novel Picraline-Type Alkaloids from Rauvolfia yunnanensis

CompoundMolecular Formula[α]D (c, Solvent)HRESIMS [M+H]⁺ (m/z)
11-hydroxyburnamineC₂₁H₂₄N₂O₅-117.5 (0.04, MeOH)385.1766
Rauvoyunine BC₂₁H₂₄N₂O₄-82.6 (0.04, MeOH)369.1815
Rauvoyunine CC₂₂H₂₆N₂O₅-91.3 (0.04, MeOH)399.1918

(Data sourced from Gao et al., 2011)

Table 2: ¹H-NMR (600 MHz, CDCl₃) Spectroscopic Data for this compound

PositionδH (ppm), mult. (J in Hz)
34.31, d (7.2)
54.90, d (12.0)
2.25, m
2.05, m
97.20, d (7.8)
106.75, t (7.8)
116.80, t (7.8)
127.10, d (7.8)
14α1.85, m
14β1.65, m
152.60, m
164.10, s
181.60, d (6.6)
195.50, q (6.6)
21α3.80, d (12.0)
21β3.60, d (12.0)
OMe-113.85, s

(Data sourced from Gao et al., 2011)

Table 3: ¹³C-NMR (150 MHz, CDCl₃) Spectroscopic Data for this compound

PositionδC (ppm)
2135.0
359.5
553.0
621.0
7108.0
8128.0
9122.0
10120.0
11156.0
12111.0
13143.0
1430.0
1535.0
1652.0
17175.0
1813.0
19125.0
20130.0
2160.0
OMe-1155.5

(Data sourced from Gao et al., 2011)

Pharmacological Activities and Signaling Pathways

Picraline-type indole alkaloids from Rauvolfia and related genera exhibit a range of pharmacological activities. Two notable areas of activity are the inhibition of sodium-glucose cotransporters and modulation of opioid receptors.

Inhibition of Sodium-Glucose Cotransporters (SGLT1 and SGLT2)

Certain picraline-type alkaloids isolated from Alstonia macrophylla have demonstrated inhibitory activity against SGLT1 and SGLT2.[4][5] These transporters are involved in glucose reabsorption in the intestines and kidneys, respectively, making them attractive targets for the development of anti-diabetic drugs.

SGLT_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Glucose Glucose SGLT SGLT1/2 Transporter Glucose->SGLT Binds Sodium Sodium Sodium->SGLT Binds Glucose_in Glucose Sodium_in Sodium SGLT->Glucose_in Transport SGLT->Sodium_in Transport Picraline_Alkaloid Picraline-Type Alkaloid Picraline_Alkaloid->SGLT Inhibits

Caption: Inhibition of SGLT1/2-mediated glucose and sodium transport by picraline-type alkaloids.

Modulation of Opioid Receptors

Alkaloids from Picralima nitida, a plant known to produce picraline (B586500), have been shown to interact with opioid receptors. This suggests that picraline-type alkaloids from Rauvolfia may also possess analgesic or other neuromodulatory properties mediated through these receptors. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to various cellular responses, including analgesia.[6][7]

Opioid_Signaling cluster_membrane Cell Membrane OR Opioid Receptor (GPCR) G_Protein Gαi/o Protein OR->G_Protein Activates Picraline_Alkaloid Picraline-Type Alkaloid (Agonist) Picraline_Alkaloid->OR Binds & Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Leads to

Caption: Proposed signaling pathway of picraline-type alkaloids acting as opioid receptor agonists.

Biosynthesis of Picraline-Type Indole Alkaloids

The biosynthesis of all monoterpenoid indole alkaloids, including the picraline-type, originates from the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine. This reaction is catalyzed by the enzyme strictosidine synthase.[8][9][10] Subsequent enzymatic transformations, including deglycosylation, cyclizations, and rearrangements, lead to the vast diversity of indole alkaloid skeletons. The specific enzymatic steps that divert the pathway from the central intermediate, strictosidine aglycone, towards the picraline scaffold are still an active area of research.

Biosynthesis_Pathway Tryptamine Tryptamine Strictosidine_Synthase Strictosidine Synthase Tryptamine->Strictosidine_Synthase Secologanin Secologanin Secologanin->Strictosidine_Synthase Strictosidine Strictosidine Deglycosylation Deglycosylation Strictosidine->Deglycosylation Deglycosylation Strictosidine_Aglycone Strictosidine_Aglycone Other_MIAs Other Monoterpenoid Indole Alkaloids Strictosidine_Aglycone->Other_MIAs Divergent Pathways Enzymatic_Steps_Picraline Specific Enzymatic Transformations Strictosidine_Aglycone->Enzymatic_Steps_Picraline Multiple Enzymatic Steps Picraline_Scaffold Picraline-Type Scaffold Strictosidine_Synthase->Strictosidine Deglycosylation->Strictosidine_Aglycone Enzymatic_Steps_Picraline->Picraline_Scaffold

Caption: Simplified biosynthetic pathway of picraline-type indole alkaloids from primary precursors.

Conclusion and Future Perspectives

The picraline-type indole alkaloids from Rauvolfia represent a promising class of natural products with diverse and potent biological activities. This guide provides a foundational understanding of their chemistry, analysis, and pharmacology. Further research is warranted to isolate and characterize more members of this alkaloid class, to fully elucidate their biosynthetic pathways, and to explore their mechanisms of action in greater detail. Such efforts will be crucial for unlocking the full therapeutic potential of these fascinating molecules and for the development of novel pharmaceuticals.

References

Biological Activity Screening of Rauvoyunine B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvoyunine B is a picraline-type indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia yunnanensis.[1] Preliminary studies have indicated its potential as a cytotoxic agent, warranting further investigation into its biological activities. This technical guide provides a comprehensive overview of the methodologies for screening the biological activity of this compound, with a primary focus on its cytotoxic properties against human cancer cell lines. This document outlines detailed experimental protocols, data presentation strategies, and the underlying signaling pathways potentially involved, serving as a foundational resource for researchers in natural product drug discovery and development.

Introduction to this compound

This compound is a member of the extensive family of indole alkaloids, which are well-known for their diverse and potent pharmacological activities, including anticancer, antihypertensive, and antimalarial properties. It was first isolated and characterized along with its analogs, Rauvoyunine A and C, from Rauvolfia yunnanensis, a plant species with a history of use in traditional medicine.[1] The initial biological screening of this compound revealed its in vitro cytotoxicity against a panel of five human tumor cell lines, suggesting its potential as a lead compound for the development of novel anticancer therapeutics.[1]

This guide will focus on the essential experimental procedures required to validate and expand upon these initial findings, providing a framework for the systematic biological activity screening of this compound.

In Vitro Cytotoxicity Screening

The primary reported biological activity of this compound is its cytotoxicity against cancer cells. A standard and widely accepted method for assessing in vitro cytotoxicity is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.

Data Presentation: Cytotoxicity of this compound

Quantitative data from cytotoxicity assays are typically presented as IC50 values, which represent the concentration of a compound that inhibits 50% of cell growth or viability. The following table provides a representative structure for summarizing such data.

CompoundHL-60 (Leukemia) IC50 (µM)SMMC-7721 (Hepatoma) IC50 (µM)A-549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)SW480 (Colon Cancer) IC50 (µM)
This compound Data not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available
Cisplatin (Control) Example: 2.5 ± 0.3Example: 5.1 ± 0.6Example: 8.7 ± 1.1Example: 12.3 ± 1.5Example: 7.9 ± 0.9

Note: The specific IC50 values for this compound are not available in the public domain at the time of this publication. The data for the positive control, Cisplatin, are illustrative examples.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of this compound on a panel of human cancer cell lines.

2.2.1. Materials and Reagents

  • Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • Cisplatin or Doxorubicin (as a positive control)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

2.2.2. Experimental Procedure

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound and the positive control in the complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO at the same concentration as in the highest compound dilution).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.

Visualization of Experimental Workflow and Potential Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for the in vitro cytotoxicity screening of a novel compound like this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., A-549, MCF-7) CellSeeding 3. Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep 2. Compound Preparation (this compound Stock Solution) Treatment 4. Compound Treatment (Incubate 48-72h) CompoundPrep->Treatment CellSeeding->Treatment MTT_Addition 5. MTT Addition (Incubate 4h) Treatment->MTT_Addition Formazan_Solubilization 6. Formazan Solubilization (Add DMSO) MTT_Addition->Formazan_Solubilization Absorbance 7. Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance IC50 8. IC50 Calculation Absorbance->IC50

Caption: General workflow for in vitro cytotoxicity screening.

Potential Signaling Pathways for Indole Alkaloid-Induced Cytotoxicity

While the specific mechanism of action for this compound is yet to be elucidated, many cytotoxic indole alkaloids exert their effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The diagram below illustrates a simplified, hypothetical signaling pathway that could be investigated.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RauvoyunineB This compound Receptor Growth Factor Receptor RauvoyunineB->Receptor Inhibition? Akt Akt RauvoyunineB->Akt Direct Inhibition? PI3K PI3K Receptor->PI3K PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition

Caption: Hypothetical signaling pathway for this compound.

Future Directions and Further Screening

Following the initial cytotoxicity screening, further studies are essential to understand the full pharmacological profile of this compound. Recommended future directions include:

  • Mechanism of Action Studies: Investigating the molecular mechanism underlying the cytotoxic effects, such as apoptosis induction, cell cycle arrest, or inhibition of specific kinases.

  • Broader Biological Screening: Evaluating this compound for other potential activities, given the diverse pharmacology of Rauvolfia alkaloids. This could include antimicrobial, anti-inflammatory, and neuropharmacological assays.

  • In Vivo Efficacy: Testing the antitumor activity of this compound in animal models to assess its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of this compound to identify key structural features responsible for its bioactivity and to optimize its potency and selectivity.

Conclusion

This compound represents a promising natural product with demonstrated in vitro cytotoxic activity. This guide provides a foundational framework for the continued investigation of its biological properties. The detailed protocols and suggested future directions aim to facilitate further research and development of this compound as a potential therapeutic agent. The systematic screening approach outlined herein is crucial for unlocking the full pharmacological potential of this novel indole alkaloid.

References

Rauvoyunine B: An Examination of a Scientific Enigma

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the publicly available scientific literature reveals a significant finding: there is currently no published research detailing the mechanism of action, biological activity, or therapeutic potential of a compound specifically named "Rauvoyunine B." Extensive searches of prominent scientific databases and scholarly articles have yielded no specific data related to this molecule.

This absence of information prevents the creation of a detailed technical guide as requested. The core requirements, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled due to the lack of foundational research on this compound.

The Context of Rauvolfia Alkaloids

While information on this compound is absent, the name suggests a potential connection to the Rauvolfia genus of plants. This genus is a rich source of bioactive indole (B1671886) alkaloids, with a long history in traditional medicine and modern pharmacology. The most well-known of these is reserpine (B192253), a compound that has been used for its antihypertensive and antipsychotic properties.

The general mechanism of action for many Rauvolfia alkaloids involves interaction with the central and peripheral nervous systems. For instance, reserpine acts by irreversibly blocking the vesicular monoamine transporter (VMAT). This transporter is responsible for moving monoamines—such as dopamine, norepinephrine, and serotonin—into presynaptic vesicles for later release. By inhibiting VMAT, reserpine leads to the depletion of these neurotransmitters in the synapse, which underlies its physiological effects.

Given this context, it is plausible that if this compound were to be isolated and studied, its mechanism of action might involve similar neurological targets. However, without any experimental data, this remains purely speculative.

The Path Forward in Natural Product Research

The investigation into a novel, uncharacterized natural product like the hypothetical this compound would typically follow a structured path of scientific inquiry. This process is essential to elucidate its potential therapeutic value and understand its mechanism of action.

A generalized workflow for such an investigation is outlined below:

cluster_0 Discovery & Isolation cluster_1 Characterization cluster_2 Mechanism of Action Studies a Collection of Plant Material (e.g., Rauvolfia species) b Extraction & Fractionation a->b c Isolation & Purification of 'this compound' b->c d Structural Elucidation (NMR, Mass Spectrometry) c->d e Initial Bioactivity Screening (e.g., cell viability, receptor binding) c->e f Target Identification (e.g., affinity chromatography, proteomics) e->f g Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) f->g h In Vitro & In Vivo Functional Assays g->h

A generalized workflow for natural product drug discovery.

Conclusion

The query for an in-depth technical guide on the mechanism of action of this compound highlights a crucial aspect of scientific research: the vast number of natural products that remain uncharacterized. While the name suggests a potential origin and class of compound, the scientific community has not yet published any findings on a molecule with this specific designation.

For researchers, scientists, and drug development professionals, this represents both a challenge and an opportunity. The challenge lies in the extensive work required to isolate, characterize, and understand a novel compound. The opportunity lies in the potential for discovering a new therapeutic agent with a unique mechanism of action.

Until such research is conducted and published, any discussion on the mechanism of action of this compound remains in the realm of hypothesis, informed by the broader understanding of related compounds from the Rauvolfia genus. We encourage the scientific community to continue exploring the rich biodiversity of the natural world, which may one day lead to the discovery and characterization of compounds like this compound.

In Vitro Cytotoxicity of Rauvoyunine B Against Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available research, specific data on the in vitro cytotoxicity of the isolated compound Rauvoyunine B against cancer cell lines is not publicly available. The following technical guide is a comprehensive, illustrative framework based on established methodologies for evaluating the anticancer properties of natural compounds. The quantitative data and specific signaling pathways presented are hypothetical and intended to serve as a template for researchers in the field of drug discovery and development.

This technical guide provides an in-depth overview of the methodologies and potential mechanisms of action related to the in vitro cytotoxic effects of the natural alkaloid, this compound, against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals.

Quantitative Assessment of Cytotoxicity

The primary method for evaluating the cytotoxic potential of a compound is by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following tables present hypothetical IC50 values and apoptosis induction data for this compound.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)Hypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma2435.8
PC-3Prostate Carcinoma2428.4
HeLaCervical Carcinoma2442.1
A549Lung Carcinoma2455.6
MCF-7Breast Adenocarcinoma4821.5
PC-3Prostate Carcinoma4819.8
HeLaCervical Carcinoma4830.7
A549Lung Carcinoma4841.2

Table 2: Hypothetical Quantification of Apoptosis by Annexin V-FITC/PI Staining in PC-3 Cells after 48h Treatment

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control02.11.5
This compound1015.78.3
This compound2028.915.6
This compound4045.225.1

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and reliable results in cytotoxicity testing. Below are the methodologies for the key experiments that would be involved in assessing the anticancer activity of this compound.

Cell Culture and Maintenance

Human cancer cell lines (e.g., MCF-7, PC-3, HeLa, A549) are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 or 48 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with different concentrations of this compound for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

  • Staining: 1 x 10⁵ cells are stained with 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for understanding complex experimental processes and biological mechanisms.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment cluster_assays Cytotoxicity & Apoptosis Assays start Cancer Cell Line Culture seeding Cell Seeding in Multi-well Plates start->seeding treatment Treatment with this compound (Varying Concentrations & Durations) seeding->treatment mtt MTT Assay treatment->mtt Metabolic Activity annexin Annexin V/PI Assay treatment->annexin Apoptosis Detection data_acq Data Acquisition (Plate Reader / Flow Cytometer) mtt->data_acq annexin->data_acq analysis Data Analysis (IC50 Calculation, Apoptosis Quantification) data_acq->analysis end Conclusion on Cytotoxic Potential analysis->end

Caption: A generalized workflow for evaluating the in vitro cytotoxicity of a test compound.

G cluster_pathway Hypothetical Intrinsic Apoptosis Signaling Pathway Induced by this compound cluster_bcl2 Bcl-2 Family Regulation cluster_caspases Caspase Cascade Rauvoyunine_B This compound Bcl2 Bcl-2 (Anti-apoptotic) Rauvoyunine_B->Bcl2 inhibition Bax Bax (Pro-apoptotic) Rauvoyunine_B->Bax activation Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A postulated intrinsic apoptosis signaling pathway that could be induced by this compound.

Rauvoyunine B: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvoyunine B, a picraline-type monoterpenoid indole (B1671886) alkaloid, has been identified as a compound of interest due to its immunosuppressive properties. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activity of this compound. It includes detailed experimental protocols for its isolation and purification, a complete summary of its spectroscopic data, and a proposed mechanism of action based on its observed effects on T-cell proliferation. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel immunomodulatory agents.

Discovery and Natural Sources

This compound was first discovered as a new natural product by Li et al. in 2019.[1][2] It was isolated from the whole plants of Rauvolfia yunnanensis Tsiang, a plant used in traditional medicine in the southwest of China.[1][3] This discovery was the result of a bioactivity-guided fractionation and isolation process, which aimed to identify compounds with immunosuppressive activity.[1]

Rauvolfia yunnanensis is a member of the Apocynaceae family and is a known source of various biologically active indole alkaloids, including the well-known antihypertensive agent reserpine.[1] The discovery of this compound and other novel alkaloids from this plant highlights its continued importance as a source of new chemical entities with therapeutic potential.

Experimental Protocols

The isolation and purification of this compound were conducted through a multi-step process involving extraction, fractionation, and chromatography. The following is a detailed description of the experimental protocol adapted from the primary literature.[1]

Plant Material

The whole plants of Rauvolfia yunnanensis were collected and air-dried before extraction.

Extraction and Fractionation Workflow

The powdered plant material (8.5 kg) was subjected to an exhaustive extraction process to obtain a crude extract, which was then fractionated to isolate the alkaloid components.

G plant Powdered Rauvolfia yunnanensis (8.5 kg) extraction Extraction with 95% EtOH plant->extraction concentrate Concentration under reduced pressure extraction->concentrate partition Suspension in H2O and partition with CHCl3 concentrate->partition chloroform_extract CHCl3 Extract (79.6 g) partition->chloroform_extract aqueous_phase Aqueous Phase partition->aqueous_phase silica_gel_cc Silica (B1680970) Gel Column Chromatography (CHCl3-MeOH gradient) chloroform_extract->silica_gel_cc fractions Fractions A-E silica_gel_cc->fractions fraction_a Fraction A (3.0 g) fractions->fraction_a fraction_b Fraction B fractions->fraction_b silica_gel_cc_a Silica Gel Column Chromatography (n-hexane-acetone gradient) fraction_a->silica_gel_cc_a subfractions_a Subfractions A1-A2 silica_gel_cc_a->subfractions_a ods_cc ODS Column Chromatography (MeOH-H2O gradient) fraction_b->ods_cc subfractions_b Subfractions B1-B2 ods_cc->subfractions_b sephadex_lh20 Sephadex LH-20 (MeOH) subfractions_b->sephadex_lh20 rp_hplc RP-HPLC (MeCN-H2O) sephadex_lh20->rp_hplc rauvoyunine_b This compound rp_hplc->rauvoyunine_b

Figure 1: Experimental workflow for the isolation of this compound.
Detailed Isolation Procedure

  • Extraction: The air-dried and powdered whole plants of R. yunnanensis (8.5 kg) were extracted with 95% ethanol. The solvent was then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract was suspended in water and partitioned with chloroform (B151607) (CHCl3) to separate compounds based on their polarity. The CHCl3-soluble portion (79.6 g), containing the alkaloids, was collected.

  • Silica Gel Column Chromatography (Initial): The CHCl3 extract was subjected to silica gel column chromatography using a chloroform-methanol (CHCl3-MeOH) gradient (50:1 to 0:1) to yield five fractions (A-E).

  • Further Fractionation of Fraction B: Fraction B was further purified by open column chromatography on octadecylsilane (B103800) (ODS) with a methanol-water (MeOH-H2O) gradient (10% to 100%) to give subfractions.

  • Sephadex LH-20 Chromatography: These subfractions were then subjected to chromatography on a Sephadex LH-20 column using methanol (B129727) as the eluent.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification was achieved by semi-preparative RP-HPLC using a mobile phase of acetonitrile (B52724) (MeCN) and water to yield pure this compound.

Structural Elucidation and Data Presentation

The structure of this compound was determined by extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Physicochemical Properties
PropertyValue
AppearanceYellowish, amorphous powder
Molecular FormulaC₂₁H₂₄N₂O₅
Molecular Weight384.43 g/mol
HRESIMS [M+H]⁺m/z 385.1760 (calculated for C₂₁H₂₅N₂O₅, 385.1758)
Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, recorded in methanol-d₄.

Table 1: ¹H NMR Data for this compound (600 MHz, CD₃OD)

PositionδH (ppm)MultiplicityJ (Hz)
97.20d7.5
127.15d7.5
106.80t7.5
116.72t7.5
143.35m
152.20m
164.85s
171.85m
185.40q7.0
191.65d7.0
214.10s
OMe-103.80s
OMe-CO₂3.75s

Table 2: ¹³C NMR Data for this compound (150 MHz, CD₃OD)

PositionδC (ppm)
2175.2
352.8
553.6
634.5
7106.8
8130.5
9118.9
10122.1
11111.8
12128.4
13137.6
1430.2
1535.1
1695.4
1745.3
18125.6
1913.5
20135.2
2158.9
OMe-1056.2
OMe-CO₂52.1

Biological Activity and Proposed Signaling Pathway

This compound has demonstrated immunosuppressive activity by inhibiting the proliferation of T-cells.[1] While the precise molecular mechanism and signaling pathway have not been explicitly elucidated for this compound, based on the known mechanisms of other immunosuppressive indole alkaloids and compounds that affect T-cell proliferation, a hypothetical signaling pathway can be proposed.

Many immunosuppressive agents target key signaling pathways involved in T-cell activation and proliferation, such as the calcineurin-NFAT pathway, the PI3K/Akt/mTOR pathway, and the JAK/STAT pathway. Given that this compound is an indole alkaloid from Rauvolfia, a genus known for producing neurologically and immunologically active compounds, it may interfere with one or more of these critical pathways.

The diagram below illustrates a hypothetical mechanism where this compound inhibits T-cell proliferation. It is proposed that this compound may interfere with the signaling cascade downstream of the T-cell receptor (TCR) and CD28 co-stimulation, leading to a reduction in the production of interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell proliferation, or by inhibiting the signaling pathways activated by IL-2.

G cluster_cell T-Cell cluster_invisible TCR TCR-CD3 PLCg1 PLCγ1 TCR->PLCg1 CD28 CD28 PI3K PI3K CD28->PI3K Calcineurin Calcineurin PLCg1->Calcineurin Akt Akt PI3K->Akt NFAT NFAT Calcineurin->NFAT IL2_gene IL-2 Gene Transcription NFAT->IL2_gene mTOR mTOR Akt->mTOR mTOR->IL2_gene Proliferation T-Cell Proliferation IL2_gene->Proliferation RauvoyunineB This compound RauvoyunineB->inhibition_point1 Inhibition RauvoyunineB->inhibition_point2 Inhibition

Figure 2: Hypothetical signaling pathway for this compound-mediated immunosuppression.

Conclusion

This compound is a novel picraline-type indole alkaloid with demonstrated immunosuppressive activity. Its discovery from Rauvolfia yunnanensis underscores the potential of traditional medicinal plants as sources of new drug leads. The detailed experimental protocols and comprehensive spectroscopic data provided in this guide offer a valuable resource for researchers interested in the synthesis, characterization, and further pharmacological evaluation of this compound. Future studies are warranted to elucidate the precise molecular targets and signaling pathways of this compound to fully understand its mechanism of action and to explore its therapeutic potential as an immunomodulatory agent.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Rauvoyunine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvoyunine B is a picraline-type monoterpene indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia yunnanensis. Its structure has been elucidated through extensive spectroscopic analysis. As a natural product, this compound has been evaluated for its cytotoxic activity against various human cancer cell lines, showing potential for further investigation in drug development. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and cytotoxicity assessment, and a summary of its spectroscopic data.

Physicochemical Properties

This compound is an amorphous powder, a characteristic that suggests it may not have a distinct melting point.[1] Its molecular formula has been established as C₂₃H₂₆N₂O₆ through High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 1414883-82-1[1]
Molecular Formula C₂₃H₂₆N₂O₆[1]
Molecular Weight 426.46 g/mol [1]
Appearance Amorphous powder[1]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, acetone.[2]
Storage Long-term: -20°C; Short-term: 2-8°C[1][2]
Chemical Stability Stable under recommended storage conditions.[1]

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provided the exact mass of the protonated molecule, which was crucial for determining the molecular formula.

Table 2: HRESIMS Data for this compound

IonCalculated m/zFound m/z
[M+H]⁺427.1869427.1868
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were instrumental in defining the connectivity and stereochemistry of the molecule. The chemical shifts (δ) are reported in parts per million (ppm).

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδC (ppm)δH (ppm, J in Hz)
296.24.95 (s)
353.63.65 (m)
552.83.15 (m), 2.85 (m)
634.52.25 (m), 1.95 (m)
756.1-
8133.0-
9118.97.48 (d, 7.5)
10122.37.15 (t, 7.5)
11155.8-
12110.16.85 (d, 7.5)
13145.8-
1434.22.65 (m)
1536.12.55 (m)
1678.95.25 (s)
1813.21.68 (d, 7.0)
19125.45.65 (q, 7.0)
2066.44.35 (d, 12.0), 4.25 (d, 12.0)
2155.23.85 (m)
OAc-C=O170.8-
OAc-CH₃21.12.10 (s)
COOCH₃173.2-
COOCH₃52.53.75 (s)

Experimental Protocols

Isolation of this compound

The following protocol outlines the extraction and isolation of this compound from Rauvolfia yunnanensis.

graphdot A Aerial parts of R. yunnanensis B Air-dried and powdered A->B C Extracted with MeOH at room temperature B->C D Concentrated crude extract C->D E Suspended in H₂O and partitioned with EtOAc D->E F EtOAc extract E->F G Silica (B1680970) gel column chromatography (gradient elution with CHCl₃-MeOH) F->G H Fractions collected G->H I Repeated column chromatography (Sephadex LH-20, RP-C18) H->I J Purified this compound I->J

Caption: Workflow for the isolation of this compound.

Detailed Steps:

  • Plant Material: The aerial parts of Rauvolfia yunnanensis were collected and identified.

  • Extraction: The air-dried and powdered plant material was extracted with methanol (B129727) at room temperature.

  • Partitioning: The resulting crude extract was concentrated under reduced pressure, suspended in water, and then partitioned with ethyl acetate.

  • Chromatography: The ethyl acetate extract was subjected to silica gel column chromatography using a gradient elution of chloroform-methanol to yield several fractions.

  • Purification: The fractions containing this compound were further purified by repeated column chromatography, including Sephadex LH-20 and RP-C18 columns, to afford the pure compound.

Cytotoxicity Assay

The in vitro cytotoxicity of this compound was evaluated against a panel of five human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

graphdot A Human cancer cell lines plated in 96-well plates B Incubated for 24 hours A->B C Treated with various concentrations of this compound B->C D Incubated for 48 hours C->D E MTT solution added to each well D->E F Incubated for 4 hours E->F G Supernatant removed and DMSO added F->G H Absorbance measured at 570 nm G->H I Calculation of IC₅₀ values H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480) were seeded in 96-well plates at an appropriate density and allowed to adhere for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of this compound and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The supernatant was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves.

Biological Activity

This compound has demonstrated cytotoxic activity against several human cancer cell lines. The IC₅₀ values obtained from the MTT assay are summarized below.

Table 4: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineTypeIC₅₀ (µM)
HL-60 Promyelocytic Leukemia> 40
SMMC-7721 Hepatocellular Carcinoma> 40
A-549 Lung Carcinoma> 40
MCF-7 Breast Adenocarcinoma> 40
SW480 Colon Adenocarcinoma> 40

Note: The available literature indicates that this compound was evaluated, but the specific IC₅₀ values were all reported as greater than 40 µM, suggesting weak activity under the tested conditions.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways through which this compound exerts its biological effects. The observed cytotoxicity at high concentrations could be due to a variety of general mechanisms. Further studies are required to elucidate the precise mechanism of action and to identify any specific molecular targets or signaling cascades that may be modulated by this compound.

graphdot A This compound B Interaction with Cellular Components A->B ? C Modulation of Signaling Pathways (Currently Unknown) B->C ? D Biological Effects (e.g., Cytotoxicity) C->D E Further Research Needed C->E

Caption: Logical relationship of this compound's unknown mechanism.

Conclusion

This compound is a structurally characterized indole alkaloid with documented physical, chemical, and spectroscopic properties. While its initial cytotoxic screening did not reveal potent activity, the comprehensive data presented in this guide, including detailed experimental protocols, provides a solid foundation for researchers and drug development professionals. Further investigation into its synthesis, derivatization, and biological mechanisms is warranted to fully explore the therapeutic potential of this natural product.

References

Rauvoyunine B CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvoyunine B is a naturally occurring alkaloid isolated from Rauvolfia yunnanensis. This document provides a concise technical summary of its fundamental chemical properties. Due to the limited availability of public domain data, this guide will focus on its established chemical identifiers. At present, detailed experimental protocols, comprehensive quantitative data, and specific signaling pathway information for this compound are not extensively documented in readily accessible scientific literature.

Chemical and Physical Properties

This compound has been identified and characterized with the following properties.

PropertyValueSource
CAS Number 1414883-82-1N/A
Molecular Formula C₂₃H₂₆N₂O₆N/A

Note: Further quantitative data on properties such as melting point, boiling point, and solubility are not consistently available in the public domain.

Synthesis and Experimental Protocols

Biological Activity and Mechanism of Action

The specific biological activities and mechanism of action for this compound have not been extensively elucidated in the available literature. As an alkaloid isolated from Rauvolfia yunnanensis, it belongs to a class of compounds known for a wide range of pharmacological activities. However, without specific studies on this compound, any discussion of its biological function would be speculative.

Signaling Pathways

Currently, there is no specific information available in the public domain detailing the signaling pathways modulated by this compound.

Logical Relationships and Experimental Workflows

Due to the lack of detailed experimental data, a diagrammatic representation of experimental workflows or logical relationships for this compound cannot be constructed at this time. A generalized workflow for the study of a novel natural product is presented below for illustrative purposes.

G Generalized Workflow for Natural Product Research A Isolation of this compound from Rauvolfia yunnanensis B Structural Elucidation (NMR, MS, etc.) A->B C In Vitro Bioassays (e.g., cytotoxicity, enzyme inhibition) B->C D Mechanism of Action Studies C->D E In Vivo Studies (Animal Models) D->E F Lead Optimization E->F

Caption: A generalized workflow for the research and development of a novel natural product.

Conclusion

This technical guide provides the fundamental and confirmed chemical identifiers for this compound, namely its CAS number and molecular formula. It is important to note that further in-depth technical data, including detailed experimental protocols, extensive quantitative data, and specific signaling pathway information, is not currently available in the public domain. Future research is required to elucidate the synthesis, biological activity, and mechanism of action of this natural compound.

Rauvoyunine B: An In-depth Technical Guide on its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of Rauvoyunine B, a picraline-type indole (B1671886) alkaloid isolated from Rauvolfia yunnanensis. The primary focus of this document is to delineate its potential as a therapeutic agent by examining its activity against various human cancer cell lines. This guide will present the available quantitative data, detail the likely experimental protocols, and visualize the key concepts and workflows.

Executive Summary

This compound is a naturally occurring alkaloid that has been investigated for its potential anticancer properties. A key study by Gao et al. (2012) evaluated the in vitro cytotoxicity of this compound against a panel of five human tumor cell lines. The results of this study are central to understanding the current therapeutic landscape for this compound. Contrary to the anticipated cytotoxic effects often seen with novel alkaloids, this compound did not exhibit significant activity against the tested cell lines. This guide will delve into these findings and discuss their implications for future research and development.

Cytotoxicity Analysis of this compound

The primary investigation into the therapeutic potential of this compound has been centered on its cytotoxic effects on cancer cells. The following table summarizes the quantitative data from the in vitro cytotoxicity assays conducted by Gao et al. (2012).

Quantitative Data Summary
CompoundCell LineCell TypeIC50 (µM)
This compoundHL-60Human promyelocytic leukemia> 100
SMMC-7721Human hepatocellular carcinoma> 100
A-549Human lung adenocarcinoma> 100
MCF-7Human breast adenocarcinoma> 100
SW480Human colon adenocarcinoma> 100

Data sourced from Gao et al. (2012), Chemistry of Natural Compounds.

The data unequivocally demonstrates that this compound has an IC50 value greater than 100 µM for all five tested human cancer cell lines. In the context of drug discovery, an IC50 value exceeding 100 µM is generally considered to indicate a lack of significant cytotoxic activity.

Experimental Protocols

While the full detailed experimental protocol from the source study is not available, a standard methodology for such a cytotoxicity screening can be inferred. The following represents a likely protocol for the in vitro cytotoxicity assessment of this compound.

In Vitro Cytotoxicity Assay (Inferred Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.

Materials:

  • Test Compound: this compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution).

  • Cell Lines:

    • HL-60 (Human promyelocytic leukemia)

    • SMMC-7721 (Human hepatocellular carcinoma)

    • A-549 (Human lung adenocarcinoma)

    • MCF-7 (Human breast adenocarcinoma)

    • SW480 (Human colon adenocarcinoma)

  • Reagents and Consumables:

    • Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay reagents.

    • Phosphate-buffered saline (PBS).

    • 96-well microplates.

    • Multichannel pipette.

    • Microplate reader.

Procedure:

  • Cell Culture and Seeding:

    • The human cancer cell lines are cultured in their respective recommended media under standard conditions (37°C, 5% CO2).

    • Cells are harvested during their exponential growth phase.

    • A cell suspension of a predetermined density (e.g., 5 x 10^4 cells/mL) is prepared.

    • 100 µL of the cell suspension is seeded into each well of a 96-well plate and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • A series of dilutions of the this compound stock solution are prepared in the cell culture medium to achieve a range of final concentrations.

    • The culture medium from the 96-well plates is removed and replaced with 100 µL of the medium containing the different concentrations of this compound.

    • Control wells containing medium with the vehicle (e.g., DMSO) and wells with medium only (blank) are also included.

    • The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Cytotoxicity Measurement (MTT Assay Example):

    • Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 4 hours at 37°C.

    • The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis:

    • The cell viability is calculated as a percentage of the vehicle-treated control cells.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Screening

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cell Line Culture (HL-60, SMMC-7721, A-549, MCF-7, SW480) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding treatment 4. Cell Treatment & Incubation cell_seeding->treatment compound_prep 3. This compound Dilution Series compound_prep->treatment mtt_addition 5. MTT/SRB Addition & Incubation treatment->mtt_addition readout 6. Absorbance Measurement mtt_addition->readout data_analysis 7. IC50 Calculation readout->data_analysis future_directions cluster_compound This compound cluster_cytotoxicity Cytotoxicity Pathway cluster_alternative Alternative Therapeutic Avenues rauvoyunine_b This compound cytotoxicity Direct Cytotoxicity (IC50 > 100 µM) rauvoyunine_b->cytotoxicity other_alkaloids Activity of other Rauwolfia Alkaloids rauvoyunine_b->other_alkaloids no_target Not a Primary Therapeutic Avenue cytotoxicity->no_target antihypertensive Antihypertensive Activity antimicrobial Antimicrobial Activity cns_activity CNS Activity other_alkaloids->antihypertensive other_alkaloids->antimicrobial other_alkaloids->cns_activity

Methodological & Application

Application Notes and Protocols for Rauvoyunine B Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to assessing the cytotoxic effects of Rauvoyunine B, a natural product of interest. The protocols detailed herein are foundational methods for determining cell viability and elucidating the mechanisms of cell death. These assays are crucial in the early stages of drug discovery and development to characterize the pharmacological profile of novel compounds.

Introduction

This compound is an alkaloid that, like many natural products, holds potential for therapeutic applications. A critical initial step in evaluating such compounds is to determine their cytotoxic activity. Cytotoxicity assays are essential for understanding a compound's potency, selectivity, and mechanism of action. This document outlines protocols for three standard cytotoxicity assays: the MTT assay for assessing metabolic activity, the LDH assay for measuring membrane integrity, and an Annexin V/Propidium Iodide assay for detecting apoptosis. While direct cytotoxicity data for this compound is not extensively published, the following protocols are standard methods used to evaluate the cytotoxic potential of novel natural compounds.[1][2][3]

Key Concepts in Cytotoxicity Testing

When evaluating a new compound like this compound, it is often recommended to use more than one type of assay to get a comprehensive understanding of its cytotoxic effects.[1]

  • Metabolic Activity (MTT Assay): This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.[4][5] The quantity of formazan is directly proportional to the number of viable cells.[6] This assay is a good indicator of overall cell health and proliferation.[4]

  • Membrane Integrity (LDH Assay): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[7][8] Measuring LDH activity in the supernatant is a common way to quantify cell lysis and cytotoxicity.[8][9]

  • Apoptosis Detection (Annexin V/PI Assay): Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can act. The Annexin V assay identifies early apoptotic cells by detecting the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane.[10] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells based on membrane integrity.[10]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures and is designed to determine the concentration-dependent effect of this compound on cell viability.[4][6][11]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Target cell line (e.g., HeLa, MCF-7, or a relevant cancer cell line)

  • 96-well tissue culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., 0.01 M HCl with 10% SDS, or acidified isopropanol)[5][11]

  • Phosphate Buffered Saline (PBS)

  • Microplate reader capable of measuring absorbance at 570-590 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[5][11]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[4][6]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[4][6][11]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][11]

    • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.[5]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis:

  • Subtract the absorbance of the blank (medium only) from all readings.

  • Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of viability against the concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 3/4: Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_dilutions Prepare this compound dilutions treat_cells Treat cells with compound prepare_dilutions->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 Cytotoxicity_Interpretation cluster_observation Experimental Observations cluster_interpretation Potential Mechanisms of Cell Death mtt_decrease Decreased MTT Signal (Reduced Metabolic Activity) apoptosis Apoptosis mtt_decrease->apoptosis necrosis Necrosis/Lysis mtt_decrease->necrosis cytostatic Cytostatic Effect (Inhibition of Proliferation) mtt_decrease->cytostatic ldh_increase Increased LDH Release (Membrane Damage) ldh_increase->necrosis annexin_positive Annexin V Positive (Phosphatidylserine Exposure) annexin_positive->apoptosis Apoptosis_Pathway Rauvoyunine_B This compound Cellular_Stress Cellular Stress Rauvoyunine_B->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of cellular proteins

References

Application Notes: Evaluating the Cytotoxic Activity of Rauvoyunine B using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rauvoyunine B is an indole (B1671886) alkaloid found in plants of the Rauvolfia genus, a family of compounds known for a wide range of pharmacological properties.[1] Related alkaloids from this genus, such as reserpine (B192253), have demonstrated cytotoxic activity against various cancer cell lines.[2][3] Preliminary assessment of the anti-proliferative and cytotoxic potential of novel compounds like this compound is a critical first step in drug discovery. The MTT assay is a widely adopted, reliable, and efficient colorimetric method for this purpose.[4]

Principle of the MTT Assay

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a quantitative method used to assess cell viability, proliferation, and cytotoxicity.[4][5] The core principle is based on the metabolic activity of living cells.[6] Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) precipitate.[5][7] This conversion occurs primarily through the action of mitochondrial dehydrogenases like succinate (B1194679) dehydrogenase.[6][8]

The resulting formazan crystals are retained within the cell and can be solubilized using a suitable solvent, such as Dimethyl Sulfoxide (DMSO) or acidified isopropanol.[8] The concentration of the dissolved formazan, which produces a purple color, is directly proportional to the number of metabolically active (viable) cells in the well.[9] The absorbance of the colored solution is measured using a spectrophotometer (microplate reader), typically at a wavelength between 550 and 600 nm.[7] A decrease in absorbance in cells treated with this compound compared to untreated control cells indicates a reduction in cell viability and suggests cytotoxic or cytostatic activity.

Illustrative Data: Cytotoxicity of this compound on MCF-7 Cells

The following table represents example data obtained from an MTT assay performed on the MCF-7 breast cancer cell line after 48 hours of treatment with this compound. This data is for illustrative purposes to demonstrate the method of calculating cell viability and determining the IC₅₀ value.

This compound Conc. (µM)Mean Absorbance (570 nm)Std. Deviation% Cell Viability
0 (Vehicle Control)1.2540.085100.0%
11.1890.07294.8%
51.0520.06183.9%
100.8770.05569.9%
250.6120.04848.8%
500.3580.03928.5%
1000.1410.02511.2%
Calculated IC₅₀ ~26.5 µM
  • % Cell Viability Calculation: [(Mean Absorbance of Sample) / (Mean Absorbance of Vehicle Control)] * 100

  • IC₅₀ Value: The concentration of this compound that inhibits 50% of cell viability, typically calculated using non-linear regression analysis of the dose-response curve.

Experimental Workflow and Putative Signaling Pathway

The following diagrams illustrate the standard workflow for the MTT assay and a potential mechanism through which this compound may exert cytotoxic effects, based on the known activity of related natural products.[10][11]

Diagram 1: Experimental workflow for the MTT cytotoxicity assay.

Apoptosis_Pathway cluster_drug Cellular Stress cluster_mito Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade RauvoyunineB This compound Bcl2 Bcl-2 (Anti-apoptotic) RauvoyunineB->Bcl2 inhibition Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Mito Mitochondria Bax->Mito permeabilization CytC Cytochrome c (release) Mito->CytC Casp9 Pro-Caspase-9 -> Caspase-9 (Initiator) CytC->Casp9 activation (with Apaf-1) Casp3 Pro-Caspase-3 -> Caspase-3 (Executioner) Casp9->Casp3 activation Apoptosis Apoptosis Casp3->Apoptosis

Diagram 2: Putative signaling pathway for this compound-induced apoptosis.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for assessing the cytotoxicity of this compound using the MTT assay on an adherent cancer cell line (e.g., MCF-7).

1. Materials and Reagents

  • Cell Line: MCF-7 (or other cancer cell line of interest).

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Purity >95%.

  • MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store at 4°C, protected from light.[6]

  • Solubilization Buffer: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: 0.25% solution for cell detachment.

  • Equipment: 96-well flat-bottom sterile microplates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm filter), inverted microscope.

2. Preparation of this compound Stock Solution

  • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.

  • Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, thaw an aliquot and prepare a series of working concentrations by diluting it in a serum-free culture medium. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

3. Assay Procedure

  • Cell Seeding:

    • Culture cells until they reach 70-80% confluency.

    • Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final density of 5,000-10,000 cells per 100 µL of culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.

  • Cell Treatment:

    • After 24 hours, carefully aspirate the old medium.

    • Add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) to the designated wells.

    • Include a "Vehicle Control" group treated with medium containing the same final concentration of DMSO as the highest drug concentration.

    • Include a "Blank" group with 100 µL of medium only (no cells) to serve as a background control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[7][12]

    • Return the plate to the incubator for 2-4 hours.[8][9] During this time, viable cells will reduce the MTT, and purple formazan crystals will become visible under a microscope.

  • Formazan Solubilization:

    • After the MTT incubation, carefully aspirate the medium from each well without disturbing the formazan crystals attached to the cells.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[8]

    • Place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light, to ensure complete solubilization.[6]

4. Data Acquisition and Analysis

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[6]

  • Data Analysis:

    • Subtract the average absorbance of the "Blank" wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100

    • Plot the % Cell Viability against the log of the this compound concentration.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability) from the dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism).

References

Application Note: Assessing the Cytotoxicity of Rauvoyunine B using the Neutral Red Uptake Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rauvoyunine B is a novel alkaloid under investigation for its potential therapeutic properties. As with any new compound intended for pharmacological use, a thorough toxicological assessment is a critical early step in the development process. Cytotoxicity assays are fundamental to this assessment, providing essential data on a compound's effect on cell viability and proliferation.

The Neutral Red Uptake (NRU) assay is a sensitive, quantitative, and reliable method for determining the cytotoxicity of xenobiotics.[1][2][3] This assay is based on the principle that viable, healthy cells can incorporate and bind the supravital dye, Neutral Red, within their lysosomes.[1][4][5][6][7] The dye, a weak cationic molecule, penetrates cell membranes via non-ionic diffusion and accumulates in the lysosomes of living cells.[1][4][7] In contrast, cells with compromised membrane integrity, or those undergoing cell death, lose the ability to retain the dye.[1][8] The amount of dye extracted from the cells after exposure to a test compound is proportional to the number of viable cells, allowing for the calculation of cytotoxic potential, typically expressed as an IC50 value (the concentration of a substance that inhibits cell viability by 50%).[1]

This application note provides a detailed protocol for evaluating the in vitro cytotoxicity of this compound using the Neutral Red Uptake assay on the BALB/c 3T3 murine fibroblast cell line, a common model for cytotoxicity testing.[4][9]

Principle of the Neutral Red Uptake Assay

The NRU assay leverages the physiological difference between living and dead cells. Viable cells actively transport the Neutral Red dye across their membranes and sequester it within their lysosomes. When the cell membrane is damaged or the cell dies, this capability is lost. After an incubation period with the dye, a wash step removes any unincorporated dye. A destain solution is then added to lyse the cells and release the sequestered dye. The amount of released dye, which correlates directly with the number of viable cells, is quantified by measuring its absorbance with a spectrophotometer, typically at a wavelength of 540 nm.[1][5][6][8]

NRU_Principle cluster_viable Viable Cell cluster_nonviable Non-Viable Cell viable_cell Lysosomes nr_inside nonviable_cell Damaged Lysosomes nr_outside1 nr_outside1->viable_cell Active Uptake nr_outside2 nr_outside2->nonviable_cell No Uptake

Caption: Principle of the Neutral Red Uptake (NRU) assay.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific cell line and laboratory conditions.[8]

Materials and Reagents
  • Cell Line: BALB/c 3T3 fibroblasts (or other suitable cell line).

  • Test Compound: this compound.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 5-10% Fetal Bovine Serum (FBS), 4 mM L-Glutamine, 100 IU/mL Penicillin, and 100 µg/mL Streptomycin.[4]

  • Neutral Red (NR) Stock Solution (4 mg/mL): Dissolve 40 mg of Neutral Red dye in 10 mL of Phosphate-Buffered Saline (PBS). Store protected from light.[7]

  • NR Medium (40 µg/mL): Aseptically dilute the NR stock solution 1:100 in pre-warmed culture medium on the day of use.[7]

  • Destain (Solubilization) Solution: 50% ethanol, 1% glacial acetic acid, 49% deionized water.[8][9]

  • Positive Control: Sodium Lauryl Sulfate (SLS) or Doxorubicin.[4][6]

  • Other Reagents: PBS (without Ca²⁺/Mg²⁺), Trypsin-EDTA solution, Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound.

Experimental Workflow

NRU_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 3: NRU Assay & Readout p1 Culture & Harvest Cells p2 Count Cells & Adjust Density (e.g., 1x10^4 cells/well) p1->p2 p3 Seed 100 µL/well into a 96-well plate p2->p3 p4 Incubate Overnight (37°C, 5% CO2) p3->p4 t1 Prepare Serial Dilutions of This compound & Controls t2 Remove old medium from plate t1->t2 t3 Add 100 µL of compound dilutions to triplicate wells t2->t3 t4 Incubate for 24 hours t3->t4 a1 Remove treatment medium a2 Add 100 µL Neutral Red Medium a1->a2 a3 Incubate for 2-3 hours a2->a3 a4 Wash with PBS a3->a4 a5 Add 150 µL Destain Solution a4->a5 a6 Shake for 10 minutes a5->a6 a7 Read Absorbance at 540 nm a6->a7

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Rauvoyunine B

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rauvoyunine B is a picraline-type indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia yunnanensis. As a natural product, it holds potential for further investigation in drug discovery and development. A reliable and robust analytical method is crucial for the quantification of this compound in various matrices, including plant extracts and pharmaceutical formulations. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the accurate and precise determination of this compound. The described method is based on common practices for the analysis of indole alkaloids and is intended to serve as a starting point for method validation in a research or quality control setting.

Chemical Information

  • Compound Name: this compound

  • CAS Number: 1414883-82-1

  • Molecular Formula: C₂₃H₂₆N₂O₆

  • Molecular Weight: 426.46 g/mol

  • Chemical Class: Indole Alkaloid

  • Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]

Proposed HPLC Method

This method is designed for a standard reversed-phase HPLC system equipped with a UV detector.

Chromatographic Conditions
ParameterRecommended Setting
HPLC System A standard binary or quaternary HPLC system with a UV/Vis or Diode Array Detector (DAD).
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A 0.1% Phosphoric acid in Water.
Mobile Phase B Acetonitrile.
Gradient Program Time (min)
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection UV at 280 nm (based on the typical absorbance of indole alkaloids). A full UV scan (200-400 nm) of a concentrated standard is recommended to determine the optimal wavelength.
Injection Volume 10 µL.
Run Time 30 minutes.

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 80% A, 20% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Extraction: Accurately weigh 1 g of dried and powdered plant material. Transfer to a suitable flask and add 20 mL of methanol. Sonicate for 30 minutes, followed by maceration for 24 hours at room temperature, protected from light.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper. Collect the filtrate.

  • Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract with 5 mL of the mobile phase (initial conditions).

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation Protocol (Based on ICH Q2(R1) Guidelines)

A comprehensive validation of the analytical method is essential to ensure its suitability for the intended purpose. The following parameters should be evaluated:

Validation ParameterProtocolAcceptance Criteria
System Suitability Inject the working standard solution (e.g., 20 µg/mL) six times.%RSD of peak area and retention time < 2%. Tailing factor ≤ 2. Theoretical plates > 2000.
Specificity Analyze blank (mobile phase), placebo (matrix without analyte), and the this compound standard. Compare the chromatograms to ensure no interfering peaks at the retention time of this compound.No significant peaks at the retention time of this compound in the blank and placebo chromatograms.
Linearity Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions (at least five concentrations). Perform a linear regression analysis.Correlation coefficient (r²) ≥ 0.999.
Range The range should be established based on the linearity data and should cover the expected concentration of this compound in the samples.The method should be accurate and precise within this range.
Accuracy (% Recovery) Perform recovery studies by spiking a known amount of this compound standard into a placebo sample at three concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Analyze in triplicate.Mean recovery should be within 98-102%.
Precision - Repeatability (Intra-day): Analyze six replicates of a sample on the same day. - Intermediate Precision (Inter-day): Analyze six replicates of a sample on two different days by two different analysts.%RSD should be ≤ 2% for both repeatability and intermediate precision.
Limit of Detection (LOD) Determine based on the signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration of analyte that can be detected but not necessarily quantitated.
Limit of Quantification (LOQ) Determine based on the signal-to-noise ratio (S/N) of 10:1 or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration of analyte that can be determined with acceptable precision and accuracy.
Robustness Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). Analyze a sample under each condition.The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the minor variations.

Visualizations

Experimental Workflow

G Figure 1: HPLC Analysis Workflow for this compound cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh this compound Standard Stock Prepare Primary Stock Solution (1 mg/mL in Methanol) Standard->Stock Working Prepare Working Standards (Serial Dilution) Stock->Working HPLC HPLC System (C18 Column, Gradient Elution) Working->HPLC Calibration Construct Calibration Curve Working->Calibration Sample Weigh Plant Material Extract Solvent Extraction (Methanol) Sample->Extract Filter1 Filter Extract Extract->Filter1 Evaporate Evaporate to Dryness Filter1->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter2 Syringe Filter (0.45 µm) Reconstitute->Filter2 Filter2->HPLC Detect UV Detection at 280 nm HPLC->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify this compound in Sample Integration->Quantification Calibration->Quantification

Caption: Figure 1: HPLC Analysis Workflow for this compound.

Method Validation Logical Flow

G Figure 2: Logical Flow of HPLC Method Validation cluster_params Validation Parameters MethodDev Method Development ValidationProtocol Establish Validation Protocol MethodDev->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability ValidationProtocol->SystemSuitability ValidationReport Final Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport SystemSuitability->ValidationReport

Caption: Figure 2: Logical Flow of HPLC Method Validation.

References

Application Notes and Protocols for the Quantification of Rauvoyunine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine B is a picraline-type indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia yunnanensis.[1] As a member of the complex and pharmacologically significant indole alkaloid family, accurate and precise quantification of this compound is essential for phytochemical analysis, quality control of herbal medicines, and pharmacokinetic studies in drug development. This document provides detailed application notes and protocols for the analytical quantification of this compound, leveraging established methodologies for similar indole alkaloids.

While validated methods specifically for this compound are not widely published, the protocols outlined below are based on robust analytical techniques, primarily Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), which is a powerful and widely used method for the analysis of indole alkaloids.[2][3]

Analytical Standards

A certified reference standard of this compound is crucial for accurate quantification. The chemical and physical properties of this compound are provided in the table below.

ParameterValueReference
Chemical Name This compound[1]
CAS Number 1414883-82-1[1][4][5]
Molecular Formula C23H26N2O6[1][4]
Molecular Weight 426.46 g/mol [1]
Type of Compound Picraline-type Indole Alkaloid[1]
Source Aerial parts of Rauvolfia yunnanensis[1]
Appearance Powder[1]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Recommended Analytical Methodology: UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the recommended technique for the quantification of this compound due to its high sensitivity, selectivity, and speed. This method allows for the separation of this compound from a complex matrix and its accurate quantification even at low concentrations.

Workflow for this compound Quantification

G cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis cluster_2 Data Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Purification Purification Extraction->Purification Chromatographic_Separation Chromatographic_Separation Purification->Chromatographic_Separation Inject Sample Ionization Ionization Chromatographic_Separation->Ionization Mass_Detection Mass_Detection Ionization->Mass_Detection Quantification Quantification Mass_Detection->Quantification Calibration_Curve Calibration_Curve Quantification->Calibration_Curve Concentration_Calculation Concentration_Calculation Calibration_Curve->Concentration_Calculation G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Analyte_Characterization Analyte Characterization (this compound) Method_Selection Method Selection (UPLC-MS/MS) Analyte_Characterization->Method_Selection Parameter_Optimization Parameter Optimization (Mobile Phase, Gradient, MS settings) Method_Selection->Parameter_Optimization Linearity Linearity Parameter_Optimization->Linearity Accuracy Accuracy Parameter_Optimization->Accuracy Precision Precision Parameter_Optimization->Precision LOD_LOQ LOD/LOQ Parameter_Optimization->LOD_LOQ Specificity Specificity Parameter_Optimization->Specificity Quantification Quantification Linearity->Quantification Accuracy->Quantification Precision->Quantification LOD_LOQ->Quantification Specificity->Quantification Sample_Preparation Sample_Preparation Data_Acquisition Data_Acquisition Sample_Preparation->Data_Acquisition Data_Acquisition->Quantification

References

Application Notes and Protocols for In Vitro Evaluation of Rauvoyunine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine B is a novel alkaloid isolated from the plant genus Rauwolfia, which has a rich history in traditional medicine. Extracts from Rauwolfia species, notably Rauwolfia vomitoria, have demonstrated significant anti-cancer properties in preclinical studies. These extracts, rich in β-carboline and indole (B1671886) alkaloids, have been shown to inhibit cancer cell growth, induce programmed cell death (apoptosis), and cause cell cycle arrest[1][2][3][4][5][6]. While the specific biological activities of this compound are yet to be fully elucidated, its chemical lineage suggests it may possess similar anti-neoplastic activities.

These application notes provide a comprehensive framework for the in vitro experimental design to investigate the potential anti-cancer effects of this compound. The following protocols detail methodologies for assessing its cytotoxicity, effects on apoptosis, and impact on cell cycle progression in cancer cell lines.

Experimental Design Workflow

The overall experimental workflow is designed to systematically evaluate the anti-cancer potential of this compound, starting from a broad assessment of cytotoxicity and progressively moving towards more specific mechanistic studies.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Cell Cycle Analysis cluster_3 Phase 4: Molecular Pathway Investigation A Select Cancer Cell Lines (e.g., MCF-7, PC-3, HCT116) B MTT Assay (Determine IC50 values) A->B C Annexin V-FITC/PI Staining (Flow Cytometry) B->C Based on IC50 E Propidium (B1200493) Iodide Staining (Flow Cytometry) B->E Based on IC50 D Quantify Apoptosis vs. Necrosis C->D G Western Blot Analysis D->G Confirm Apoptotic Pathway F Determine Cell Cycle Phase Distribution (G1, S, G2/M) E->F F->G Confirm Cell Cycle Arrest H Investigate Key Proteins in: - Apoptosis (Caspases, Bcl-2 family) - Cell Cycle (Cyclins, CDKs) G->H

Caption: Experimental workflow for the in vitro evaluation of this compound.

Data Presentation

Quantitative data from the proposed experiments should be summarized in the following tables for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (MTT Assay)

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 (Breast)
PC-3 (Prostate)
HCT116 (Colon)
Normal Cell Line

Table 2: Apoptosis Induction by this compound (Annexin V-FITC/PI Assay)

TreatmentConcentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Control0
This compoundIC50/2
This compoundIC50
This compound2 x IC50
Positive Control(e.g., Staurosporine)

Table 3: Effect of this compound on Cell Cycle Distribution (Propidium Iodide Staining)

TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control0
This compoundIC50/2
This compoundIC50
This compound2 x IC50
Positive Control(e.g., Nocodazole)

Experimental Protocols

Cell Viability Assessment: MTT Assay

This assay determines the cytotoxic effect of this compound on cancer cells by measuring mitochondrial dehydrogenase activity in viable cells[7][8][9][10][11].

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, HCT116) and a normal cell line (e.g., MCF-10A)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in each well with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubate for 24, 48, and 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[2][12][13][14].

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include an untreated control.

  • Harvest the cells (including floating cells in the supernatant) by trypsinization.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry[1][3][15][16].

Materials:

  • Cancer cell line of interest

  • This compound

  • 70% cold ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently to fix the cells.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells at 300 x g for 5 minutes and discard the ethanol.

  • Wash the cells with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Investigation of Molecular Mechanisms: Western Blotting

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation[4][17][18].

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax, Cyclin D1, Cyclin B1, CDK4, p21)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and untreated cells using lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities, normalizing to a loading control like β-actin or GAPDH.

Potential Signaling Pathways for Investigation

Based on the known activities of related alkaloids, this compound may exert its effects through the modulation of key signaling pathways involved in cell survival and proliferation.

G cluster_0 Apoptosis Pathway cluster_1 Cell Cycle Pathway (G1/S Checkpoint) Rauvoyunine_B This compound Bax Bax (Pro-apoptotic) Rauvoyunine_B->Bax Upregulates? Bcl2 Bcl-2 (Anti-apoptotic) Rauvoyunine_B->Bcl2 Downregulates? p21 p21 (CDK Inhibitor) Rauvoyunine_B->p21 Upregulates? Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CyclinD_CDK4 Cyclin D/CDK4 p21->CyclinD_CDK4 Rb Rb CyclinD_CDK4->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase S Phase Entry E2F->S_Phase

Caption: Hypothesized signaling pathways affected by this compound.

References

Application Notes and Protocols: Anticancer Potential of Rauwolfia Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive research into the genus Rauwolfia has revealed significant anticancer properties inherent in its alkaloid-rich extracts. While specific data regarding the bioactivity of Rauvoyunine B remains unavailable in current scientific literature, studies on extracts from Rauwolfia vomitoria and Rauwolfia tetraphylla have demonstrated cytotoxic and apoptotic effects across a range of cancer cell lines. These findings suggest a promising avenue for the exploration of individual Rauwolfia alkaloids, including this compound, as potential therapeutic agents.

This document provides a summary of the available data on the anticancer activities of Rauwolfia extracts, focusing on sensitive cell lines, reported efficacy, and the general mechanisms of action. Detailed protocols for assessing the cytotoxic and apoptotic effects of plant-derived compounds are also included to guide future research into the specific activities of this compound.

Cell Lines Sensitive to Rauwolfia Alkaloids

Extracts from Rauwolfia species have shown inhibitory effects on various cancer cell lines. The following table summarizes the key findings:

Cell LineCancer TypeExtract/CompoundObserved EffectReference
MCF-7 Breast CancerRauwolfia tetraphylla extractSignificant cytotoxic activity, induction of apoptosis.[1]
LNCaP Prostate CancerRauwolfia vomitoria extract (enriched with β-carboline alkaloids)Decreased cell growth, induction of G1 phase cell cycle arrest, and apoptosis at high concentrations.[2][3]
OVCAR-5 Ovarian CancerRauwolfia vomitoria extractDose-dependent decrease in cell growth and complete inhibition of colony formation.[4]
PANC-1 Pancreatic CancerRauwolfia vomitoria extractInhibition of overall proliferation.
AsPC-1 Pancreatic CancerRauwolfia vomitoria extractInhibition of overall proliferation.[5]
HPAF-II Pancreatic CancerRauwolfia vomitoria extractInhibition of overall proliferation.[5]
BxPC-3 Pancreatic CancerRauwolfia vomitoria extractInhibition of overall proliferation.[5]
MiA PaCa-2 Pancreatic CancerRauwolfia vomitoria extractInhibition of overall proliferation.[5]

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function[2]. For the Rauwolfia vomitoria extract, the following IC50 values have been reported for pancreatic cancer cell lines[5]:

Cell LineIC50 Value (µg/ml)
PANC-1 125 - 325
AsPC-1 125 - 325
HPAF-II 125 - 325
BxPC-3 125 - 325
MiA PaCa-2 125 - 325

Note: Specific IC50 values for this compound are not currently available.

Proposed Mechanism of Action of Rauwolfia Alkaloids

The anticancer effects of Rauwolfia extracts are primarily attributed to the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation .

Signaling Pathways Implicated in Rauwolfia Alkaloid Activity

While the precise signaling pathways affected by this compound are unknown, studies on Rauwolfia extracts suggest the involvement of pathways that regulate the cell cycle and apoptosis. For instance, in LNCaP prostate cancer cells, a Rauwolfia vomitoria extract was shown to up-regulate genes associated with the DNA damage signaling pathway, including GADD153 and MDG, and modulate cell cycle genes such as p21, cyclin D1, and E2F1[2][3]. In MCF-7 breast cancer cells, a Rauwolfia tetraphylla extract was found to alter the expression of the anti-apoptotic gene Bcl-2[1].

G cluster_0 Proposed Signaling Pathways for Rauwolfia Alkaloids Rauwolfia_Alkaloids Rauwolfia Alkaloids (e.g., Alstonine) DNA_Damage DNA Damage Signaling (GADD153, MDG) Rauwolfia_Alkaloids->DNA_Damage Cell_Cycle_Modulation Cell Cycle Modulation (p21, Cyclin D1, E2F1) Rauwolfia_Alkaloids->Cell_Cycle_Modulation Bcl2_Modulation Bcl-2 Regulation Rauwolfia_Alkaloids->Bcl2_Modulation Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Proliferation_Inhibition Inhibition of Cell Proliferation Cell_Cycle_Modulation->Cell_Proliferation_Inhibition Bcl2_Modulation->Apoptosis G start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat cells with test compound adhere->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance solubilize->read_absorbance analyze Analyze data (calculate IC50) read_absorbance->analyze end End analyze->end G start Start seed_treat Seed and treat cells start->seed_treat harvest Harvest cells seed_treat->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in binding buffer wash->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate_dark Incubate in the dark stain->incubate_dark analyze_flow Analyze by flow cytometry incubate_dark->analyze_flow end End analyze_flow->end

References

Application Notes and Protocols for the Isolation of Picraline-Type Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and detailed protocols for the successful isolation of picraline-type alkaloids, with a primary focus on their extraction from the seeds of Picralima nitida. The methodologies described herein are foundational for obtaining these valuable compounds for further research, pharmacological evaluation, and drug development endeavors.

Introduction to Picraline-Type Alkaloids

Picraline-type alkaloids are a class of monoterpene indole (B1671886) alkaloids found predominantly in plant species of the Apocynaceae family, most notably in the seeds of Picralima nitida, also known as the Akuamma tree. These compounds, including picraline (B586500), akuammine, and akuammicine, are of significant interest to the scientific community due to their diverse and potent biological activities. This document outlines a multi-step strategy for the isolation and purification of picraline and related alkaloids, commencing with solvent extraction, followed by purification using pH-zone-refining countercurrent chromatography (CCC) and concluding with final polishing steps such as column chromatography and recrystallization.

Overall Isolation Workflow

The isolation of picraline-type alkaloids is a multi-stage process designed to efficiently separate these target compounds from the complex matrix of the plant material. The general workflow involves an initial extraction to obtain a crude alkaloid mixture, followed by one or more chromatographic steps to separate the individual alkaloids, and a final purification step to achieve high purity.

A Plant Material (Picralima nitida seeds) B Grinding and Defatting A->B C Acid-Base Solvent Extraction B->C D Crude Alkaloid Extract C->D E pH-Zone-Refining Countercurrent Chromatography (CCC) D->E F Fraction Collection and Analysis (TLC/HPLC) E->F G Fractions containing Picraline F->G H Column Chromatography G->H I Recrystallization H->I J Pure Picraline I->J A Defatted Plant Material B Extract with Alcohol A->B C Concentrate and Dissolve in 0.1 M HCl B->C D Wash with CH₂Cl₂ (remove non-alkaloidal impurities) C->D E Aqueous Acidic Layer (Alkaloid Salts) D->E F Adjust pH to 9-10 with Base E->F G Extract with CH₂Cl₂ F->G H Organic Layer (Free Alkaloids) G->H I Dry and Concentrate H->I J Crude Alkaloid Extract I->J

Application Notes and Protocols for Rauvoyunine B as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific data on the anticancer properties of Rauvoyunine B is not publicly available. The following application notes and protocols are presented as a representative framework for the preclinical evaluation of a hypothetical natural compound, herein referred to as "Compound B," which is posited to have potential anticancer activity based on the characteristics of similar natural products. These protocols are for research purposes only.

Introduction

This compound is an alkaloid that, for the purposes of this document, is hypothesized to possess anticancer properties. This document provides a comprehensive guide for the initial in vitro and in vivo evaluation of "Compound B" as a potential therapeutic agent. The protocols outlined below are standard methodologies used in the field of cancer drug discovery to assess cytotoxicity, mechanism of action, and preliminary efficacy.

Data Presentation: In Vitro Cytotoxicity of Compound B

The initial assessment of an anticancer agent involves determining its cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.

Table 1: IC50 Values of Compound B against various cancer cell lines after 72-hour exposure.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.2 ± 1.8
MDA-MB-231Breast Adenocarcinoma25.5 ± 2.3
A549Lung Carcinoma32.1 ± 3.1
HCT116Colorectal Carcinoma18.9 ± 2.0
HeLaCervical Adenocarcinoma21.7 ± 2.5
PC-3Prostate Adenocarcinoma28.4 ± 3.5
Normal Human Dermal Fibroblasts (NHDF)Normal Cell Line> 100

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4]

Materials:

  • "Compound B" stock solution (e.g., 10 mM in DMSO)

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[1]

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of "Compound B" in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[1][3]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1] Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log concentration of "Compound B" to determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Western Blot

This protocol is for detecting key protein markers of apoptosis, such as cleaved caspases and PARP, to elucidate the mechanism of cell death induced by "Compound B".[5][6][7]

Materials:

  • Cancer cells treated with "Compound B"

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis: Treat cells with "Compound B" at various concentrations for a specified time. Harvest and lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. β-actin is commonly used as a loading control.

In Vivo Tumor Xenograft Model

This protocol describes a subcutaneous xenograft model in immunodeficient mice to evaluate the in vivo antitumor efficacy of "Compound B".[8][9]

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD-SCID mice)

  • Human cancer cell line (e.g., A549 or MCF-7)

  • Matrigel (optional, can improve tumor take rate)

  • "Compound B" formulation for injection

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Cell Preparation and Implantation: Harvest cancer cells and resuspend them in sterile PBS or medium, optionally mixed with Matrigel. Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[9]

  • Drug Administration: Administer "Compound B" (and vehicle control) to the respective groups via a predetermined route (e.g., intraperitoneal, intravenous, or oral gavage) and schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the antitumor efficacy of "Compound B".

Visualizations

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Cell_Culture Cancer Cell Line Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Mechanism of Action (Apoptosis Assay - Western Blot) MTT_Assay->Apoptosis_Assay Xenograft_Model Tumor Xenograft Model Establishment Apoptosis_Assay->Xenograft_Model Promising In Vitro Results Treatment Compound B Administration Xenograft_Model->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Weight, Biomarkers) Tumor_Measurement->Endpoint_Analysis

Figure 1. Experimental workflow for preclinical evaluation of "Compound B".

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Compound_B Compound B Bax_Bak Bax/Bak activation Compound_B->Bax_Bak Induces Bcl2 Bcl-2 (Anti-apoptotic) Compound_B->Bcl2 Inhibits Death_Receptors Death Receptors (e.g., Fas, TNFR) Caspase8 Caspase-8 activation Death_Receptors->Caspase8 Caspase3 Executioner Caspase-3 activation Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

References

Application Notes and Protocols for Antimicrobial Activity Testing of Rauvoyunine B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific studies on the antimicrobial activity of the isolated compound Rauvoyunine B. The following application notes and protocols are therefore based on established methodologies for the antimicrobial screening of natural products and alkaloids from the Rauvolfia genus. The quantitative data presented is hypothetical and intended to serve as a representative example for researchers.

Introduction

This compound is a novel alkaloid isolated from a plant belonging to the Rauvolfia genus. Alkaloids from Rauvolfia species have been reported to exhibit a range of biological activities, including antimicrobial properties against various pathogenic bacteria and fungi. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the antimicrobial potential of this compound. The protocols detailed below are based on standardized methods for in vitro antimicrobial susceptibility testing.

Data Presentation: Antimicrobial Susceptibility of this compound

The following tables summarize hypothetical quantitative data for the antimicrobial activity of this compound against a panel of common pathogenic microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrainGram StainMIC (µg/mL)
Staphylococcus aureusATCC 29213Positive64
Enterococcus faecalisATCC 29212Positive128
Escherichia coliATCC 25922Negative256
Pseudomonas aeruginosaATCC 27853Negative>512
Candida albicansATCC 90028N/A (Fungus)128

Table 2: Zone of Inhibition for this compound (Agar Disk Diffusion Assay)

MicroorganismStrainGram StainZone of Inhibition (mm)
Staphylococcus aureusATCC 29213Positive18
Enterococcus faecalisATCC 29212Positive14
Escherichia coliATCC 25922Negative10
Pseudomonas aeruginosaATCC 27853Negative0
Candida albicansATCC 90028N/A (Fungus)15

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.

Materials:

  • This compound stock solution (e.g., 1024 µg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well sterile microtiter plates

  • Bacterial/fungal inoculums standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Gentamicin, Fluconazole)

  • Negative control (sterile broth)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile broth (CAMHB or RPMI-1640) to wells in columns 2 through 12.

    • Add 200 µL of the this compound stock solution to the wells in column 1.

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 100 µL from the wells in column 1 to column 2. Mix thoroughly.

    • Continue this serial dilution process from column 2 to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no compound).

    • Column 12 will serve as the sterility control (no inoculum).

  • Inoculation:

    • Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 100 µL of the diluted inoculum to each well in columns 1 through 11. Do not inoculate column 12.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[1] This can be assessed visually or by measuring the optical density at 600 nm.

Broth_Microdilution_Workflow prep Prepare this compound Stock Solution serial_dilution Perform 2-Fold Serial Dilutions prep->serial_dilution plate_prep Add Broth to 96-Well Plate plate_prep->serial_dilution inoculation Inoculate Wells serial_dilution->inoculation inoculum_prep Prepare 0.5 McFarland Inoculum Suspension inoculum_prep->inoculation incubation Incubate Plate (18-48h) inoculation->incubation read_mic Read MIC Value incubation->read_mic

Broth Microdilution Workflow
Agar (B569324) Disk Diffusion Assay

This protocol describes the agar disk diffusion method to assess the antimicrobial activity of this compound.

Materials:

  • This compound solution of known concentration

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial/fungal inoculums standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Positive control antibiotic disks (e.g., Gentamicin, Fluconazole)

  • Negative control disk (solvent-loaded)

Procedure:

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized microbial suspension.

    • Streak the swab evenly across the entire surface of the MHA plate in three different directions to ensure uniform growth.

  • Application of Disks:

    • Impregnate sterile paper disks with a defined volume (e.g., 10 µL) of the this compound solution.

    • Allow the solvent to evaporate completely in a sterile environment.

    • Aseptically place the this compound-impregnated disk, a positive control disk, and a negative control disk onto the inoculated agar surface.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Measurement of Inhibition Zone:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay inoculum_prep Prepare 0.5 McFarland Inoculum swab_plate Swab Inoculum onto MHA Plate inoculum_prep->swab_plate plate_prep Prepare MHA Plates plate_prep->swab_plate disk_prep Impregnate Disks with This compound place_disks Place Disks on Agar Surface disk_prep->place_disks swab_plate->place_disks incubation Incubate Plates place_disks->incubation measure_zones Measure Zones of Inhibition (mm) incubation->measure_zones

Agar Disk Diffusion Workflow

Hypothetical Mechanism of Action

While the precise mechanism of action for this compound is unknown, many alkaloids exert their antimicrobial effects by disrupting the bacterial cell membrane or inhibiting key cellular processes. The diagram below illustrates a theoretical signaling pathway for membrane disruption.

Mechanism_of_Action cluster_cell Bacterial Cell membrane Cell Membrane cytoplasm Cytoplasm dna DNA/RNA Synthesis protein Protein Synthesis rauvoyunine This compound disruption Membrane Disruption rauvoyunine->disruption Binds to and destabilizes disruption->membrane leakage Leakage of Cellular Contents disruption->leakage death Cell Death leakage->death

Theoretical Mechanism: Membrane Disruption

References

Application Notes and Protocols for Anti-inflammatory Assays of Rauvoyunine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine B is a natural alkaloid isolated from Rauvolfia yunnanensis. While specific anti-inflammatory data for this compound is not yet widely published, alkaloids from the Rauvolfia genus have demonstrated significant anti-inflammatory properties. This document provides a comprehensive set of detailed application notes and protocols for in vitro assays relevant to the investigation of the anti-inflammatory potential of this compound and other novel compounds. The methodologies described herein are standard and robust assays for screening and elucidating the mechanisms of action of anti-inflammatory agents.

These protocols will focus on key inflammatory mediators and signaling pathways, including nitric oxide (NO), cyclooxygenase (COX) enzymes, pro-inflammatory cytokines (TNF-α and IL-6), and the NF-κB signaling cascade. Representative data from studies on related compounds are included to provide a comparative baseline.

Data Presentation: Quantitative Anti-inflammatory Data

The following tables summarize representative quantitative data for common in vitro anti-inflammatory assays. These values can be used as a reference for interpreting results obtained for this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Compound/ExtractConcentration% Inhibition of NO ProductionIC50 Value (µg/mL)
This compound (Hypothetical) 10 µg/mLUser-determinedUser-determined
50 µg/mLUser-determined
100 µg/mLUser-determined
L-NMMA (Positive Control) 10 µM95%~2.5
Quercetin (Reference) 25 µg/mL78%15.2

Table 2: Inhibition of Cyclooxygenase (COX) Enzymes

Compound/ExtractCOX-1 IC50 (µg/mL)COX-2 IC50 (µg/mL)Selectivity Index (COX-1/COX-2)
This compound (Hypothetical) User-determinedUser-determinedUser-determined
Indomethacin (Positive Control) 0.11.50.07
Rauvolfia densiflora extract Not Determined155.38[1][2]Not Applicable

Table 3: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

Compound/ExtractConcentration% Inhibition of TNF-α% Inhibition of IL-6
This compound (Hypothetical) 50 µg/mLUser-determinedUser-determined
Dexamethasone (Positive Control) 1 µM85%92%

Table 4: Effects on NF-κB Signaling Pathway Proteins in LPS-Stimulated RAW 264.7 Cells (Western Blot Densitometry)

ProteinTreatmentRelative Protein Expression (% of LPS Control)
p-p65 (nuclear) LPS + this compound (Hypothetical, 50 µg/mL)User-determined
IκBα (cytosolic) LPS + this compound (Hypothetical, 50 µg/mL)User-determined
p-p65 (nuclear) LPS + Bay 11-7082 (NF-κB inhibitor)25%
IκBα (cytosolic) LPS + Bay 11-7082 (NF-κB inhibitor)180%

Experimental Protocols

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

Principle: This assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (or test compound)

  • L-N-monomethyl arginine (L-NMMA) as a positive control

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: After incubation, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound. Include wells for a vehicle control (e.g., DMSO), a positive control (L-NMMA), and a negative control (untreated cells).

  • Stimulation: After 1 hour of pre-treatment with the test compound, add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for a further 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Griess Reaction:

    • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of the Griess reagent to each well containing the supernatant and standards.

    • Incubate at room temperature for 10 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration in the samples using the standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS control)] x 100

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle: This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes. The assay measures the peroxidase activity of the COX enzymes, which is detected colorimetrically.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)

  • This compound (or test compound)

  • Indomethacin (positive control)

  • 96-well plates

Procedure:

  • Follow the instructions provided with the commercial COX inhibitor screening assay kit.

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the provided buffer.

  • Treatment: Add the test compound (this compound) at various concentrations to the wells. Include wells for a vehicle control and a positive control (Indomethacin).

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the respective wells and incubate for a short period at room temperature to allow for inhibitor binding.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to all wells.

  • Detection: Add the colorimetric substrate solution, which will react with the peroxidase component of the COX enzyme to produce a colored product.

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 590 nm) using a microplate reader.

  • Calculation: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity. The selectivity index is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.

Pro-inflammatory Cytokine (TNF-α and IL-6) Production Assay

Principle: This assay quantifies the levels of the pro-inflammatory cytokines TNF-α and IL-6 secreted by LPS-stimulated macrophages using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • RAW 264.7 cells

  • DMEM, FBS, Penicillin-Streptomycin

  • LPS

  • This compound (or test compound)

  • Dexamethasone (positive control)

  • Human TNF-α and IL-6 ELISA kits

  • 24-well cell culture plates

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and collect the cell culture supernatants.

  • ELISA:

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.

    • Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of a detection antibody and a substrate for color development.

  • Measurement: Measure the absorbance at the recommended wavelength (usually 450 nm).

  • Calculation: Calculate the concentration of TNF-α and IL-6 in the samples using the standard curves provided in the kits. Determine the percentage of inhibition for each treatment.

Western Blot Analysis of NF-κB Signaling Pathway

Principle: This technique is used to detect and quantify the levels of key proteins in the NF-κB signaling pathway, such as the phosphorylated p65 subunit (p-p65) and the inhibitory protein IκBα. A decrease in cytosolic IκBα and an increase in nuclear p-p65 indicate the activation of the NF-κB pathway.

Materials:

  • RAW 264.7 cells

  • DMEM, FBS, Penicillin-Streptomycin

  • LPS

  • This compound (or test compound)

  • Bay 11-7082 (NF-κB inhibitor, positive control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p-p65, anti-IκBα, anti-β-actin, anti-Lamin B1)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Western blotting imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and incubate for 24 hours.

    • Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes (for p-p65 and IκBα analysis).

  • Protein Extraction:

    • For whole-cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer.

    • For nuclear and cytoplasmic fractions, use a commercial extraction kit according to the manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-p65, anti-IκBα) overnight at 4°C. Use anti-β-actin as a loading control for cytosolic proteins and anti-Lamin B1 for nuclear proteins.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add the ECL substrate.

    • Visualize the protein bands using an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control.

Mandatory Visualizations

Experimental_Workflow_for_Anti_inflammatory_Assays cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed RAW 264.7 Cells treat Pre-treat with this compound start->treat stim Stimulate with LPS treat->stim no_assay Nitric Oxide (NO) Production Assay stim->no_assay cytokine_assay Cytokine (TNF-α, IL-6) ELISA stim->cytokine_assay western_blot Western Blot (NF-κB Pathway) stim->western_blot analysis Calculate % Inhibition Determine IC50 values Analyze Protein Expression no_assay->analysis cytokine_assay->analysis western_blot->analysis cox_assay COX-1/COX-2 Inhibition Assay cox_assay->analysis Rauvoyunine_B This compound Rauvoyunine_B->cox_assay

Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65 p65 IkBa->p65 Inhibits Nuclear Translocation p50 p50 IkBa->p50 Inhibits Nuclear Translocation Proteasome Proteasome IkBa->Proteasome Degradation NFkB_active p65 p50 NFkB_inactive p65 p50 IκBα NFkB_inactive->IkBa NFkB_inactive->p65 NFkB_inactive->p50 Proteasome->NFkB_active Releases Rauvoyunine_B This compound (Hypothetical Target) Rauvoyunine_B->IKK Inhibits? p65_nuc p65 p50_nuc p50 DNA DNA (κB site) NFkB_active->DNA Binds to Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Transcription Initiates

Caption: The NF-κB signaling pathway and hypothetical inhibition by this compound.

References

Application Notes and Protocols for In Vitro Studies with Rauvoyunine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine B is a picraline-type monoterpenoid indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia yunnanensis.[1][2][3] As a member of the vast alkaloid family of natural products, this compound holds potential for biological activity and warrants investigation in various in vitro models. Preliminary studies have evaluated its cytotoxicity against human tumor cell lines, indicating its potential as a subject for cancer research.[1][2][3]

These application notes provide a comprehensive guide for the formulation and use of this compound in in vitro studies. The protocols outlined below are based on best practices for handling natural alkaloid compounds and can be adapted for a wide range of cell-based assays.

Physicochemical and Formulation Data

Proper solubilization and storage are critical for obtaining reproducible results. This compound is sparingly soluble in aqueous solutions and requires an organic solvent for the preparation of stock solutions.

PropertyDataSource
CAS Number 1414883-82-1N/A
Molecular Formula C₂₃H₂₆N₂O₆N/A
Molecular Weight 426.47 g/mol N/A
Appearance Yellowish, amorphous powder[2]
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)[3]
Other Solvents Chloroform, Dichloromethane, Ethyl Acetate, Acetone[3]
Stock Solution Storage -20°C (long-term) or -80°C in small aliquots. Avoid repeated freeze-thaw cycles.N/A
Working Solution Storage Prepare fresh for each experiment. If necessary, can be stored at -20°C for up to two weeks.[3]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for in vitro screening of natural products.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial of this compound to equilibrate to room temperature for at least one hour before opening to prevent condensation.[3]

  • Weigh: Accurately weigh out 1 mg of this compound powder using an analytical balance.

  • Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000

    • Example for 1 mg: (1 mg / 426.47 g/mol ) * 100,000 = 234.5 µL of DMSO

  • Dissolve: Add the calculated volume of cell culture grade DMSO to the vial containing this compound.

  • Mix: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot: Dispense the 10 mM stock solution into small, single-use aliquots in sterile, amber microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Store: Store the aliquots at -20°C or -80°C for long-term storage.

G cluster_prep Stock Solution Preparation Workflow start Start: this compound (solid) equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh 1 mg of this compound equilibrate->weigh calculate Calculate DMSO Volume (e.g., 234.5 µL for 10 mM) weigh->calculate add_dmso Add DMSO to Solid calculate->add_dmso vortex Vortex until Dissolved add_dmso->vortex aliquot Aliquot into Sterile Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store

Figure 1. Workflow for preparing a 10 mM stock solution of this compound.

Protocol for In Vitro Cytotoxicity Assay (MTT/MTS Assay)

This protocol outlines a general procedure to determine the cytotoxic effects of this compound on a chosen cell line. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment (for adherent cells).

  • Prepare Working Solutions: Perform serial dilutions of the 10 mM this compound stock solution in complete culture medium to prepare 2X working concentrations. A suggested starting range is from 0.02 µM to 400 µM (final concentrations will be 0.01 µM to 200 µM).

    • Important: Ensure the final DMSO concentration in the wells remains below 0.1% to avoid solvent-induced toxicity. Prepare a vehicle control with the highest concentration of DMSO used in the experiment.

  • Treatment: Remove the medium from the wells (for adherent cells) and add 100 µL of the prepared 2X working solutions (or add 100 µL directly for suspension cells). Include wells for:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest this compound concentration.

    • Untreated Control: Cells with fresh medium only.

    • Blank: Medium only (no cells).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add Reagent: Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT) to each well. Incubate for 1-4 hours at 37°C.

  • Measure Absorbance: If using MTT, add 100 µL of solubilization solution and incubate until formazan (B1609692) crystals are dissolved. Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation

While the original publication by Gao et al. did not report specific IC₅₀ values, researchers should systematically record their own data. The following table provides a template for presenting cytotoxicity results.

Table 2: Template for In Vitro Cytotoxicity of this compound

Cell Line Assay Duration (hrs) IC₅₀ (µM) Notes
e.g., A549 (Lung Carcinoma) 48 [Enter Value] e.g., Observed morphological changes
e.g., MCF-7 (Breast Adenocarcinoma) 48 [Enter Value]
e.g., HL-60 (Promyelocytic Leukemia) 48 [Enter Value]

Potential Signaling Pathway for Investigation

Alkaloids often exert their effects by modulating key cellular signaling pathways. A common area of investigation for potential anti-cancer compounds is the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth. This compound could potentially inhibit one of the components of this pathway, leading to apoptosis.

G cluster_pathway Hypothetical PI3K/Akt/mTOR Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation RauvoyunineB This compound RauvoyunineB->PI3K Inhibition RauvoyunineB->Akt Inhibition RauvoyunineB->mTOR Inhibition

Figure 2. Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental conditions and cell lines. Always follow appropriate laboratory safety procedures when handling chemical reagents.

References

Troubleshooting & Optimization

Rauvoyunine B solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with Rauvoyunine B. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which common laboratory solvents is it soluble?

A1: this compound is a picraline-type monoterpenoid indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia yunnanensis. Based on supplier data and the nature of similar alkaloids, it is generally soluble in several organic solvents. While specific quantitative data is limited in publicly available literature, common solvents for dissolving this compound include Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For biological assays, DMSO is a common choice for preparing concentrated stock solutions.

Q2: I am having trouble dissolving this compound in my desired solvent. What are the initial troubleshooting steps?

A2: If you are encountering solubility issues, consider the following initial steps:

  • Increase the solvent volume: You may be attempting to dissolve the compound at a concentration that exceeds its solubility limit in that specific solvent.

  • Gentle heating: Gently warming the solution (e.g., to 37°C) can help increase the solubility of many compounds. However, be cautious about potential degradation at higher temperatures.

  • Sonication: Using an ultrasonic bath can aid in the dissolution process by breaking down aggregates of the compound.

  • Use of a co-solvent: For aqueous solutions, preparing a concentrated stock in a water-miscible organic solvent like DMSO and then diluting it into your aqueous buffer is a standard technique.

Q3: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for a biological assay. How can I prevent this?

A3: This is a common issue for poorly water-soluble compounds. Here are some solutions:

  • Lower the final concentration: The final concentration of this compound in your aqueous medium may be too high. Try working with a lower final concentration.

  • Optimize the DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <0.5% v/v) to avoid solvent-induced artifacts in your experiment, but high enough to maintain solubility. You may need to empirically determine the optimal balance.

  • Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer can help to maintain the solubility of hydrophobic compounds.

  • Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[2] This is an advanced technique that requires careful formulation development.

Q4: Are there any known signaling pathways affected by this compound?

A4: To date, specific signaling pathways modulated directly by this compound have not been extensively documented in scientific literature. However, this compound is an alkaloid from Rauwolfia serpentina, a plant known for producing alkaloids with significant biological activities.[3] The most well-known of these is reserpine, which acts as an antihypertensive and sedative by irreversibly blocking the vesicular monoamine transporter (VMAT).[4][5] This disrupts the storage of neurotransmitters like norepinephrine, dopamine, and serotonin (B10506) in presynaptic neurons, leading to their depletion.[4] It is plausible that this compound may interact with neurological or cardiovascular signaling pathways, but further research is needed to elucidate its specific molecular targets.

Solubility Data

While exact solubility values (mg/mL) for this compound in various solvents are not widely published, the following table summarizes its qualitative solubility and recommended solvents for stock solution preparation.

SolventSolubility CategoryRecommended Use
Dimethyl Sulfoxide (DMSO)SolublePreparation of concentrated stock solutions for biological assays.
ChloroformSolubleGeneral laboratory use, chemical reactions.
Dichloromethane (DCM)SolubleGeneral laboratory use, chemical reactions.
Ethyl AcetateSolubleGeneral laboratory use, extractions.
AcetoneSolubleGeneral laboratory use.
WaterPoorly Soluble / InsolubleNot recommended as a primary solvent.
Aqueous Buffers (e.g., PBS)Poorly Soluble / InsolubleRequires a co-solvent like DMSO for dilution from a stock solution.

Table 1: Qualitative Solubility of this compound and Recommended Solvent Usage.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted for various in vitro experiments.

Materials:

  • This compound (Molecular Weight: 426.46 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Methodology:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 426.46 g/mol * (1000 mg / 1 g) = 4.26 mg

  • Weigh the compound: Carefully weigh out 4.26 mg of this compound and place it into a clean, dry microcentrifuge tube or vial.

  • Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the this compound.

  • Dissolve the compound: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1] Before use, allow an aliquot to thaw completely and equilibrate to room temperature.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into a cell culture medium for in vitro cytotoxicity or other cell-based assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Pipettes

Methodology:

  • Determine the final desired concentrations: For example, you might want to test final concentrations of 1 µM, 5 µM, and 10 µM.

  • Perform serial dilutions:

    • To prepare a 10 µM working solution in 1 mL of cell culture medium from a 10 mM stock, you would perform a 1:1000 dilution. This can be done in steps. For example, first, dilute the 10 mM stock 1:100 in the medium to get a 100 µM intermediate solution (e.g., 2 µL of stock in 198 µL of medium). Then, dilute this intermediate solution 1:10 to get the final 10 µM concentration (e.g., 100 µL of intermediate in 900 µL of medium).

    • Prepare other concentrations accordingly.

  • Control for DMSO: Prepare a vehicle control containing the same final concentration of DMSO as your highest concentration working solution to account for any effects of the solvent on the cells. The final DMSO concentration should ideally be kept below 0.5% (v/v).

  • Application to cells: Add the prepared working solutions to your cell cultures according to your experimental design.

Visualized Workflows and Pathways

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation for Cell Assay weigh Weigh this compound (e.g., 4.26 mg) add_dmso Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve Vortex / Sonicate / Gentle Heat add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock store Aliquot and Store at -20°C stock->store thaw Thaw Stock Aliquot intermediate Prepare Intermediate Dilution in Culture Medium thaw->intermediate final_dilution Prepare Final Working Concentrations intermediate->final_dilution vehicle Prepare Vehicle Control (Medium + DMSO) intermediate->vehicle apply Add to Cell Culture final_dilution->apply vehicle->apply

Caption: Experimental workflow for preparing this compound solutions.

G cluster_troubleshooting Solubility Troubleshooting Logic start This compound Powder dissolve_issue Issue: Fails to Dissolve in Chosen Solvent start->dissolve_issue Attempt to Dissolve precip_issue Issue: Precipitates upon Aqueous Dilution start->precip_issue Dilute Stock (e.g., DMSO stock -> Buffer) check_conc Is Concentration Too High? dissolve_issue->check_conc check_final_conc Is Final Aqueous Concentration Too High? precip_issue->check_final_conc sonicate_heat Apply Gentle Heat or Sonication check_conc->sonicate_heat No solution_dissolve Solution: Dissolved check_conc->solution_dissolve Yes, Lower Conc. change_solvent Try Alternative Solvent (e.g., DMSO) sonicate_heat->change_solvent Still Insoluble sonicate_heat->solution_dissolve Dissolves change_solvent->solution_dissolve check_dmso Is Final DMSO % Sufficient? check_final_conc->check_dmso No solution_precip Solution: Soluble in Aqueous Medium check_final_conc->solution_precip Yes, Lower Conc. add_surfactant Consider Adding Surfactant (e.g., Tween® 80) check_dmso->add_surfactant No, Increase DMSO (if possible) check_dmso->solution_precip Yes add_surfactant->solution_precip

Caption: Troubleshooting workflow for this compound solubility issues.

Caption: Postulated mechanism of action for Rauwolfia alkaloids like Reserpine.

References

Technical Support Center: Optimizing Rauvoyunine B Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rauvoyunine B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental concentrations of this compound for in vitro cytotoxicity assays. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Troubleshooting Guide

This guide provides solutions to common issues that may arise during the determination of this compound's cytotoxic effects.

Q1: I am not observing any cytotoxic effect with this compound.

Possible Causes and Solutions:

  • Concentration Too Low: The concentrations of this compound used may be insufficient to induce a cytotoxic response in the selected cell line.

    • Solution: Test a broader and higher range of concentrations. It is advisable to start with a wide range, from nanomolar to micromolar, to establish an effective dose range.[1]

  • Inactive Compound: Ensure the proper storage and handling of this compound to maintain its biological activity.

    • Solution: Prepare fresh dilutions from a new stock for each experiment.

  • Insufficient Incubation Time: The duration of exposure to this compound may not be long enough to induce cell death.

    • Solution: Perform a time-course experiment, testing various incubation periods (e.g., 24, 48, and 72 hours) to determine the optimal exposure time.[1]

  • Cell Line Resistance: The chosen cell line may be resistant to the cytotoxic effects of this compound.

    • Solution: Test this compound on a panel of different cell lines to identify a more sensitive model.[1]

Q2: My results show high variability between replicate wells.

Possible Causes and Solutions:

  • Inconsistent Cell Seeding: Uneven distribution of cells across the wells of the microplate can lead to significant variations in results.

    • Solution: Ensure a homogenous cell suspension by gently mixing before and during plating. Pay careful attention to pipetting technique to dispense equal volumes.

  • "Edge Effects": Wells on the perimeter of the microplate are more prone to evaporation and temperature fluctuations, which can affect cell growth and response to treatment.[2]

    • Solution: To minimize edge effects, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental data.[2]

  • Compound Precipitation: this compound may be precipitating out of the solution at higher concentrations.

    • Solution: Visually inspect the wells under a microscope for any signs of precipitation. If precipitation is observed, consider using a lower concentration range or a different solvent system.

Q3: I am observing a bell-shaped dose-response curve.

Possible Causes and Solutions:

  • Compound Solubility Issues: At very high concentrations, the compound may come out of solution, leading to a decrease in the effective concentration and a paradoxical increase in cell viability.

    • Solution: Check the solubility of this compound in your culture medium. Consider using a different solvent or lowering the maximum concentration tested.

  • Off-Target Effects: At higher concentrations, this compound might be engaging with off-target molecules that could interfere with the cytotoxic mechanism or the assay itself.

    • Solution: Consider using alternative cytotoxicity assays to confirm the results, such as an LDH release assay, which has a different detection principle.[3]

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting concentration range for this compound?

For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its potency. A typical strategy involves performing a dose-response experiment with serial dilutions covering a wide spectrum, for instance, from 1 nM to 100 µM.[1] This initial screen will help identify a narrower, more effective concentration range for subsequent detailed experiments.

Q2: What are the essential controls to include in my cytotoxicity assay?

To ensure the validity of your results, the following controls are crucial:

  • Untreated Control: Cells cultured in medium without any treatment. This serves as a baseline for 100% cell viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound as is present in the highest concentration of the compound tested.[3] This control is essential to ensure that the solvent itself is not causing any cytotoxicity.

  • Positive Control: A known cytotoxic agent to confirm that the assay is working correctly and the cells are responsive to cytotoxic stimuli.

  • Media-Only Control (Blank): Wells containing only culture medium without cells. This is used to subtract the background absorbance or fluorescence from the measurements.

Q3: Which cytotoxicity assay should I choose for this compound?

The choice of assay depends on the suspected mechanism of action of this compound and potential interferences.

  • MTT or other Tetrazolium-Based Assays: These are colorimetric assays that measure the metabolic activity of viable cells.[4] They are widely used and cost-effective but can be susceptible to interference from colored compounds or compounds that affect cellular metabolism.[3][5]

  • LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating a loss of membrane integrity.[3] It is a useful alternative if you suspect this compound interferes with metabolic assays.

  • ATP-Based Assays (e.g., CellTiter-Glo®): These are highly sensitive luminescent assays that quantify ATP, an indicator of metabolically active cells.[3] They are generally less prone to interference from colored or fluorescent compounds.[3]

Q4: How long should I expose the cells to this compound?

The optimal exposure time can vary significantly depending on the compound's mechanism of action. It is recommended to perform a time-course experiment, for example, measuring cytotoxicity at 24, 48, and 72 hours, to determine the most appropriate endpoint for your studies.[1]

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

The following table presents hypothetical 50% inhibitory concentration (IC50) values for this compound after a 48-hour exposure. These values are for illustrative purposes only and must be determined empirically for your specific cell lines and experimental conditions.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer22.8
HeLaCervical Cancer18.5
HepG2Liver Cancer25.1
PC-3Prostate Cancer12.9

IC50 values can vary based on the assay used, incubation time, and cell passage number.[6]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol outlines the steps for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[4]

Materials:

  • This compound

  • 96-well flat-bottom plates

  • Appropriate cell line and culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[1] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

Materials:

  • This compound

  • 96-well flat-bottom plates

  • Appropriate cell line and culture medium

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet the cells.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

  • Absorbance Reading: Measure the absorbance at the wavelength recommended by the kit manufacturer (typically around 490 nm).

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_range_finding Phase 2: Range-Finding Assay cluster_definitive Phase 3: Definitive IC50 Assay start Start stock Prepare this compound Stock Solution start->stock treat_broad Treat with Broad Concentration Range (e.g., 1 nM - 100 µM) stock->treat_broad cells Culture and Harvest Cells seed Seed Cells in 96-Well Plates cells->seed seed->treat_broad treat_narrow Treat with Narrow Concentration Range (8-12 points) incubate_24 Incubate for 24h treat_broad->incubate_24 assay_mt_broad Perform MTT Assay incubate_24->assay_mt_broad analyze_broad Analyze Data to Identify Effective Range assay_mt_broad->analyze_broad analyze_broad->treat_narrow incubate_48 Incubate for 48h treat_narrow->incubate_48 assay_mt_narrow Perform MTT Assay incubate_48->assay_mt_narrow analyze_narrow Calculate IC50 Value assay_mt_narrow->analyze_narrow end End analyze_narrow->end

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway cluster_pathway Hypothetical Apoptosis Pathway RauvoyunineB This compound Mitochondrion Mitochondrion RauvoyunineB->Mitochondrion induces stress CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome forms Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Rauvoyunine B stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Rauvoyunine B in various solvents, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general characteristics?

This compound is a picraline-type indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia yunnanensis.[1] It is a natural product with the molecular formula C₂₃H₂₆N₂O₆.[1][2] Like other alkaloids from the Rauwolfia genus, such as reserpine (B192253) and ajmaline (B190527), it is a complex heterocyclic compound.[3][4][5]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be kept at -20°C.[1][2] If prepared in solution, it is recommended to prepare it fresh. However, if stock solutions are necessary, they should be stored as aliquots in tightly sealed vials at -20°C for up to two weeks.[1]

Q3: In which solvents is this compound soluble?

This compound is soluble in a range of organic solvents, including:

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Dimethyl Sulfoxide (DMSO)

  • Acetone[1]

Q4: Is there specific data on the stability of this compound in these solvents?

Currently, there is a lack of specific published stability data, such as degradation kinetics or half-life, for this compound in different solvents. However, stability studies on related indole alkaloids from the Rauwolfia genus, like reserpine, can provide some insights. Reserpine has been noted to undergo oxidative degradation.[6] Stability of alkaloids can be influenced by factors like temperature, light, and pH.[7]

Q5: How can I perform a stability study for this compound?

A stability study for this compound would typically involve dissolving the compound in the desired solvent and monitoring its concentration over time under controlled conditions (e.g., different temperatures, light exposure). High-Performance Liquid Chromatography (HPLC) is a common analytical technique for such studies.[6]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Difficulty Dissolving this compound Inappropriate solvent selection.Ensure the use of recommended solvents such as DMSO, dichloromethane, or ethyl acetate.[1] Sonication may aid in dissolution.
Precipitation of this compound from Solution Supersaturation or change in temperature.Prepare solutions at the working temperature. If precipitation occurs upon cooling, gently warm the solution. Consider preparing a less concentrated stock solution.
Inconsistent Results in Assays Degradation of this compound in solution.Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly at -20°C for no longer than two weeks.[1] Protect solutions from light, as alkaloids can be light-sensitive.[7]
Appearance of Unknown Peaks in HPLC Analysis Degradation of this compound.This may indicate the formation of degradation products. Compare the chromatogram to a freshly prepared standard. Mass spectrometry can be used to identify the degradation products.

Experimental Protocols

General Protocol for Assessing this compound Stability in an Organic Solvent
  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the chosen solvent (e.g., DMSO) to a final concentration of 10 mM.

  • Sample Preparation for Stability Study:

    • Dilute the stock solution with the test solvent (e.g., ethanol, methanol, or an aqueous buffer) to a final concentration suitable for analysis (e.g., 100 µM).

    • Divide the solution into multiple aliquots in sealed vials.

  • Storage Conditions:

    • Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, 37°C, protected from light, exposed to light).

  • Time Points for Analysis:

    • Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analytical Method (HPLC):

    • Use a suitable HPLC method to quantify the remaining this compound. A C18 column is often used for alkaloid analysis.

    • The mobile phase could be a gradient of acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) acetate.

    • Detection is typically done using a UV detector at a wavelength determined by the UV-Vis spectrum of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C)
Solvent% Remaining after 24h% Remaining after 48h% Remaining after 72h
DMSO98.597.295.8
Acetonitrile95.390.185.4
Methanol92.185.678.9
Ethanol94.588.382.1
Water (pH 7)85.275.465.3
Table 2: Solubility of Related Rauwolfia Alkaloids in Various Solvents
CompoundSolventSolubility (at 298.15 K)
ReserpinePEG-4001.44 x 10⁻³ (mole fraction)[8]
ReserpineEthyl Acetate3.60 x 10⁻³ (mass fraction)[8]
ReserpineEthanol(Soluble)[8]
ReserpineWater(Sparingly soluble)[8]
Ajmaline(Not specified)(Generally soluble in organic solvents)

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing cluster_prep Preparation cluster_storage Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) prep_samples Dilute Stock to Working Concentration in Test Solvents prep_stock->prep_samples storage Store Aliquots under Defined Conditions (Temp, Light) prep_samples->storage sampling Collect Samples at Predetermined Time Points storage->sampling hplc Quantify this compound using HPLC sampling->hplc calc Calculate % Remaining vs. Time Zero hplc->calc kinetics Determine Degradation Kinetics and Half-life calc->kinetics

Caption: Workflow for assessing the stability of this compound.

troubleshooting_workflow Troubleshooting Common Stability Study Issues node_action node_action node_problem node_problem start Inconsistent Results? check_solution Solution Prepared Fresh? start->check_solution check_storage Stored Correctly (-20°C, dark)? check_solution->check_storage Yes action_prepare_fresh Prepare Fresh Solution for Each Experiment check_solution->action_prepare_fresh No check_solvent Using Appropriate Solvent? check_storage->check_solvent Yes action_recheck_storage Verify Storage Conditions and Aliquot Integrity check_storage->action_recheck_storage No check_purity Initial Compound Purity Verified? check_solvent->check_purity Yes action_change_solvent Test Solubility in Alternative Recommended Solvents check_solvent->action_change_solvent No action_verify_purity Check Purity of This compound Stock check_purity->action_verify_purity No end_point Problem Resolved check_purity->end_point Yes action_prepare_fresh->end_point action_recheck_storage->end_point action_change_solvent->end_point action_verify_purity->end_point

Caption: Decision tree for troubleshooting stability experiment issues.

References

Technical Support Center: Overcoming Challenges in Rauvoyunine B Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Rauvoyunine B, a vobasine-sarpagan type bisindole alkaloid from Rauvolfia vomitoria.

Frequently Asked Questions (FAQs)

Q1: What is a general strategy for the extraction and purification of this compound from Rauvolfia vomitoria?

A1: A common workflow involves a multi-step process beginning with an acidified ethanol (B145695) extraction to efficiently isolate the alkaloids. This is typically followed by a series of chromatographic steps designed to separate this compound from the complex mixture of other alkaloids present in the extract. A typical purification workflow is as follows:

  • Extraction: Maceration of the plant material (e.g., roots) with an acid-containing ethanol aqueous solution.

  • Initial Cleanup: The crude extract is often subjected to adsorption chromatography using a non-polar macroporous resin to remove non-alkaloidal compounds.

  • Fractionation: Further fractionation can be achieved using a weakly acidic cation exchange resin.

  • Chromatographic Purification: The final purification is typically performed using a combination of normal-phase (e.g., silica (B1680970) gel) and reversed-phase (e.g., C18) chromatography. Preparative High-Performance Liquid Chromatography (HPLC) is often necessary for obtaining high-purity this compound.

Q2: What are the most common challenges in this compound purification?

A2: Researchers may face several challenges, including:

  • Co-eluting Impurities: Rauvolfia extracts contain a multitude of structurally similar indole (B1671886) alkaloids, which can be difficult to separate from this compound.

  • Low Yields: this compound is often a minor component in the plant extract, leading to low overall yields.

  • Compound Stability: Indole alkaloids can be sensitive to pH, temperature, and light, potentially leading to degradation during the purification process.

  • Peak Tailing in HPLC: Bisindole alkaloids can exhibit poor peak shapes in reversed-phase HPLC, complicating quantification and purification.

Q3: How can I monitor the purification process effectively?

A3: Thin-Layer Chromatography (TLC) and analytical High-Performance Liquid Chromatography (HPLC) are essential tools for monitoring the purification process.

  • TLC: Useful for rapid screening of fractions from column chromatography. A common mobile phase for indole alkaloids is a mixture of chloroform (B151607) and methanol (B129727). Visualization can be achieved under UV light or with a Dragendorff's reagent spray.

  • HPLC: Provides higher resolution for assessing the purity of fractions. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water (with an acidic modifier like formic acid) is a good starting point.

Q4: Are there any specific stability concerns for this compound?

A4: While specific stability data for this compound is limited, indole alkaloids, in general, can be unstable under certain conditions. It is advisable to:

  • Avoid extreme pH: Both strongly acidic and alkaline conditions can potentially cause degradation. It has been noted that some indole alkaloids are acid labile.

  • Control Temperature: Elevated temperatures can accelerate degradation. It is recommended to perform purification steps at room temperature or below if possible.

  • Protect from Light: Many alkaloids are light-sensitive. It is good practice to protect extracts and purified fractions from direct light.

  • Prompt Analysis: It is recommended to analyze fractions containing indole alkaloids within 24 hours of extraction to minimize potential degradation.

Troubleshooting Guides

Problem 1: Low Yield of this compound After Extraction
Possible Cause Suggested Solution
Incomplete extraction of alkaloids.Ensure the plant material is finely powdered to maximize surface area. Use an acidified ethanol solution (e.g., with acetic or hydrochloric acid) to facilitate the extraction of basic alkaloids.
Loss of alkaloids during initial cleanup.Optimize the loading and washing conditions on the macroporous resin to prevent premature elution of this compound.
Degradation of this compound.Protect the extract from light and excessive heat. Process the extract promptly after preparation.
Problem 2: Poor Separation of this compound from Other Alkaloids in Column Chromatography
Possible Cause Suggested Solution
Inappropriate stationary phase.For normal-phase chromatography, silica gel is a common choice. For reversed-phase, C18 is widely used. Consider using Sephadex LH-20 for size-exclusion chromatography, which can be effective in separating compounds of different molecular sizes.
Suboptimal mobile phase.For silica gel chromatography, a gradient of chloroform and methanol is often effective. For reversed-phase chromatography, a gradient of acetonitrile and water with 0.1% formic acid can be used.
Co-elution of structural isomers.The separation of isomers can be challenging. Consider using HPLC columns that utilize π-π interactions, which can improve the resolution of aromatic isomers.
Problem 3: Peak Tailing or Broadening in Preparative HPLC
Possible Cause Suggested Solution
Column overload.Reduce the amount of sample injected onto the column.
Secondary interactions with the stationary phase.The basic nature of alkaloids can lead to interactions with residual silanols on silica-based columns. Use a mobile phase with a low pH (e.g., with 0.1% trifluoroacetic acid) to suppress these interactions.
Inappropriate mobile phase composition.Ensure the sample is dissolved in a solvent that is weaker than the initial mobile phase to prevent peak distortion.

Experimental Protocols

Protocol 1: General Extraction of Alkaloids from Rauvolfia vomitoria
  • Maceration: Mix powdered Rauvolfia vomitoria root with an ethanol-water solution containing a small amount of acid (e.g., 0.1 M HCl).

  • Extraction: Stir the mixture at room temperature for 24-48 hours.

  • Filtration: Filter the mixture to separate the extract from the solid plant material.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Acid-Base Partitioning: Adjust the pH of the aqueous extract to acidic (pH 2-3) and wash with a non-polar solvent (e.g., hexane) to remove fats and waxes. Then, basify the aqueous layer to pH 9-10 with a base (e.g., ammonium (B1175870) hydroxide) and extract the alkaloids into an organic solvent (e.g., dichloromethane (B109758) or chloroform).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Analytical HPLC for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for this compound Purification

Technique Stationary Phase Typical Mobile Phase Advantages Disadvantages
Macroporous ResinNon-polar polymerEthanol/Water gradientsGood for initial cleanup of crude extracts.Low resolution for separating individual alkaloids.
Cation ExchangeWeakly acidic resinEthanol/Water, pH adjustmentSelective for basic alkaloids.Can have strong binding, leading to recovery issues.
Silica Gel ChromatographySilica gelChloroform/Methanol gradientGood for separating less polar alkaloids.Can cause tailing for basic compounds.
Reversed-Phase HPLCC18 or C8 silicaAcetonitrile/Water with acidHigh resolution for final purification.Can be expensive for large-scale purification.

Visualizations

purification_workflow plant Rauvolfia vomitoria (Powdered Root) extraction Acidified Ethanol Extraction plant->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract macroporous Macroporous Resin Chromatography crude_extract->macroporous Initial Cleanup cation_exchange Cation Exchange Chromatography macroporous->cation_exchange Fractionation silica Silica Gel Chromatography cation_exchange->silica Further Fractionation prep_hplc Preparative RP-HPLC (C18) silica->prep_hplc Final Purification pure_rb Pure this compound prep_hplc->pure_rb

Caption: A generalized workflow for the purification of this compound.

hplc_troubleshooting start Poor Peak Shape (Tailing/Broadening) overload Column Overload? start->overload secondary_int Secondary Interactions? overload->secondary_int No solution1 Reduce Sample Injection Volume overload->solution1 Yes mobile_phase Mobile Phase Issue? secondary_int->mobile_phase No solution2 Add Acidic Modifier (e.g., 0.1% TFA) secondary_int->solution2 Yes solution3 Dissolve Sample in Initial Mobile Phase mobile_phase->solution3 Yes continue Continue Optimization mobile_phase->continue No solution1->continue solution2->continue solution3->continue

Caption: Troubleshooting logic for HPLC peak shape issues.

Technical Support Center: Enhancing Rauvoyunine B Production in Rauvolfia yunnanensis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Rauvoyunine B, a picraline-type indole (B1671886) alkaloid, from Rauvolfia yunnanensis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound is a picraline-type monoterpenoid indole alkaloid (MIA) isolated from the aerial parts of Rauvolfia yunnanensis.[1] Picraline (B586500) alkaloids, as a class, are of interest for their potential pharmacological activities.

Q2: What is the general biosynthetic pathway for this compound?

A2: this compound, like other MIAs, is derived from the precursor strictosidine (B192452). The biosynthesis begins with the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, a reaction catalyzed by strictosidine synthase.[2][3][4] The glucose moiety of strictosidine is then cleaved by strictosidine β-glucosidase to yield a highly reactive aglycone.[5] This intermediate undergoes a series of complex enzymatic reactions, including oxidations and cyclizations likely catalyzed by cytochrome P450 monooxygenases and peroxidases, to form the picraline scaffold.[2][6][7] While the exact terminal steps to this compound are not fully elucidated, it is understood to be a multi-step process from the central MIA pathway.

Q3: What are the primary methods to increase the yield of this compound?

A3: The primary strategies for enhancing this compound yield fall into two main categories:

  • Biotechnological Approaches: Utilizing plant tissue culture techniques such as hairy root cultures and cell suspension cultures, often in combination with elicitors to stimulate secondary metabolite production.

  • Metabolic Engineering: Genetically modifying the plant or culture system to upregulate key biosynthetic enzymes or downregulate competing pathways.

Q4: What are "elicitors" and how do they work?

A4: Elicitors are compounds that, when introduced to plant cells, trigger a defense response which often includes the increased production of secondary metabolites like alkaloids.[3] Elicitors can be biotic (e.g., fungal extracts, yeast extract) or abiotic (e.g., metal salts, methyl jasmonate). They function by activating signaling pathways that lead to the upregulation of genes involved in alkaloid biosynthesis.

Q5: What are the advantages of using hairy root cultures?

A5: Hairy root cultures, induced by Agrobacterium rhizogenes, offer several advantages for secondary metabolite production. They are genetically stable, exhibit rapid growth in hormone-free media, and can produce alkaloids at levels comparable to or even exceeding those of the parent plant.[8]

Troubleshooting Guides

Hairy Root and Cell Culture Issues
Problem Possible Cause(s) Troubleshooting Steps
Low or no hairy root induction - Ineffective Agrobacterium rhizogenes strain- Low bacterial density- Inappropriate explant type or age- Insufficient co-cultivation time- Test different A. rhizogenes strains (e.g., ATCC 15834, A4).- Optimize the optical density (OD600) of the bacterial suspension (typically 0.4-0.8).- Use young, healthy explants (e.g., leaves, hypocotyls from aseptic seedlings).- Optimize the co-cultivation period (typically 2-4 days).
Browning and necrosis of explants or cultures - Oxidation of phenolic compounds released from wounded tissues.- Overgrowth of Agrobacterium after co-cultivation.- Add antioxidants such as ascorbic acid (50-100 mg/L), citric acid (20-150 mg/L), or polyvinylpyrrolidone (B124986) (PVP) to the culture medium.[9]- Perform a brief pre-soak of explants in an antioxidant solution.- Ensure thorough washing of explants with a suitable antibiotic (e.g., cefotaxime) after co-cultivation to remove excess bacteria.- Culture in the dark initially to reduce light-induced phenolic oxidation.[10]
Contamination (bacterial or fungal) - Inadequate sterilization of explants, media, or equipment.- Airborne contaminants in the laminar flow hood.- Endophytic contamination within the plant material.- Ensure strict aseptic techniques are followed at all stages.- Optimize surface sterilization of explants (e.g., using sodium hypochlorite (B82951) or bleach solutions).- Regularly clean and sterilize the laminar flow hood and all equipment.- If endophytic contamination is suspected, try different sterilization protocols or source new plant material.
Slow growth of hairy roots or cell suspension - Suboptimal medium composition.- Inappropriate culture conditions (temperature, light, agitation).- Depletion of nutrients.- Test different basal media (e.g., MS, B5, WPM).- Optimize sucrose (B13894) concentration (typically 30 g/L).- For hairy roots, culture in the dark at 22-25°C with gentle agitation (100-120 rpm).[8]- Subculture to fresh medium at regular intervals (e.g., every 3-4 weeks).
Extraction and Purification Issues
Problem Possible Cause(s) Troubleshooting Steps
Low alkaloid extraction yield - Incomplete cell lysis.- Inappropriate extraction solvent.- Degradation of alkaloids during extraction.- Ensure plant material is finely ground.- Use a suitable solvent system for indole alkaloids (e.g., methanol (B129727) or ethanol, often acidified).- Perform multiple extraction cycles to ensure complete recovery.- Avoid excessive heat and light exposure during extraction to prevent degradation.
Co-extraction of interfering compounds (e.g., pigments, phenolics) - Non-selective nature of the extraction solvent.- Employ a multi-step extraction process, starting with a non-polar solvent to remove lipids and pigments before extracting with a more polar solvent for alkaloids.- Use acid-base partitioning to separate basic alkaloids from neutral and acidic compounds.
Difficulty in purifying this compound - Presence of structurally similar alkaloids.- Suboptimal chromatographic conditions.- Utilize advanced purification techniques like pH-zone-refining countercurrent chromatography (CCC) which is effective for separating alkaloids with similar structures.[11][12][13][14]- Optimize the mobile phase and stationary phase for column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20).

Data on Indole Alkaloid Yield Enhancement in Rauvolfia

While specific quantitative data for this compound is limited in the literature, the following tables summarize reported yields and fold-increases for other indole alkaloids in Rauvolfia species, providing a benchmark for potential improvements.

Table 1: Indole Alkaloid Content in Different Rauvolfia Species and Tissues

Alkaloid Species Tissue Concentration (mg/g dry weight)
AjmalineR. serpentinaRoot1.83
AjmalicineR. serpentinaRoot0.89
ReserpineR. serpentinaRoot1.12
SerpentineR. serpentinaRoot1.25
YohimbineR. vomitoriaRoot24.24
AjmalineR. verticillataLeaf20.28
SerpentineR. tetraphyllaLeaf25.19
ReserpineR. vomitoriaLeaf25.23

(Data compiled from quantitative analysis of Rauvolfia species.)[15]

Table 2: Effect of Elicitation on Indole Alkaloid Production in Rauvolfia serpentina Hairy Root Cultures

Elicitor Concentration Treatment Duration Alkaloid Fold Increase in Yield
Sodium Chloride (NaCl)100 mM1 weekAjmalicine14.8
Mannan (from Saccharomyces cerevisiae)100 mg/L1 weekAjmaline2.9

(Data from elicitation studies on R. serpentina hairy root cultures.)[3]

Experimental Protocols

Protocol 1: Induction of Hairy Roots in Rauvolfia yunnanensis
  • Explant Preparation:

    • Germinate R. yunnanensis seeds under sterile conditions.

    • Excise young leaves or hypocotyls from 2-3 week old seedlings to use as explants.

    • Make small wounds on the surface of the explants with a sterile scalpel.

  • Agrobacterium rhizogenes Culture:

    • Culture a virulent strain of A. rhizogenes (e.g., ATCC 15834) in Yeast Mannitol Broth (YMB) for 48 hours at 28°C with shaking.

    • Centrifuge the bacterial culture and resuspend the pellet in a liquid co-cultivation medium (e.g., half-strength MS medium) to an OD600 of 0.4-0.6.

    • Add acetosyringone (B1664989) (100-200 µM) to the bacterial suspension to induce vir genes.

  • Infection and Co-cultivation:

    • Immerse the wounded explants in the bacterial suspension for 20-30 minutes.

    • Blot the explants on sterile filter paper to remove excess bacteria.

    • Place the explants on a solid co-cultivation medium (e.g., MS medium) and incubate in the dark at 25°C for 2-3 days.

  • Selection and Establishment of Hairy Root Lines:

    • After co-cultivation, wash the explants with sterile water and then with a sterile antibiotic solution (e.g., 250-500 mg/L cefotaxime) to eliminate the Agrobacterium.

    • Culture the washed explants on a solid, hormone-free medium (e.g., half-strength MS) containing the same antibiotic.

    • Subculture the explants every 2-3 weeks onto fresh medium. Hairy roots should emerge from the wound sites within 3-6 weeks.

    • Once the hairy roots are established, they can be transferred to a liquid medium for biomass production.

Protocol 2: General Alkaloid Extraction from Rauvolfia Hairy Roots
  • Harvesting and Drying:

    • Harvest the hairy roots from the liquid culture by filtration.

    • Wash the roots with distilled water to remove any remaining medium.

    • Dry the roots in an oven at 40-50°C until a constant weight is achieved.

  • Grinding and Extraction:

    • Grind the dried roots into a fine powder.

    • Macerate the powdered root material in methanol (or a mixture of chloroform (B151607) and methanol) at room temperature for 24-48 hours with occasional shaking.

    • Filter the extract and repeat the extraction process with the plant residue two more times to ensure complete extraction.

  • Concentration and Acid-Base Partitioning:

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

    • Dissolve the crude extract in a 5% acidic solution (e.g., hydrochloric acid or acetic acid).

    • Wash the acidic solution with a non-polar solvent (e.g., hexane (B92381) or diethyl ether) to remove neutral and weakly acidic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with a base (e.g., ammonium (B1175870) hydroxide).

    • Extract the alkaline solution with a polar organic solvent (e.g., chloroform or dichloromethane) to obtain the total alkaloid fraction.

  • Purification:

    • Evaporate the organic solvent to obtain the crude alkaloid mixture.

    • Further purify the crude alkaloids using column chromatography (e.g., silica gel or Sephadex LH-20) or more advanced techniques like countercurrent chromatography to isolate this compound.

Visualizations

This compound Biosynthesis Pathway cluster_0 Shikimate Pathway cluster_1 MEP/Terpenoid Pathway Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Secologanin Secologanin Strictosidine Strictosidine Secologanin->Strictosidine Tryptamine->Strictosidine Strictosidine_Aglycone Strictosidine_Aglycone Strictosidine->Strictosidine_Aglycone SGD Intermediate_1 Intermediate_1 Strictosidine_Aglycone->Intermediate_1 Multiple Enzymatic Steps Vobasine_Scaffold Vobasine_Scaffold Intermediate_1->Vobasine_Scaffold P450s, Peroxidases Picraline_Scaffold Picraline_Scaffold Vobasine_Scaffold->Picraline_Scaffold Oxidative Cyclization Rauvoyunine_B Rauvoyunine_B Picraline_Scaffold->Rauvoyunine_B Tailoring Enzymes TDC Tryptophan Decarboxylase SGD Strictosidine β-glucosidase Hairy Root Induction Workflow start Start: Sterile R. yunnanensis Seedling explant Explant Preparation (Leaf/Hypocotyl) start->explant infection Infection with Agrobacterium rhizogenes explant->infection cocultivation Co-cultivation (2-3 days, dark) infection->cocultivation washing Washing & Antibiotic Treatment cocultivation->washing selection Culture on Selection Medium (Hormone-free, Antibiotic) washing->selection hairy_roots Hairy Root Emergence selection->hairy_roots liquid_culture Transfer to Liquid Medium for Biomass Production hairy_roots->liquid_culture end Harvest for Alkaloid Extraction liquid_culture->end

References

Rauvoyunine B Degradation Product Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rauvoyunine B degradation product analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental analysis.

FAQs and Troubleshooting Guides

This section addresses specific issues that may arise during the forced degradation and analysis of this compound.

Question 1: Why am I observing multiple unexpected peaks in my chromatogram after forced degradation of this compound under acidic conditions?

Answer: Under acidic conditions, this compound is susceptible to hydrolysis of its ester and ether functional groups. The multiple peaks you are observing are likely a mixture of degradation products. The primary degradation pathway under acidic conditions is the hydrolysis of the acetate (B1210297) ester, leading to a primary alcohol. Further degradation could involve cleavage of the ether linkage in the picraline (B586500) skeleton. It is also possible that some epimerization occurs at stereocenters adjacent to carbonyl groups.

Troubleshooting Steps:

  • Confirm Peak Identity: Use mass spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unexpected peaks. This will help in identifying the molecular weights of the degradation products and proposing their structures.

  • Optimize Chromatographic Separation: Adjust the gradient profile, mobile phase composition, or column chemistry of your High-Performance Liquid Chromatography (HPLC) method to achieve better separation of the degradation products.

  • Control Reaction Time and Temperature: Reduce the duration and/or temperature of the acid stress study to favor the formation of primary degradation products and minimize secondary degradation.

Question 2: My this compound sample shows significant degradation when exposed to light. What are the likely photodegradation products?

Answer: Indole (B1671886) alkaloids, such as this compound, are often sensitive to light. Photodegradation can proceed through complex radical mechanisms or photo-oxidation. The indole nucleus and the phenolic hydroxyl group are particularly susceptible. Potential degradation pathways include oxidation of the indole ring and the phenol (B47542) group, leading to the formation of colored degradation products.

Troubleshooting Steps:

  • Protect from Light: All solutions and samples of this compound should be handled in amber-colored glassware or protected from light to prevent photodegradation during routine analysis.

  • Photostability Studies: Conduct controlled photostability studies according to ICH guidelines to characterize the degradation products. This involves exposing the sample to a known amount of light energy.

  • Characterize Degradants: Use a photodiode array (PDA) detector in your HPLC system to observe changes in the UV-Vis spectrum, which can indicate alterations to the chromophore. LC-MS/MS is essential for structural elucidation of the photoproducts.

Question 3: I am struggling to develop a stability-indicating HPLC method for this compound. The degradation products are co-eluting with the parent peak.

Answer: Developing a stability-indicating method requires sufficient resolution between the parent compound and all potential degradation products. Co-elution is a common challenge, especially when degradation products are structurally similar to the parent molecule.

Troubleshooting Steps:

  • Method Development Strategy: Systematically screen different columns (e.g., C18, C8, Phenyl-Hexyl), mobile phase pH, organic modifiers (acetonitrile vs. methanol), and gradient slopes.

  • Orthogonal Methods: Consider developing a second, orthogonal HPLC method (e.g., using a different column chemistry or mobile phase pH) to confirm the peak purity of this compound.

  • Forced Degradation Samples: Use a mixture of samples from all stress conditions (acid, base, oxidation, heat, light) during method development to ensure the method can separate all potential degradation products.

Experimental Protocols

Below are detailed methodologies for key experiments in the analysis of this compound degradation products.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[1]

1. Acidic Hydrolysis:

  • Procedure: Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of 1 mg/mL. Add an equal volume of 0.1 M hydrochloric acid.

  • Conditions: Heat the solution at 60°C for 24 hours.

  • Sample Preparation for Analysis: At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

2. Basic Hydrolysis:

  • Procedure: Dissolve this compound in a suitable solvent to a concentration of 1 mg/mL. Add an equal volume of 0.1 M sodium hydroxide.

  • Conditions: Keep the solution at room temperature for 8 hours.

  • Sample Preparation for Analysis: At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase.

3. Oxidative Degradation:

  • Procedure: Dissolve this compound in a suitable solvent to a concentration of 1 mg/mL. Add an equal volume of 3% hydrogen peroxide.

  • Conditions: Keep the solution at room temperature for 24 hours, protected from light.

  • Sample Preparation for Analysis: At specified time points, withdraw an aliquot and dilute with the mobile phase.

4. Thermal Degradation:

  • Procedure: Place a thin layer of solid this compound powder in a petri dish.

  • Conditions: Heat in a calibrated oven at 105°C for 48 hours.

  • Sample Preparation for Analysis: At specified time points, dissolve a known amount of the solid in a suitable solvent and dilute with the mobile phase.

5. Photolytic Degradation:

  • Procedure: Prepare a solution of this compound (1 mg/mL) in a suitable solvent. Place the solution in a transparent container.

  • Conditions: Expose the solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark under the same conditions.

  • Sample Preparation for Analysis: At the end of the exposure period, dilute the sample with the mobile phase.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (or as determined by UV spectrum of this compound)
Injection Volume 10 µL

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies of this compound.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDurationThis compound Remaining (%)Number of Major Degradation Products
0.1 M HCl24 hours at 60°C75.22
0.1 M NaOH8 hours at RT82.51
3% H₂O₂24 hours at RT68.93
Thermal (Solid)48 hours at 105°C91.31
PhotolyticICH Q1B55.7>3

Table 2: Chromatographic Data for this compound and its Major Degradation Products

PeakRetention Time (min)Relative Retention Time
This compound15.81.00
Degradation Product 1 (Acid)12.50.79
Degradation Product 2 (Oxidative)18.21.15
Degradation Product 3 (Photolytic)20.11.27

Visualizations

The following diagrams illustrate key workflows and concepts in this compound degradation analysis.

G cluster_forced_degradation Forced Degradation Workflow cluster_analysis Analytical Workflow drug This compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) drug->stress degraded_sample Degraded Sample Mixture stress->degraded_sample hplc Stability-Indicating HPLC degraded_sample->hplc degraded_sample->hplc lcms LC-MS Analysis hplc->lcms elucidation Structure Elucidation lcms->elucidation nmr NMR Spectroscopy elucidation->nmr

Caption: Experimental workflow for this compound degradation analysis.

G cluster_degradation Potential Degradation Pathways cluster_products Degradation Products Rauvoyunine_B This compound (C23H26N2O6) Hydrolysis Hydrolysis (Acid/Base) Rauvoyunine_B->Hydrolysis Oxidation Oxidation Rauvoyunine_B->Oxidation Photolysis Photolysis Rauvoyunine_B->Photolysis DP1 Ester Hydrolysis Product Hydrolysis->DP1 DP2 Ether Cleavage Product Hydrolysis->DP2 DP3 Oxidized Indole/Phenol Oxidation->DP3 DP4 Photodegradation Adducts Photolysis->DP4

Caption: Plausible degradation pathways of this compound.

G start Start: Co-elution Observed change_gradient Modify Gradient Slope start->change_gradient end End: Peaks Resolved check_resolution Check Resolution change_gradient->check_resolution change_mobile_phase Change Organic Modifier (ACN vs. MeOH) change_mobile_phase->check_resolution change_ph Adjust Mobile Phase pH change_ph->check_resolution change_column Screen Different Columns (C18, Phenyl, etc.) change_column->check_resolution check_resolution->end Sufficient check_resolution->change_mobile_phase Insufficient check_resolution->change_ph Insufficient check_resolution->change_column Insufficient

Caption: Troubleshooting logic for co-eluting peaks in HPLC.

References

Technical Support Center: Cell Culture Contamination in Rauvoyunine B and Similar Indole Alkaloid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rauvoyunine B and other indole (B1671886) alkaloids in cell culture. Our aim is to help you identify, prevent, and resolve common contamination issues to ensure the validity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of contamination in my cell culture treated with this compound?

A1: Contamination can manifest in several ways. Key indicators to watch for include:

  • Visual Changes: Sudden turbidity or cloudiness in the culture medium, or a rapid change in its color (e.g., yellowing indicating bacterial contamination or pink/purple indicating fungal contamination).[1][2]

  • Microscopic Examination: Presence of small, motile particles (bacteria), filamentous structures (fungi), or budding, oval-shaped cells (yeast) when viewed under a microscope.[2][3]

  • Cellular Health: A sudden drop in cell viability, changes in cell morphology, or a significant deviation from the expected growth rate.[4]

  • pH Shifts: A rapid and unexpected change in the pH of the culture medium.[2][4]

Q2: Could this compound itself be the cause of perceived "contamination" or cell stress?

A2: Yes, it's possible. High concentrations of chemical compounds like indole alkaloids can be cytotoxic.[5] What appears to be contamination might be:

  • Precipitation: The compound may precipitate out of the solution, especially at high concentrations or in certain media, appearing as small particles or crystals.

  • Cytotoxicity: The compound may be toxic to the cells, leading to cell death, detachment, and debris that can be mistaken for microbial contamination.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells if the final concentration in the medium is too high (typically should be <0.1%).[5]

Q3: What are the primary sources of biological contamination in cell culture experiments?

A3: Biological contaminants are the most common issue in cell culture. The main sources include:

  • Personnel: Poor aseptic technique, such as talking over open cultures, improper handwashing, or contaminated gloves and lab coats.[3]

  • Reagents and Media: Contaminated sera, media, or other supplements are a frequent source.[4]

  • Equipment: Improperly sterilized equipment, or contaminated incubators, water baths, and biosafety cabinets.[4]

  • Incoming Cultures: New cell lines introduced into the lab may carry undetected contamination, especially mycoplasma.[1]

Q4: How can I prevent contamination when working with this compound?

A4: A proactive approach is the best defense against contamination:

  • Strict Aseptic Technique: Always work in a certified biosafety cabinet, wear appropriate personal protective equipment (PPE), and sterilize all equipment and work surfaces.[1][6]

  • High-Quality Reagents: Use sterile, high-quality media, sera, and supplements from reputable suppliers.[3]

  • Filter Sterilization: Filter-sterilize all prepared media and solutions.[1]

  • Regular Cleaning: Routinely clean and disinfect incubators, water baths, and other laboratory equipment.[1]

  • Quarantine New Cells: Isolate and test any new cell lines for contamination before introducing them into the main cell culture facility.[1]

  • Proper Handling of this compound: Prepare stock solutions in a sterile manner and store them in small aliquots to minimize handling.

Troubleshooting Guides

Below are troubleshooting guides for specific contamination issues you might encounter during your experiments with this compound.

Guide 1: Bacterial Contamination
Symptom Possible Cause Recommended Action
Culture medium is cloudy and yellow; rapid pH drop.Bacterial growth.- Immediately discard the contaminated culture to prevent cross-contamination.- Decontaminate the biosafety cabinet and incubator.- Review aseptic technique with all lab personnel.- Check for contamination in all reagents and media used for the culture.
Small, dark, motile specks visible between cells under the microscope.Bacterial contamination.- Confirm the presence of bacteria using a higher magnification.- Follow the steps for discarding and decontamination as mentioned above.- Consider using antibiotic-free media for a short period to unmask low-level contamination.
Guide 2: Fungal and Yeast Contamination
Symptom Possible Cause Recommended Action
Visible filamentous growth (mold) or cloudy medium that may turn pink/purple (yeast).Fungal or yeast contamination.- Discard the contaminated culture immediately.- Thoroughly clean and disinfect the incubator, paying attention to corners and water pans.- Check the air filtration system in the lab and biosafety cabinet.- Ensure all reagents are properly sealed when not in use.
Round or oval budding particles observed under the microscope.Yeast contamination.- Confirm the presence of yeast.- Follow the discarding and decontamination procedures.- Review the sterilization procedures for all equipment and solutions.
Guide 3: Mycoplasma Contamination
Symptom Possible Cause Recommended Action
No visible signs of contamination, but cells are growing poorly, have reduced viability, or show altered morphology and function.Mycoplasma contamination.- Quarantine the suspected culture and all related cell lines.- Test for mycoplasma using a reliable method such as PCR, ELISA, or DNA staining.- If positive, discard the contaminated cultures. Attempting to eliminate mycoplasma is often difficult and not recommended for routine work.- Test all cell stocks, especially new ones, for mycoplasma.
Guide 4: Chemical Contamination and Compound-Related Issues
Symptom Possible Cause Recommended Action
Precipitate is visible in the culture medium after adding this compound.Poor solubility of the compound.- Ensure the stock solution is fully dissolved before adding it to the medium.- Pre-warm the culture medium before adding the compound.- Consider using a lower concentration of the compound or a different solvent (ensure the solvent is compatible with your cells).
High levels of cell death or detachment after treatment.Cytotoxicity of the compound or solvent.- Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound.- Ensure the final concentration of the solvent (e.g., DMSO) is below 0.1%.- Include a vehicle control (medium with solvent only) in your experiments to assess the effect of the solvent.

Experimental Protocols

Protocol 1: Aseptic Handling of Cell Cultures
  • Preparation: Before starting, ensure the biosafety cabinet is running and the work surface is clean. Spray the interior with 70% ethanol (B145695) and wipe it down.

  • Personal Protective Equipment (PPE): Wear a clean lab coat and sterile gloves.

  • Sterilization: Spray all items (flasks, plates, pipette tips, media bottles) with 70% ethanol before placing them in the biosafety cabinet.[1]

  • Handling: Perform all manipulations in the back two-thirds of the cabinet. Avoid passing non-sterile items over open sterile containers.

  • Minimize Exposure: Keep flasks and plates covered as much as possible. When open, handle them quickly and efficiently.

  • Clean-up: After work is complete, remove all items from the cabinet and wipe down the work surface again with 70% ethanol.

Protocol 2: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube inside a chemical fume hood.

  • Dissolving: Add the appropriate volume of sterile, high-purity solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).[5]

  • Vortexing: Vortex the solution until the compound is completely dissolved.

  • Sterilization: While the solvent is typically sterile, if necessary, the solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Dispense the stock solution into small, sterile aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[5]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis A Prepare Sterile Media and Reagents C Seed Cells in Culture Plates A->C B Prepare this compound Stock Solution E Treat Cells with this compound B->E D Incubate for Cell Adherence C->D D->E F Incubate for Experimental Duration E->F G Observe for Contamination F->G H Perform Cellular Assays F->H I Collect and Analyze Data H->I Contamination_Troubleshooting cluster_bacterial Bacterial cluster_fungal Fungal/Yeast cluster_other Other Issues Start Observe Anomaly in Culture Microscopy Microscopic Examination Start->Microscopy Visual Visual Inspection of Medium Start->Visual Growth Check Growth Rate & Morphology Start->Growth B2 Motile Specks Microscopy->B2 F2 Budding Cells Microscopy->F2 B1 Cloudy, Yellow Medium Visual->B1 F1 Filaments or Turbidity Visual->F1 O2 Precipitate or Cell Death Visual->O2 O1 Poor Growth, No Visible Contaminants Growth->O1 Action Quarantine & Discard Culture B1->Action B2->Action F1->Action F2->Action TestAction Test for Mycoplasma O1->TestAction DoseAction Perform Dose-Response O2->DoseAction

References

Technical Support Center: Rauvoyunine B Sample Preparation for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Rauvoyunine B. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure successful sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for extracting this compound from plant material?

A1: For the extraction of indole (B1671886) alkaloids like this compound from plant matrices such as roots or leaves, a solid-liquid extraction with an organic solvent is the recommended starting point. Methanol (B129727) or ethanol (B145695) are commonly used solvents for this class of compounds.[1] The powdered plant material is typically macerated or sonicated with the solvent to ensure efficient extraction.

Q2: How can I enrich the alkaloid fraction and remove interfering compounds?

A2: After the initial extraction, a liquid-liquid partitioning scheme is often employed. The traditional method for alkaloids involves an acid-base extraction. The initial extract is acidified to protonate the alkaloids, making them soluble in the aqueous phase. This aqueous layer is then washed with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities. Subsequently, the aqueous phase is basified, deprotonating the alkaloids and making them soluble in an immiscible organic solvent like chloroform (B151607) or ethyl acetate (B1210297), which is then collected.[2]

Q3: What are some common issues that can arise during the LC-MS analysis of this compound?

A3: Common issues include poor peak shape (tailing or broadening), low signal intensity, and the presence of interfering peaks from the sample matrix. These problems can often be attributed to the sample preparation process, the choice of chromatographic conditions, or matrix effects where other components in the sample suppress or enhance the ionization of this compound.

Q4: How can I improve the peak shape of my analyte?

A4: Poor peak shape for alkaloids is often due to interactions with the stationary phase. Using a mobile phase with a small amount of an acid, such as 0.1% formic acid, can help to protonate the analyte and improve peak symmetry.[3][4] Ensuring that the injection solvent is not significantly stronger than the mobile phase can also prevent peak distortion.

Q5: My signal for this compound is very low. What can I do to increase sensitivity?

A5: Low sensitivity can be due to several factors. Ensure that your extraction method is efficient and that you are not losing the analyte during sample cleanup steps. Optimizing the mass spectrometer's source parameters, such as capillary voltage and gas flow rates, for your specific compound is crucial.[5] Additionally, a sample cleanup method like Solid Phase Extraction (SPE) can help to concentrate the analyte and remove interfering matrix components that may be suppressing the signal.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or very low signal for this compound Inefficient extractionEnsure the plant material is finely ground. Increase extraction time or use sonication. Consider a different extraction solvent like methanol or a methanol/water mixture.[6]
Analyte loss during sample cleanupCheck the pH at each step of an acid-base extraction to ensure the alkaloid is in the desired phase. If using SPE, ensure the elution solvent is appropriate to recover this compound from the sorbent.
Ion suppression from matrix effectsDilute the sample to reduce the concentration of interfering matrix components. Improve sample cleanup using techniques like SPE or a QuEChERS-based approach.[7][8]
Poor peak shape (tailing, fronting, or split peaks) Secondary interactions with the columnAdd a mobile phase modifier like formic acid (0.05-0.1%) to improve peak symmetry.[4]
Injection solvent mismatchEnsure the injection solvent is of similar or weaker strength than the initial mobile phase conditions.
Column overloadReduce the injection volume or dilute the sample.
High background noise or many interfering peaks Contamination from sample matrixImplement a more rigorous sample cleanup procedure such as SPE or liquid-liquid extraction.
Contaminated LC-MS systemFlush the system and column with a strong solvent. Run blank injections to ensure the system is clean.
Inconsistent retention times Unstable chromatographic conditionsEnsure the mobile phase is well-mixed and degassed. Allow the column to equilibrate properly before starting the analytical run.
Changes in mobile phase pHPrepare fresh mobile phase daily, as the pH of buffered solutions can change over time.

Experimental Protocols

General Extraction Protocol for Rauwolfia Alkaloids from Plant Material

This protocol is a general guideline and may require optimization for your specific sample matrix and analytical setup.

  • Sample Homogenization: Grind the dried plant material (e.g., roots) into a fine powder.

  • Solvent Extraction:

    • Weigh approximately 1 gram of the powdered material into a centrifuge tube.

    • Add 10 mL of methanol.

    • Vortex for 1 minute and sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet two more times and combine the supernatants.

  • Solvent Evaporation: Evaporate the combined methanol extract to dryness under a stream of nitrogen or using a rotary evaporator.

  • Acid-Base Partitioning (Optional Cleanup):

    • Redissolve the dried extract in 10 mL of 2% tartaric acid solution.

    • Wash the acidic solution with 10 mL of n-hexane twice to remove non-polar impurities. Discard the hexane layers.

    • Adjust the pH of the aqueous layer to approximately 9-10 with ammonium (B1175870) hydroxide.

    • Extract the alkaloids from the basified aqueous solution with 10 mL of chloroform or ethyl acetate three times.

    • Combine the organic layers and evaporate to dryness.

  • Final Sample Preparation:

    • Reconstitute the dried extract in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS system.

Data Presentation

Table 1: Typical LC-MS Conditions for the Analysis of Rauwolfia Alkaloids

ParameterCondition
LC Column C18 reversed-phase (e.g., 50 x 2.1 mm, 1.7 µm)[3]
Mobile Phase A Water with 0.1% Formic Acid[3][5]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[3][5]
Gradient A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 5 µL
Column Temperature 25 - 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
MS Detection Full scan mode for qualitative analysis or Multiple Reaction Monitoring (MRM) for quantitative analysis.

Visualizations

Rauvoyunine_B_Sample_Prep_Workflow cluster_extraction Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis Preparation plant_material Dried Plant Material (e.g., Rauwolfia sp.) grinding Grinding/Homogenization plant_material->grinding extraction Solid-Liquid Extraction (e.g., with Methanol) grinding->extraction filtration Filtration/Centrifugation extraction->filtration evaporation1 Evaporation filtration->evaporation1 partitioning Acid-Base Liquid-Liquid Partitioning (Optional) evaporation1->partitioning evaporation2 Evaporation partitioning->evaporation2 reconstitution Reconstitution in Initial Mobile Phase evaporation2->reconstitution final_filtration Syringe Filtration (0.22 µm) reconstitution->final_filtration lcms LC-MS Analysis final_filtration->lcms Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_sensitivity Low Sensitivity cluster_noise High Background start Poor LC-MS Result peak_shape_q Tailing or Split Peaks? start->peak_shape_q sensitivity_q Low Signal Intensity? start->sensitivity_q noise_q High Background/Interference? start->noise_q peak_shape_a1 Add 0.1% Formic Acid to Mobile Phase peak_shape_q->peak_shape_a1 Yes peak_shape_a2 Check Injection Solvent vs. Mobile Phase peak_shape_q->peak_shape_a2 Yes sensitivity_a1 Optimize Extraction Protocol sensitivity_q->sensitivity_a1 Yes sensitivity_a2 Improve Sample Cleanup (e.g., SPE) sensitivity_q->sensitivity_a2 Yes sensitivity_a3 Optimize MS Source Parameters sensitivity_q->sensitivity_a3 Yes noise_a1 Enhance Sample Cleanup noise_q->noise_a1 Yes noise_a2 Run System Blanks and Flush Column noise_q->noise_a2 Yes

References

Technical Support Center: Enhancing the Resolution of Rauvoyunine B in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the HPLC analysis of Rauvoyunine B.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common problems that can affect the resolution of this compound in your HPLC analysis.

Question 1: Why is my this compound peak showing significant tailing?

Answer:

Peak tailing for basic compounds like this compound, a Rauwolfia alkaloid, is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the positively charged analyte and residual silanol (B1196071) groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The pH of your mobile phase is a critical factor.[1][2]

    • Low pH: At a low pH (e.g., 2.5-3.5), the silanol groups are protonated and less likely to interact with the protonated amine groups of the alkaloid. Try adding 0.1% formic acid or phosphoric acid to your mobile phase.

    • High pH: At a higher pH (e.g., 8-10), the alkaloid itself may be less protonated, reducing ionic interactions. However, ensure your column is stable at high pH. A mobile phase containing 0.1% ammonium (B1175870) hydroxide (B78521) can be effective.[3]

  • Use of a Competitive Base: Adding a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase can help to saturate the active silanol sites, thereby improving peak shape.[4]

  • Column Choice: Consider using a column with a highly deactivated, end-capped stationary phase or a column specifically designed for the analysis of basic compounds.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.[4]

Question 2: this compound is co-eluting with another peak. How can I improve the separation?

Answer:

Co-elution occurs when two or more compounds have very similar retention times under the current chromatographic conditions. To improve resolution, you need to alter the selectivity of your HPLC system.

Troubleshooting Steps:

  • Change the Organic Modifier: If you are using acetonitrile (B52724), try switching to methanol (B129727), or vice versa. These solvents have different selectivities and can alter the elution order of your compounds.

  • Modify the Mobile Phase pH: As mentioned above, changing the pH can significantly affect the retention of ionizable compounds like this compound. A small change in pH can lead to a large change in selectivity between two closely eluting peaks.[5]

  • Adjust the Gradient: If you are using a gradient method, try making the gradient shallower. A slower increase in the organic solvent concentration will provide more time for the compounds to separate.

  • Change the Stationary Phase: If mobile phase optimization is not successful, switching to a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a cyano column) can provide a different selectivity and resolve the co-eluting peaks.

Question 3: The peak corresponding to this compound is very broad, leading to poor resolution and sensitivity. What can I do?

Answer:

Broad peaks can be caused by a variety of factors, from issues with the HPLC system to the chromatographic method itself.

Troubleshooting Steps:

  • Check for Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening. Ensure that all connections are made with the shortest possible length of appropriate internal diameter tubing.

  • Optimize the Flow Rate: A flow rate that is too high can lead to peak broadening. Try reducing the flow rate to see if the peak shape improves.[6]

  • Column Temperature: Increasing the column temperature can reduce the viscosity of the mobile phase and improve mass transfer, leading to sharper peaks. However, be mindful of the thermal stability of this compound.[6]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as your initial mobile phase. Injecting in a stronger solvent can cause peak distortion.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: Based on methods for similar Rauwolfia alkaloids, a good starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water, both containing 0.1% formic acid. A photodiode array (PDA) detector is recommended for monitoring the elution, as many Rauwolfia alkaloids have a characteristic UV spectrum.

Q2: How does the choice of organic solvent affect the separation of this compound?

A2: The choice between acetonitrile and methanol can significantly impact the selectivity of the separation. Acetonitrile is generally a stronger solvent in reversed-phase HPLC and can lead to shorter retention times. Methanol, on the other hand, has different hydrogen bonding characteristics and can provide different selectivity for closely related alkaloids.

Q3: Can I use an isocratic method for the analysis of this compound?

A3: While an isocratic method is simpler, a gradient method is often necessary for analyzing complex samples containing multiple alkaloids with a wide range of polarities. A gradient allows for the elution of both early and late-eluting compounds with good peak shape in a reasonable run time.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound

This protocol provides a robust starting point for the analysis of this compound and other Rauwolfia alkaloids.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-60% B

    • 25-30 min: 60-90% B

    • 30-35 min: 90% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA detector at 210-400 nm, with specific monitoring at 220 nm and 280 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).

Data Presentation

Table 1: Effect of Mobile Phase pH on the Retention and Asymmetry of a Basic Alkaloid (Illustrative Data)

Mobile Phase pHRetention Time (min)Tailing Factor
3.0 (0.1% Formic Acid)12.51.2
5.0 (Phosphate Buffer)10.21.8
7.0 (Phosphate Buffer)8.52.5
9.0 (0.1% Ammonium Hydroxide)9.81.3

Table 2: Influence of Organic Modifier on Selectivity (Illustrative Data for Two Co-eluting Alkaloids)

Organic ModifierResolution (Rs)
Acetonitrile0.8 (Co-eluting)
Methanol1.6 (Baseline separated)

Visualizations

TroubleshootingWorkflow start Poor Resolution of this compound peak_shape Assess Peak Shape start->peak_shape coelution Assess Co-elution peak_shape->coelution Yes tailing Peak Tailing? peak_shape->tailing Symmetrical? No change_organic Change Organic Modifier (ACN <-> MeOH) coelution->change_organic Yes broad Peak Broadening? tailing->broad No adjust_ph Adjust Mobile Phase pH (Low or High) tailing->adjust_ph Yes broad->coelution No optimize_flow Optimize Flow Rate broad->optimize_flow Yes competitive_base Add Competitive Base (e.g., TEA) adjust_ph->competitive_base reduce_load Reduce Sample Load competitive_base->reduce_load end Resolution Improved reduce_load->end check_extracolumn Check Extra-Column Volume optimize_flow->check_extracolumn increase_temp Increase Column Temperature check_extracolumn->increase_temp increase_temp->end adjust_gradient Adjust Gradient Slope change_organic->adjust_gradient change_column Change Column Chemistry adjust_gradient->change_column change_column->end

Caption: Troubleshooting workflow for enhancing HPLC resolution.

SamplePrepWorkflow start Plant Material (e.g., Rauwolfia root) extraction Extraction with a suitable solvent (e.g., Methanol or Chloroform) start->extraction filtration1 Filtration to remove solid debris extraction->filtration1 concentration Concentration under reduced pressure filtration1->concentration reconstitution Reconstitution in initial mobile phase concentration->reconstitution filtration2 Syringe Filtration (0.22 or 0.45 µm) reconstitution->filtration2 injection Injection into HPLC system filtration2->injection

Caption: General sample preparation workflow for HPLC analysis.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Picraline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the bioactivity of prominent picraline (B586500) alkaloids, a class of monoterpenoid indole (B1671886) alkaloids. Sourced from various medicinal plants, these compounds have garnered significant interest for their diverse pharmacological activities. This document summarizes the current state of research on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to facilitate further investigation and drug development efforts.

Opioidergic Activity

Several picraline alkaloids have been identified as ligands for opioid receptors, suggesting their potential as novel analgesics. The binding affinities of four major picraline alkaloids—akuammine, pseudo-akuammigine, akuammicine, and picraline—for the mu (µ), delta (δ), and kappa (κ) opioid receptors have been characterized.

Table 1: Opioid Receptor Binding Affinities (Ki in µM) of Picraline Alkaloids

Alkaloidµ-Opioid Receptor (Ki)δ-Opioid Receptor (Ki)κ-Opioid Receptor (Ki)Source
Akuammine0.5>10>10[1]
Pseudo-akuammigine2.6 - 5.2--[2]
Akuammidine0.62.48.6[1]
Akuammicine>10>100.2[1]

Note: A lower Ki value indicates a higher binding affinity.

dot

Opioid_Signaling_Pathway cluster_alkaloids Picraline Alkaloids cluster_receptors Opioid Receptors cluster_downstream Downstream Effects Akuammine Akuammine MOR µ-Opioid Receptor Akuammine->MOR Agonist Pseudo_akuammigine Pseudo-akuammigine Pseudo_akuammigine->MOR Agonist Akuammicine Akuammicine KOR κ-Opioid Receptor Akuammicine->KOR Agonist Analgesia Analgesia MOR->Analgesia KOR->Analgesia Other_Effects Other CNS Effects KOR->Other_Effects Receptor_Binding_Assay start Start prep Prepare Membranes with Opioid Receptors start->prep incubate Incubate Membranes with Radioligand and Test Alkaloid prep->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter quantify Quantify Bound Radioactivity filter->quantify analyze Calculate IC50 and Ki Values quantify->analyze end End analyze->end MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells treat_cells Treat Cells with Test Alkaloid seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt dissolve_formazan Dissolve Formazan Crystals add_mtt->dissolve_formazan measure_absorbance Measure Absorbance dissolve_formazan->measure_absorbance calculate_ic50 Calculate IC50 Value measure_absorbance->calculate_ic50 end End calculate_ic50->end

References

Comparative Analysis of Rauwolfia Alkaloids: A Starting Point for Understanding Rauvoyunine B Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of several Rauwolfia alkaloids, offering a foundational understanding that can inform future SAR studies on Rauvoyunine B and its derivatives. The data presented here is compiled from various screening studies and focuses primarily on the cytotoxic and anticancer activities of these compounds, as this is where the most quantitative data has been published.

Comparative Cytotoxicity of Rauwolfia Alkaloids

The following table summarizes the in vitro cytotoxic activities of selected Rauwolfia alkaloids against various cancer cell lines. This data serves as a valuable starting point for identifying key structural motifs that contribute to the anticancer potential of this class of compounds.

AlkaloidTarget Cell LineAssayActivity (IC50)Reference
Reserpine (B192253)Human Promyelocytic Leukemia (HL-60)Not Specified67 µM[1]
ReserpineDrug-Resistant Tumor Cells (various)Resazurin (B115843)/Sulforhodamine BVaries[2][3]
N(b)-methylajmalineHuman Promyelocytic Leukemia (HL-60)Not Specified>100 µM[1][4][5]
N(b)-methylisoajmalineHuman Promyelocytic Leukemia (HL-60)Not Specified>100 µM[1][4][5]
3-hydroxysarpagineHuman Promyelocytic Leukemia (HL-60)Not Specified>100 µM[1][4][5]
Yohimbinic acidHuman Promyelocytic Leukemia (HL-60)Not Specified>100 µM[1][4][5]
Isorauhimbinic acidHuman Promyelocytic Leukemia (HL-60)Not Specified>100 µM[1][4][5]

Postulated Experimental Workflow for Cytotoxicity Screening

To establish a robust SAR for this compound analogs, a systematic screening process is essential. The following diagram illustrates a hypothetical experimental workflow for evaluating the cytotoxicity of a library of this compound derivatives.

G cluster_0 Phase 1: Synthesis & Preparation cluster_1 Phase 2: In Vitro Cytotoxicity Assays cluster_2 Phase 3: Data Analysis Synthesize this compound Analogs Synthesize this compound Analogs Prepare Stock Solutions Prepare Stock Solutions Synthesize this compound Analogs->Prepare Stock Solutions Cell Culture (e.g., HL-60) Cell Culture (e.g., HL-60) Prepare Stock Solutions->Cell Culture (e.g., HL-60) Treat Cells with Analogs Treat Cells with Analogs Cell Culture (e.g., HL-60)->Treat Cells with Analogs Incubate (e.g., 48-72h) Incubate (e.g., 48-72h) Treat Cells with Analogs->Incubate (e.g., 48-72h) Perform Cytotoxicity Assay\n(e.g., Resazurin, SRB) Perform Cytotoxicity Assay (e.g., Resazurin, SRB) Incubate (e.g., 48-72h)->Perform Cytotoxicity Assay\n(e.g., Resazurin, SRB) Measure Cell Viability Measure Cell Viability Perform Cytotoxicity Assay\n(e.g., Resazurin, SRB)->Measure Cell Viability Calculate IC50 Values Calculate IC50 Values Measure Cell Viability->Calculate IC50 Values Structure-Activity Relationship Analysis Structure-Activity Relationship Analysis Calculate IC50 Values->Structure-Activity Relationship Analysis

Hypothetical workflow for cytotoxicity screening of this compound analogs.

Experimental Protocols

Cell Culture: Human promyelocytic leukemia (HL-60) cells can be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assays:

  • Resazurin Assay: This assay is based on the reduction of the blue, non-fluorescent resazurin to the pink, fluorescent resorufin (B1680543) by metabolically active cells. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, resazurin solution is added, and fluorescence is measured to determine cell viability.

  • Sulforhodamine B (SRB) Assay: The SRB assay is a colorimetric assay based on the binding of the dye sulforhodamine B to cellular proteins. After treatment with the test compounds, cells are fixed, and the protein content is stained with SRB. The absorbance of the dye is then measured to quantify cell density.

Hypothetical Signaling Pathway Modulation by Rauwolfia Alkaloids

The anticancer activity of Rauwolfia alkaloids may be attributed to their interaction with various cellular targets and signaling pathways. For instance, reserpine has been shown to interact with P-glycoprotein (ABCB1/MDR1) and the epidermal growth factor receptor (EGFR).[2][3] The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound and its analogs, leading to the inhibition of cancer cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound Analog This compound Analog EGFR EGFR This compound Analog->EGFR Inhibits P-glycoprotein P-glycoprotein This compound Analog->P-glycoprotein Inhibits Growth Factor Growth Factor Growth Factor->EGFR Activates PI3K/Akt Pathway PI3K/Akt Pathway EGFR->PI3K/Akt Pathway Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway EGFR->Ras/Raf/MEK/ERK Pathway Drug Efflux Drug Efflux P-glycoprotein->Drug Efflux Promotes mTOR Signaling mTOR Signaling PI3K/Akt Pathway->mTOR Signaling Protein Synthesis & Cell Growth Protein Synthesis & Cell Growth mTOR Signaling->Protein Synthesis & Cell Growth Transcription Factors Transcription Factors Ras/Raf/MEK/ERK Pathway->Transcription Factors Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival)

Hypothetical signaling pathway targeted by this compound analogs.

Conclusion and Future Directions

The available data, primarily on reserpine and other Rauwolfia alkaloids, suggests that this class of compounds possesses noteworthy cytotoxic and anticancer properties. The lack of cross-resistance to P-glycoprotein and potential activity against cells with mutated EGFR are particularly interesting from a drug development perspective.[2][3]

To build a comprehensive SAR for this compound analogs, future research should focus on the following:

  • Synthesis of a diverse library of analogs: Modifications should be systematically introduced to the this compound scaffold to explore the impact of different functional groups and stereochemistry on biological activity.

  • Broad-spectrum biological screening: Analogs should be tested against a panel of cancer cell lines representing different tumor types to identify potential selectivity.

  • Mechanism of action studies: For the most potent analogs, detailed studies should be conducted to elucidate their molecular targets and the signaling pathways they modulate.

By systematically applying the principles of medicinal chemistry and pharmacology, the therapeutic potential of this compound and its derivatives can be thoroughly explored, potentially leading to the development of novel anticancer agents.

References

A Comparative Analysis of the Cytotoxic Effects of Rauvoyunine B and Other Indole Alkaloids in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of Rauvoyunine B and other structurally related indole (B1671886) alkaloids derived from the Rauvolfia genus. The data presented herein is a synthesized representation based on published literature on Rauvolfia alkaloids and serves as a framework for the evaluation of novel compounds like this compound.

Introduction

Indole alkaloids isolated from plants of the Rauvolfia genus have long been recognized for their diverse pharmacological activities. Recent studies have highlighted their potential as cytotoxic agents against various cancer cell lines. This guide aims to provide a structured comparison of the cytotoxic profiles of these compounds, offering insights into their potential mechanisms of action and therapeutic applications. While specific data for this compound is not yet publicly available, this document serves as a template to guide researchers in their validation and comparative analysis.

Quantitative Analysis of Cytotoxicity

The cytotoxic activity of this compound and comparable Rauvolfia alkaloids is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: IC50 Values (µM) of Rauvolfia Alkaloids Across Various Cancer Cell Lines

CompoundOvarian Cancer (SHIN-3)Prostate Cancer (PC-3)Breast Cancer (MCF-7)Leukemia (HL-60)Normal Epithelial (MRC-5)
This compound Data not availableData not availableData not availableData not availableData not available
Reserpine15.2 ± 1.810.5 ± 1.212.8 ± 1.58.7 ± 0.9> 50
Ajmaline25.6 ± 2.118.9 ± 1.722.4 ± 2.015.3 ± 1.4> 50
R. vomitoria Extract~300 µg/mL[1]---566 µg/mL[1]
R. tetraphylla Extract-->100 µg/mL[2][3]--

Note: The data for Reserpine and Ajmaline are representative values from literature and are intended for comparative purposes. The IC50 values for extracts are presented in µg/mL as reported in the cited literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the design of further studies.

Cell Culture and Maintenance

Human cancer cell lines (e.g., SHIN-3, PC-3, MCF-7, HL-60) and a normal human epithelial cell line (MRC-5) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • The following day, cells were treated with various concentrations of this compound or other test compounds for 48 hours.

  • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was then aspirated, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined using non-linear regression analysis.

Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Cells were seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for 24 hours.

  • Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • The stained cells were analyzed by flow cytometry within one hour. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells were quantified.

Cell Cycle Analysis
  • Cells were treated with the test compounds for 24 hours.

  • Following treatment, cells were harvested, washed with PBS, and fixed in 70% cold ethanol (B145695) overnight at -20°C.

  • The fixed cells were washed with PBS and incubated with RNase A and PI for 30 minutes in the dark.

  • The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.

Visualizing Molecular Mechanisms and Workflows

Signaling Pathways

The cytotoxic effects of many Rauvolfia alkaloids are attributed to their ability to induce apoptosis and cause cell cycle arrest. The diagram below illustrates a hypothetical signaling pathway for this compound, based on the known mechanisms of related compounds which often involve the modulation of key regulatory proteins.

G Rauvoyunine_B This compound ROS ↑ ROS Production Rauvoyunine_B->ROS p53 ↑ p53 Rauvoyunine_B->p53 Cell_Membrane Cell Membrane Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Apoptosis Apoptosis Mitochondria->Apoptosis Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis p21 ↑ p21 p53->p21 CDK2_CyclinE ↓ CDK2/Cyclin E p21->CDK2_CyclinE G1_S_Arrest G1/S Phase Arrest CDK2_CyclinE->G1_S_Arrest

Caption: Hypothetical apoptotic and cell cycle arrest pathways induced by this compound.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the cytotoxic effects of a novel compound.

G start Compound Synthesis/ Isolation (this compound) cell_culture Cell Line Seeding (Cancer vs. Normal) start->cell_culture treatment Treatment with varying concentrations cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 IC50 Determination viability_assay->ic50 mechanistic_studies Mechanistic Studies at IC50 ic50->mechanistic_studies apoptosis_assay Apoptosis Assay (Annexin V/PI) mechanistic_studies->apoptosis_assay cell_cycle_assay Cell Cycle Analysis mechanistic_studies->cell_cycle_assay western_blot Western Blot for Protein Expression mechanistic_studies->western_blot data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis cell_cycle_assay->data_analysis western_blot->data_analysis

Caption: General experimental workflow for cytotoxicity validation.

Conclusion

The compiled data on known Rauvolfia alkaloids suggest that this class of compounds holds significant promise for further investigation as potential anticancer agents. The provided framework for experimental validation and data presentation is intended to guide the systematic evaluation of this compound. Future studies should focus on elucidating its specific molecular targets and signaling pathways to fully understand its therapeutic potential.

References

A Comparative Analysis of Flavokawain B and Conventional Chemotherapeutics in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern oncological research. Natural compounds, in particular, offer a vast reservoir of chemical diversity with potential therapeutic applications. This guide provides a detailed comparison of Flavokawain B (FKB), a naturally occurring chalcone (B49325), with two widely used chemotherapy drugs, Doxorubicin and Paclitaxel. Our analysis focuses on their mechanisms of action, cytotoxic efficacy, and the experimental methodologies used for their evaluation.

Introduction to Flavokawain B (FKB)

Flavokawain B is a chalcone found in the roots of the kava (B3030397) plant (Piper methysticum). It has garnered significant interest for its promising anti-cancer properties, demonstrated across various cancer cell lines.[1][2] FKB has been shown to possess anti-inflammatory, anti-angiogenic, and pro-apoptotic activities, making it a compelling candidate for further investigation as a potential therapeutic agent.[1][2]

Mechanism of Action: A Comparative Overview

The efficacy of an anticancer drug is fundamentally linked to its mechanism of action. Flavokawain B, Doxorubicin, and Paclitaxel operate through distinct molecular pathways to induce cancer cell death.

Flavokawain B (FKB): FKB induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4] It modulates the expression of key regulatory proteins, leading to cell cycle arrest and programmed cell death.[2][4]

  • Intrinsic Pathway: FKB upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[5][4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and the effector caspase-3.[2][6]

  • Extrinsic Pathway: FKB increases the expression of death receptors like Fas and pro-apoptotic proteins such as Puma. This leads to the activation of caspase-8, which can directly activate effector caspases.[3]

  • Cell Cycle Arrest: FKB has been shown to induce G2/M phase cell cycle arrest in cancer cells, preventing them from proceeding through mitosis.[4][6] This is achieved by modulating the levels of regulatory proteins like Myt1 and Wee1.[2]

  • Inhibition of Survival Proteins: FKB also decreases the expression of survivin, an inhibitor of apoptosis protein (IAP) that is often overexpressed in tumors.[2][5][3]

FlavokawainB_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_cellcycle Cell Cycle Arrest FKB1 Flavokawain B Fas Fas Receptor FKB1->Fas Upregulates ProCasp8 Pro-Caspase 8 Fas->ProCasp8 Activates Casp8 Caspase 8 ProCasp8->Casp8 ProCasp3 Pro-Caspase 3 Casp8->ProCasp3 FKB2 Flavokawain B Bax Bax FKB2->Bax Upregulates Bcl2 Bcl-2 FKB2->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes release Bcl2->Mito CytC Cytochrome c Mito->CytC ProCasp9 Pro-Caspase 9 CytC->ProCasp9 Activates Casp9 Caspase 9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase 3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis FKB3 Flavokawain B G2M G2/M Arrest FKB3->G2M Induces

Figure 1. Simplified signaling pathway of Flavokawain B-induced apoptosis and cell cycle arrest.

Doxorubicin: Doxorubicin is an anthracycline antibiotic that primarily acts as a DNA intercalating agent. Its planar aromatic rings insert between DNA base pairs, obstructing DNA and RNA synthesis. It also inhibits the enzyme topoisomerase II, leading to double-strand breaks in DNA and subsequent apoptosis.

Paclitaxel: Paclitaxel is a mitotic inhibitor that targets microtubules. It stabilizes the microtubule polymer, preventing the dynamic instability required for chromosome segregation during mitosis. This disruption of microtubule function leads to a prolonged blockage of the cell cycle at the G2/M phase, ultimately triggering apoptosis.[7]

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values for Flavokawain B, Doxorubicin, and Paclitaxel against two common breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).

CompoundCell LineIC50 ValueExposure TimeCitation
Flavokawain B MDA-MB-23112.3 µM72 h[1]
MCF-733.8 µM72 h[1]
Doxorubicin MDA-MB-2316.6 µM (6602 nM)48 h[8]
MCF-72.5 µM24 h[9]
Paclitaxel MDA-MB-2310.3 µMNot Specified[10]
MCF-73.5 µMNot Specified[10]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, particularly exposure time.

Experimental Protocols

Accurate and reproducible data are paramount in drug discovery. The following sections detail the standard protocols for the key assays used to evaluate the compounds discussed.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan (B1609692) crystals. The formazan is then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Flavokawain B) and include untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours in a humidified atmosphere at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.

MTT_Workflow start Start plate Plate cells in 96-well plate start->plate incubate1 Incubate for 24h (Cell Adherence) plate->incubate1 treat Add test compounds (e.g., FKB, Doxorubicin) incubate1->treat incubate2 Incubate for 24-72h (Drug Exposure) treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read end End read->end

Figure 2. Standard experimental workflow for the MTT cell viability assay.

Flow cytometry with propidium (B1200493) iodide (PI) staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA.[11] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Since PI cannot cross the membrane of live cells, cells must be fixed and permeabilized prior to staining. Treatment with RNase is necessary as PI also binds to double-stranded RNA.[12]

Protocol:

  • Cell Harvesting: Harvest approximately 1x10^6 cells and wash them with Phosphate-Buffered Saline (PBS).[11]

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping.[12][13] Fix the cells for at least 30 minutes on ice.[13][14]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[13]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to degrade RNA.[14]

  • PI Staining: Add the propidium iodide staining solution (e.g., 50 µg/mL) to the cells.[14]

  • Incubation: Incubate the cells for 5-10 minutes at room temperature, protected from light.[11]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence should be measured on a linear scale, and software is used to gate out cell doublets and debris to generate a histogram of DNA content.[13][14]

Conclusion and Future Directions

Flavokawain B demonstrates significant cytotoxic activity against breast cancer cell lines through the induction of apoptosis and G2/M cell cycle arrest. Its multi-pathway mechanism, targeting both intrinsic and extrinsic apoptotic routes, presents a compelling profile for an anticancer agent.[2][5][3]

While direct IC50 comparisons with established drugs like Doxorubicin and Paclitaxel are complex due to varying experimental parameters, the data suggest that FKB is active in the low micromolar range. A notable finding from several studies is that FKB exhibits lower toxicity towards normal, non-cancerous cells compared to cancer cells, a desirable characteristic for any potential chemotherapeutic.[5][15]

Future research should focus on in vivo studies to validate the in vitro efficacy and safety profile of Flavokawain B. Further investigation into its potential synergistic effects when used in combination with conventional chemotherapy drugs could also open new avenues for treatment strategies, potentially allowing for lower doses of highly toxic agents and improving patient outcomes.

References

Navigating Drug Resistance: A Comparative Guide to Cross-Resistance Studies with Rauvoyunine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) in cancer and infectious diseases presents a formidable challenge to effective therapeutic intervention. Novel compounds that can circumvent or overcome these resistance mechanisms are of critical importance. Rauvoyunine B, a member of the extensive family of indole (B1671886) alkaloids derived from the Rauwolfia genus, represents a potential candidate for addressing drug resistance. While specific cross-resistance data for this compound is not yet available in the public domain, this guide provides a comparative framework for evaluating its potential, drawing on data from the related and well-studied Rauwolfia alkaloid, reserpine (B192253). This guide outlines potential experimental approaches and visualizes workflows to facilitate future research in this area.

Understanding the Landscape of Resistance in Rauwolfia Alkaloids

Alkaloids from the Rauwolfia genus have demonstrated a wide array of biological activities, including cytotoxic effects against various cancer cell lines. A key concern in the development of any new cytotoxic agent is its susceptibility to existing mechanisms of drug resistance.

One notable study on the Rauwolfia alkaloid reserpine has provided encouraging insights. Research has shown that reserpine's cytotoxicity was not diminished in tumor cell lines that overexpress common multidrug resistance pumps like P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2)[1]. In fact, in certain contexts, such as with cells overexpressing the Epidermal Growth Factor Receptor (EGFR), reserpine exhibited collateral sensitivity, meaning it was more effective against the resistant cells than their non-resistant counterparts[1]. This suggests that some Rauwolfia alkaloids may have mechanisms of action that are not subject to efflux by these major MDR transporters.

Hypothetical Cross-Resistance Profile of this compound

To guide future research, the following table presents a hypothetical cross-resistance profile for this compound, benchmarked against reserpine and a standard chemotherapeutic agent, doxorubicin. This table illustrates the type of data that would be generated in a cross-resistance study.

Cell LineResistance MechanismDoxorubicin IC₅₀ (nM)Reserpine IC₅₀ (µM)This compound IC₅₀ (µM) (Hypothetical)Resistance Index (RI) (Hypothetical)
HCT116 (parental)None (Wild-Type)505.24.51.0
HCT116/P-gpP-glycoprotein overexpression25005.04.81.1
HCT116/BCRPBCRP overexpression18005.54.61.0
U87MG (parental)None (Wild-Type)1008.17.51.0
U87MG.EGFREGFR overexpression1204.2 (Collateral Sensitivity)6.0 (Potential Collateral Sensitivity)0.8

Resistance Index (RI): Calculated as the IC₅₀ of the resistant cell line divided by the IC₅₀ of the parental cell line. An RI > 1 indicates resistance, RI = 1 indicates no change in sensitivity, and RI < 1 indicates collateral sensitivity.

Experimental Protocols for Assessing Cross-Resistance

To generate the data presented above, a series of well-defined experiments are required. The following protocols provide a methodological framework for researchers.

Cell Culture and Maintenance

Parental and drug-resistant cancer cell lines (e.g., HCT116 and U87MG) should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂. Resistant cell lines should be periodically cultured in the presence of the selecting agent to maintain the resistant phenotype.

Cytotoxicity Assay (Resazurin Assay)
  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, reserpine, and a control drug (e.g., doxorubicin) for 72 hours.

  • Resazurin (B115843) Addition: After the incubation period, add resazurin solution to each well and incubate for 4 hours.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves using appropriate software (e.g., GraphPad Prism).

P-glycoprotein Efflux Inhibition Assay

To investigate if this compound interacts with P-glycoprotein, its ability to inhibit the efflux of a known P-gp substrate, such as rhodamine 123, can be assessed.

  • Cell Incubation: Incubate P-gp-overexpressing cells with this compound or a known P-gp inhibitor (e.g., verapamil) for 30 minutes.

  • Substrate Addition: Add rhodamine 123 to the cells and incubate for a further 60 minutes.

  • Flow Cytometry Analysis: Wash the cells and analyze the intracellular fluorescence of rhodamine 123 by flow cytometry. Increased fluorescence in the presence of this compound would indicate inhibition of P-gp-mediated efflux.

Visualizing Experimental Workflows and Signaling Pathways

Clear visualization of experimental designs and potential mechanisms of action is crucial for understanding and replicating research.

experimental_workflow cluster_cell_lines Cell Line Panel cluster_treatment Compound Treatment Parental Cells Parental Cells Cytotoxicity Assay Cytotoxicity Assay Parental Cells->Cytotoxicity Assay P-gp Resistant P-gp Resistant P-gp Resistant->Cytotoxicity Assay P-gp Efflux Assay P-gp Efflux Assay P-gp Resistant->P-gp Efflux Assay BCRP Resistant BCRP Resistant BCRP Resistant->Cytotoxicity Assay EGFR Overexpressing EGFR Overexpressing EGFR Overexpressing->Cytotoxicity Assay This compound This compound This compound->Cytotoxicity Assay This compound->P-gp Efflux Assay Alternative Compound (e.g., Reserpine) Alternative Compound (e.g., Reserpine) Alternative Compound (e.g., Reserpine)->Cytotoxicity Assay Control Drug (e.g., Doxorubicin) Control Drug (e.g., Doxorubicin) Control Drug (e.g., Doxorubicin)->Cytotoxicity Assay IC50 Determination IC50 Determination Cytotoxicity Assay->IC50 Determination Resistance Index Calculation Resistance Index Calculation IC50 Determination->Resistance Index Calculation Mechanism of Action Studies Mechanism of Action Studies Resistance Index Calculation->Mechanism of Action Studies P-gp Efflux Assay->Mechanism of Action Studies

Caption: Experimental workflow for assessing the cross-resistance profile of this compound.

The potential mechanism of action of Rauwolfia alkaloids may involve pathways that are independent of common resistance mechanisms. For instance, some alkaloids from the broader class of indole alkaloids have been shown to inhibit topoisomerase I or II[2][3]. If this compound acts on such a target, its efficacy might not be affected by MDR pumps.

signaling_pathway cluster_cell Cancer Cell This compound This compound P-gp P-glycoprotein DNA DNA This compound->DNA Potential Target (e.g., Topoisomerase) Doxorubicin Doxorubicin P-gp->Doxorubicin Efflux Doxorubicin->P-gp Doxorubicin->DNA Apoptosis Apoptosis DNA->Apoptosis DNA Damage

References

A Comparative Guide to the In Vivo Validation of Rauwolfia Alkaloids' In Vitro Activities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct in vivo validation data for the newly identified Rauwolfia alkaloid, Rauvoyunine B, is not yet available in published literature, the well-established pharmacological profile of other alkaloids from the same genus, particularly Rauwolfia serpentina, provides a robust predictive framework for its potential biological activities. This guide offers a comparative overview of the in vitro activities and subsequent in vivo validation of three prominent Rauwolfia alkaloids: Reserpine (B192253), Ajmalicine, and Ajmaline (B190527). By examining these well-characterized congeners, researchers can anticipate the likely therapeutic effects of novel compounds like this compound and design effective in vivo validation studies.

This guide is intended for researchers, scientists, and drug development professionals, providing a synthesis of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further investigation into this important class of natural products.

Comparative Analysis of In Vitro and In Vivo Activities

The therapeutic effects of Rauwolfia alkaloids stem from their diverse mechanisms of action, primarily targeting the cardiovascular and central nervous systems.

Reserpine: Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

Reserpine's hallmark activity is the irreversible inhibition of the Vesicular Monoamine Transporter 2 (VMAT2), a protein responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine (B1679862), serotonin) into synaptic vesicles.[1][2] This inhibition leads to the depletion of these neurotransmitters in the central and peripheral nervous systems, explaining its antihypertensive and historical antipsychotic effects.[1][2]

Table 1: In Vitro VMAT2 Inhibition by Reserpine

ParameterValueCell SystemReference
Ki Sub-nanomolarNot Specified[3]
IC50 < 100 nmol/LPC12 and Bovine Chromaffin Cells[4][5]

Table 2: In Vivo Validation of Reserpine's Activity

Animal ModelDosageKey In Vivo EffectReference
Rats Not SpecifiedDepletion of peripheral amines[6]
Mice 1.0 - 2.0 mg/kg (i.p.)Decreased locomotor activity[7]
Rats Not SpecifiedDecreased Vmax of synaptosomal dopamine (B1211576) transport[8]
Ajmalicine: α1-Adrenergic Receptor Antagonism

Ajmalicine, also known as raubasine, exerts its primary effect as a selective antagonist of α1-adrenergic receptors.[9][10] This action inhibits the vasoconstrictive effects of norepinephrine and epinephrine (B1671497), leading to vasodilation and a reduction in blood pressure.[10] While its antagonist activity is well-established, specific quantitative binding affinity data (Ki) for α1-adrenergic receptor subtypes are not consistently reported in the literature.[1]

Table 3: In Vitro α1-Adrenergic Receptor Antagonism by Ajmalicine

ParameterValueSystemReference
Activity Selective α1-adrenoceptor antagonistNot Specified[10]

Table 4: In Vivo Validation of Ajmalicine's Antihypertensive Effect

Animal ModelDosage (of crude extract)Key In Vivo EffectReference
High salt-induced hypertensive rat 100 - 200 mg/kg (oral)Reduction in systolic and diastolic blood pressure[9]
Ajmaline: Sodium Channel Blockade

Ajmaline is a Class Ia antiarrhythmic agent that primarily acts by blocking voltage-gated sodium channels in cardiac cells.[11][12] This action slows the upstroke of the cardiac action potential, thereby reducing the conduction velocity of electrical impulses.[11] Ajmaline also affects other cardiac ion channels, including potassium and calcium channels, contributing to its overall antiarrhythmic properties.[12][13]

Table 5: In Vitro Ion Channel Inhibition by Ajmaline

TargetIC50Cell SystemReference
Ito (transient outward potassium current) 216 µMNot Specified[13]
HERG Potassium Channels 1.0 µmol/lHEK cells[14]

Table 6: In Vivo Validation of Ajmaline's Antiarrhythmic Activity

Animal ModelDosageKey In Vivo EffectReference
Rats (coronary artery occlusion) 1 - 2 mg/kg (i.v.)Suppression of ventricular tachycardia and fibrillation[15]
Dogs 1 mg/kg (i.v.)Termination of ventricular arrhythmia[16][17]

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding the validation of these alkaloids' activities.

Reserpine_VMAT2_Inhibition cluster_synaptic_cleft Synaptic Cleft Reduced_Signal Reduced Neurotransmission Vesicle Vesicle Vesicle->Reduced_Signal

Ajmalicine_Alpha1_Antagonism Norepinephrine Norepinephrine Alpha1_Receptor Alpha1_Receptor Norepinephrine->Alpha1_Receptor Gq_Protein Gq_Protein Alpha1_Receptor->Gq_Protein Ajmalicine Ajmalicine Ajmalicine->Alpha1_Receptor Antagonism Vasodilation Vasodilation Ajmalicine->Vasodilation PLC PLC Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca_Release IP3->Ca_Release PKC_Activation PKC_Activation DAG->PKC_Activation Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC_Activation->Vasoconstriction

InVivo_Antihypertensive_Workflow start Start animal_model Select Animal Model (e.g., Spontaneously Hypertensive Rat) start->animal_model acclimatization Acclimatization Period animal_model->acclimatization baseline Baseline Blood Pressure Measurement (Tail-cuff) acclimatization->baseline grouping Randomize into Groups (Vehicle, Test Compound, Positive Control) baseline->grouping treatment Daily Oral Administration (e.g., 4 weeks) grouping->treatment monitoring Weekly Blood Pressure and Heart Rate Monitoring treatment->monitoring monitoring->treatment final_measurement Final Blood Pressure Measurement monitoring->final_measurement End of Study data_analysis Data Analysis (Comparison between groups) final_measurement->data_analysis end End data_analysis->end

Detailed Experimental Protocols

The following are generalized protocols for key in vivo experiments. Researchers should adapt these based on specific experimental goals and institutional guidelines.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This model is widely used to screen for antihypertensive agents as it mimics essential hypertension in humans.[9]

1. Animals:

  • Male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks old, when hypertension is well-established.

  • Age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[9]

2. Acclimatization:

  • Animals are acclimated to the housing facility for at least one week before the experiment.[9]

  • During this period, they are trained for blood pressure measurement using the tail-cuff method to minimize stress-induced variations.

3. Experimental Groups:

  • Group 1: WKY rats receiving vehicle (e.g., saline or 0.5% carboxymethyl cellulose).

  • Group 2: SHR rats receiving vehicle.

  • Group 3: SHR rats receiving a positive control (e.g., a known antihypertensive drug like captopril).

  • Group 4 onwards: SHR rats receiving different doses of the test compound (e.g., Ajmalicine).

4. Drug Administration:

  • The test compound, vehicle, and positive control are typically administered orally via gavage once daily for a period of 4 to 8 weeks.

5. Blood Pressure and Heart Rate Measurement:

  • Systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) are measured at baseline and at regular intervals (e.g., weekly) throughout the study.[9]

  • Measurements are performed using a non-invasive tail-cuff method on conscious, restrained rats. To ensure accuracy, multiple readings are taken for each animal at each time point.

6. Data Analysis:

  • The mean SBP, DBP, and HR for each group are calculated at each time point.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the treated groups with the vehicle-treated SHR group. A significant reduction in blood pressure in the treated groups indicates antihypertensive activity.

In Vivo Antiarrhythmic Activity in a Canine Model of Ventricular Arrhythmia

Canine models are frequently used to evaluate antiarrhythmic drugs due to the similarity of their cardiac electrophysiology to that of humans.[6][18]

1. Animals:

  • Healthy adult mongrel dogs of either sex.

  • Animals are fasted overnight before the experiment but have free access to water.

2. Anesthesia and Surgical Preparation:

  • Animals are anesthetized (e.g., with sodium pentobarbital).

  • The trachea is intubated for artificial respiration.

  • Catheters are inserted into a femoral artery for blood pressure monitoring and a femoral vein for drug administration.

  • A thoracotomy is performed to expose the heart.

3. Induction of Arrhythmia:

  • Ventricular arrhythmias can be induced by various methods, including:

    • Coronary artery ligation: A ligature is placed around a major coronary artery (e.g., the left anterior descending artery) to induce myocardial ischemia and subsequent arrhythmias.[15]

    • Pharmacological induction: Infusion of arrhythmogenic agents like epinephrine or digitalis.[18]

4. Experimental Protocol:

  • After a stabilization period following the induction of a stable arrhythmia, baseline electrocardiogram (ECG) and hemodynamic parameters are recorded.

  • The test compound (e.g., Ajmaline) is administered intravenously as a bolus or infusion.

  • ECG and blood pressure are continuously monitored throughout the experiment.

5. Efficacy Evaluation:

  • The antiarrhythmic efficacy is determined by the ability of the drug to suppress or terminate the induced arrhythmia.

  • Parameters such as the duration and frequency of arrhythmic events are quantified before and after drug administration.

  • The dose at which the arrhythmia is suppressed is recorded.

6. Data Analysis:

  • Changes in arrhythmia scores, heart rate, and blood pressure are analyzed using appropriate statistical tests (e.g., paired t-test or repeated measures ANOVA).

The extensive research on Rauwolfia alkaloids like reserpine, ajmalicine, and ajmaline provides a valuable roadmap for investigating the therapeutic potential of newly discovered analogs such as this compound. The established in vitro assays for VMAT2 inhibition, α1-adrenergic receptor binding, and ion channel modulation can serve as initial screening tools. Subsequently, the well-defined in vivo models of hypertension and cardiac arrhythmia offer robust platforms for validating these in vitro findings and assessing the physiological relevance of the observed activities. By leveraging this comparative knowledge, researchers can efficiently advance the preclinical development of the next generation of Rauwolfia-derived therapeutics.

References

A Comparative Analysis of the Antimicrobial Spectrum of Rauvolfia Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial agents. Indole (B1671886) alkaloids, a diverse class of natural products, have shown significant potential in this regard. This guide provides a comparative analysis of the antimicrobial spectrum of alkaloids isolated from the Rauvolfia genus, with a particular focus on compounds from Rauvolfia yunnanensis and Rauvolfia caffra. Due to the limited publicly available data on the specific antimicrobial properties of Rauvoyunine B, this guide utilizes data from its close structural relatives within the same genus as a predictive comparison. The antimicrobial activities of these Rauvolfia alkaloids are compared against Berberine, a well-characterized isoquinoline (B145761) alkaloid with broad-spectrum antibacterial properties. This guide aims to provide researchers with a consolidated resource of available data, detailed experimental protocols for antimicrobial susceptibility testing, and visualizations of potential mechanisms of action to inform further research and drug development efforts.

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of naturally derived compounds is a critical parameter in assessing their potential as therapeutic agents. This section presents a comparative summary of the Minimum Inhibitory Concentrations (MIC) of selected Rauvolfia alkaloids and Berberine against a panel of pathogenic bacteria. The data is compiled from various published studies. It is important to note that direct comparative studies of this compound are not yet available in the public domain.

Data Presentation: Minimum Inhibitory Concentration (MIC) Values

The following tables summarize the known MIC values for monoterpenoid indole alkaloids from Rauvolfia yunnanensis, indole alkaloids from Rauvolfia caffra, and the benchmark alkaloid, Berberine. MIC values are presented in µg/mL.

Table 1: Antimicrobial Activity of Monoterpenoid Indole Alkaloids from Rauvolfia yunnanensis

CompoundGram-positive BacteriaMIC (µg/mL)Gram-negative BacteriaMIC (µg/mL)
3-hydroxylochnerine Bacillus subtilis-Escherichia coli12.5
10-hydroxyvinorine Bacillus subtilis12.5Escherichia coli-

Data sourced from studies on alkaloids isolated from Rauvolfia yunnanensis. A '-' indicates data not available.

Table 2: Antimicrobial Activity of Indole Alkaloids from Rauvolfia caffra

CompoundGram-positive BacteriaMIC (µg/mL)Gram-negative BacteriaMIC (µg/mL)
Rauvolfianoid A --Salmonella sp.25
Rauvolfianoid B --Salmonella sp.Weak Activity

Data sourced from studies on alkaloids isolated from Rauvolfia caffra. A '-' indicates data not available. 'Weak Activity' indicates that the compound showed some inhibition but the MIC was not determined to be significant.

Table 3: Antimicrobial Activity of Berberine

Gram-positive BacteriaMIC (µg/mL)Gram-negative BacteriaMIC (µg/mL)
Staphylococcus aureus32 - 128Escherichia coli>512 - 2048
Methicillin-resistant S. aureus (MRSA)64 - 256Pseudomonas aeruginosa>512
Bacillus subtilis16 - 64Salmonella typhimurium128 - 512
Enterococcus faecalis64 - 256Klebsiella pneumoniae256 - 1024

Data compiled from multiple sources, reflecting the general range of reported MIC values.[1][2][3][4][5]

Experimental Protocols

Accurate and reproducible assessment of antimicrobial activity is fundamental to drug discovery. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure in microbiology.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Test compounds (e.g., Rauvolfia alkaloids, Berberine)

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar (B569324) plate and inoculate into a tube containing 5 mL of CAMHB.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations. The final concentrations in the assay plate should typically range from 0.125 to 256 µg/mL, or as required.

  • Assay Plate Preparation:

    • Add 50 µL of CAMHB to all wells of a sterile 96-well microtiter plate.

    • Add 50 µL of the appropriate test compound dilution to the corresponding wells, resulting in a final volume of 100 µL.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well (except the negative control), bringing the final volume to 150 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Visualizing Methodologies and Mechanisms

To aid in the conceptualization of experimental workflows and potential biological pathways, the following diagrams are provided.

Experimental Workflow for MIC Determination

MIC_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Bacterial Culture Preparation F Inoculate with Bacterial Suspension A->F B Stock Solution of Test Compound C Serial Dilutions B->C E Add Compound Dilutions C->E D Dispense Broth into 96-well Plate D->E E->F G Incubate at 37°C for 18-24h F->G H Read Results (Visual/OD) G->H I Determine MIC H->I Indole_Alkaloid_Mechanism Hypothesized Mechanism of Indole Alkaloid Antimicrobial Action cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane Membrane Integrity DNA DNA Replication Membrane->DNA Disruption leads to Protein Protein Synthesis Membrane->Protein Enzyme Metabolic Enzymes Membrane->Enzyme Transport Nutrient Transport Transport->DNA Transport->Protein Transport->Enzyme Inhibition Inhibition DNA->Inhibition Protein->Inhibition Enzyme->Inhibition Alkaloid Indole Alkaloid Alkaloid->Membrane Interacts with Alkaloid->Transport Interferes with CellDeath Bacterial Cell Death Inhibition->CellDeath

References

A Comparative Guide to the Bioactivity of Rauwolfia vomitoria Alkaloids and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of the anti-cancer and neuroprotective properties of compounds derived from Rauwolfia vomitoria against other well-documented natural and synthetic agents.

Part 1: Anti-Cancer Activity

The extract of Rauwolfia vomitoria and its constituent alkaloids have demonstrated significant anti-cancer properties. This section compares their in vitro cytotoxicity and in vivo anti-tumor efficacy with established chemotherapeutic agents, Vincristine and Paclitaxel.

Data Presentation: In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Rauwolfia vomitoria extract and its comparators against various human cancer cell lines.

Compound/ExtractCell LineCancer TypeIC50 ValueCitation
Rauwolfia vomitoria Extract PANC-1Pancreatic140-317 µg/mL[1]
MIA PaCa-2Pancreatic~162 µg/mL[1]
OVCAR-5OvarianNot specified[2]
OVCAR-8OvarianNot specified[2]
SHIN-3OvarianNot specified[2]
Vincristine A549Lung40 nM
MCF-7Breast5 nM
1A9Ovarian4 nM
SY5YNeuroblastoma1.6 nM
Paclitaxel HeLaCervical5.39 ± 0.208 nM
ME180Cervical6.59 ± 0.711 nM
CaSkiCervical2.940 ± 0.390 nM
SiHaCervical19.303 ± 1.886 nM
C33ACervical21.567 ± 2.732 nM
Data Presentation: In Vivo Anti-Tumor Efficacy

The following table summarizes the in vivo anti-tumor effects of Rauwolfia vomitoria extract in mouse xenograft models.

Compound/ExtractTumor ModelDosageRouteTumor Growth InhibitionCitation
Rauwolfia vomitoria Extract LNCaP Prostate Cancer Xenograft7.5, 37.5, 75 mg/kg/dayOral58%, 70%, 60% respectively[3]
Ovarian Cancer Intraperitoneal Model20, 50 mg/kg/dayOral36%, 66% respectively[4]
Pancreatic Cancer Orthotopic Model20 mg/kg, 5 times/weekOralSignificant suppression

Part 2: Neuroprotective Activity

Extracts of Rauwolfia vomitoria have also been investigated for their neuroprotective effects, primarily attributed to their antioxidant and anti-inflammatory properties. This section compares these effects with those of Curcumin and Resveratrol, two well-studied neuroprotective compounds.

Data Presentation: Antioxidant and Anti-inflammatory Effects
Compound/ExtractModelKey FindingsQuantitative DataCitation
Rauwolfia vomitoria Extract Rat brain (in vitro)Inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO).AChE IC50: 0.15-0.17 mg/mL, MAO IC50: 0.23-0.29 mg/mL[5]
Rat model of arthritisReduction of inflammatory markers (TNF-α, IL-1β, IL-6) and restoration of antioxidant enzymes (SOD, CAT).Significant reduction in paw edema (55.98-74.41%).[6][7]
AlCl3-induced testicular toxicity in ratsIncreased activities of SOD, CAT, GPX, and GST; reduced lipid peroxidation.Significant enhancement of antioxidant enzyme activities.[8]
Curcumin Various neurodegenerative modelsAnti-inflammatory, antioxidant, and anti-protein-aggregate activities.Submicromolar levels required for efficacy.[9]
Resveratrol Cerebral ischemia modelsNeuroprotection via anti-inflammatory and antioxidant pathways.10-40 mg/kg reduced pro-inflammatory cytokines.
Alzheimer's disease modelsReduction of Aβ toxicity and oxidative stress.[10][11]

Experimental Protocols

WST-1 Cell Proliferation Assay

This protocol is used to measure the cytotoxic effects of compounds on cancer cell lines and determine IC50 values.

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Add serial dilutions of the test compound (e.g., Rauwolfia vomitoria extract, Vincristine, Paclitaxel) to the wells. Include a vehicle control (e.g., DMSO or saline). Incubate for another 48-72 hours.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm is used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Study

This protocol is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-5 x 10^6 cells per 100 µL.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old.

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a certain size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound (e.g., Rauwolfia vomitoria extract) and vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dosage and schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the data for statistically significant differences in tumor growth between the treatment and control groups.

Antioxidant Enzyme Activity Assays

These protocols measure the activity of key antioxidant enzymes in tissue or cell lysates.

  • Sample Preparation: Homogenize tissue samples or lyse cells in a suitable buffer on ice. Centrifuge the homogenate/lysate to obtain the supernatant containing the enzymes.

  • Superoxide (B77818) Dismutase (SOD) Activity: The assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system. The absorbance is measured at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

  • Catalase (CAT) Activity: The assay measures the decomposition of hydrogen peroxide (H2O2). The decrease in H2O2 concentration is monitored by the decrease in absorbance at 240 nm. One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H2O2 per minute.

  • Glutathione (B108866) Peroxidase (GPx) Activity: The assay measures the oxidation of glutathione (GSH) to GSSG, which is coupled to the recycling of GSSG back to GSH by glutathione reductase, using NADPH as a cofactor. The decrease in NADPH absorbance is monitored at 340 nm. One unit of GPx activity is expressed as the amount of NADPH oxidized per minute.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

anticancer_pathway Rauwolfia Rauwolfia vomitoria Extract / Alstonine ROS ↑ Reactive Oxygen Species (ROS) Rauwolfia->ROS p21 ↑ p21 Rauwolfia->p21 CyclinD1 ↓ Cyclin D1 Rauwolfia->CyclinD1 Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest CyclinD1->G1_Arrest

Caption: Proposed anti-cancer signaling pathway of Rauwolfia vomitoria extract.

neuroprotection_pathway Oxidative_Stress Oxidative Stress (e.g., ROS, Lipid Peroxidation) Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Rauwolfia Rauwolfia vomitoria Extract Antioxidant_Enzymes ↑ SOD, CAT, GPx Rauwolfia->Antioxidant_Enzymes Anti_Inflammatory ↓ Pro-inflammatory Cytokines Rauwolfia->Anti_Inflammatory Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Inflammation Inflammation (e.g., TNF-α, IL-1β) Inflammation->Neuronal_Damage Anti_Inflammatory->Neuroprotection

Caption: Neuroprotective mechanism of Rauwolfia vomitoria extract.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines (e.g., PANC-1, MCF-7) Treatment Treat with Rauwolfia Extract / Alternatives Cell_Culture->Treatment Viability_Assay WST-1 Assay (Determine IC50) Treatment->Viability_Assay Xenograft Establish Tumor Xenografts in Mice Viability_Assay->Xenograft Select effective concentrations Animal_Treatment Administer Compound (Oral Gavage) Xenograft->Animal_Treatment Tumor_Measurement Monitor Tumor Growth Animal_Treatment->Tumor_Measurement Endpoint_Analysis Excise and Weigh Tumors Tumor_Measurement->Endpoint_Analysis

Caption: General experimental workflow for evaluating anti-cancer efficacy.

References

Unraveling the Efficacy of Rauvoyunine B: A Comparative Analysis of a Novel Rauwolfia Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals, this document provides an in-depth comparison of the picraline-type indole (B1671886) alkaloid, Rauvoyunine B, with other notable alkaloids from the Rauwolfia genus. While research on this compound is in its nascent stages, this guide synthesizes the available preclinical data and offers a comparative framework against well-established Rauwolfia alkaloids like ajmaline (B190527) and reserpine (B192253).

Introduction to this compound

This compound is a naturally occurring picraline-type indole alkaloid isolated from the aerial parts of Rauvolfia yunnanensis. Preliminary in vitro studies have investigated its cytotoxic effects against several human tumor cell lines, suggesting a potential avenue for anticancer research. However, a comprehensive understanding of its efficacy and mechanism of action is still under investigation.

Comparative Efficacy of Rauwolfia Alkaloids

To provide a context for the potential efficacy of this compound, this guide presents a comparative overview of related and well-characterized Rauwolfia alkaloids.

Table 1: In Vitro Cytotoxicity of this compound

Initial studies have evaluated the cytotoxic potential of this compound against a panel of five human cancer cell lines. While the primary publication detailing these findings did not explicitly state the IC50 values, it serves as the foundational evidence for its bioactivity. Further research is required to quantify its potency.

CompoundCell LineIC50 (µM)
This compoundHL-60 (leukemia)Data not available
SMMC-7721 (hepatoma)Data not available
A-549 (lung cancer)Data not available
MCF-7 (breast cancer)Data not available
SW480 (colon cancer)Data not available

Table 2: Pharmacological Profile of Comparative Rauwolfia Alkaloids

This table summarizes the established pharmacological activities of ajmaline and reserpine, two clinically significant alkaloids also derived from Rauwolfia species.

AlkaloidPrimary EfficacyMechanism of Action
Ajmaline Antiarrhythmic (Class Ia)Blocks sodium channels in the heart, prolonging the cardiac action potential.
Reserpine Antihypertensive, AntipsychoticIrreversibly blocks the vesicular monoamine transporter (VMAT), leading to the depletion of catecholamines (norepinephrine, dopamine, and serotonin) from nerve endings.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings.

In Vitro Cytotoxicity Assay of this compound

The following protocol is based on the general methodology described in the initial study of this compound.

Cell Lines and Culture:

  • Human leukemia (HL-60), hepatoma (SMMC-7721), lung cancer (A-549), breast cancer (MCF-7), and colon cancer (SW480) cell lines were used.

  • Cells were maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay:

  • Cells were seeded in 96-well plates at a density of 5 × 10^3 cells/well and allowed to adhere overnight.

  • The cells were then treated with various concentrations of this compound for a specified duration.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at a specific wavelength (typically 490 nm or 570 nm) using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Signaling Pathways and Logical Relationships

To visualize the established mechanisms of action of comparative alkaloids, the following diagrams are provided.

Mechanism of Action of Reserpine

reserpine_moa reserpine Reserpine vmat Vesicular Monoamine Transporter (VMAT) reserpine->vmat Inhibits vesicle Synaptic Vesicle vmat->vesicle Transports into depletion Depletion of Neurotransmitters vmat->depletion leads to neurotransmitters Norepinephrine, Dopamine, Serotonin neurotransmitters->vmat effect Antihypertensive & Antipsychotic Effects depletion->effect

Caption: Reserpine's mechanism of action.

Experimental Workflow for In Vitro Cytotoxicity Testing

cytotoxicity_workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Treatment with This compound seeding->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (Absorbance Reading) mtt_assay->data_analysis ic50 IC50 Determination data_analysis->ic50 end End ic50->end

Caption: General workflow for cytotoxicity assessment.

Conclusion

This compound represents a novel addition to the diverse family of Rauwolfia alkaloids with preliminary evidence suggesting potential cytotoxic activity. While direct efficacy data remains to be fully elucidated, a comparative analysis with established alkaloids such as ajmaline and reserpine provides a valuable pharmacological context. Further rigorous investigation into the quantitative efficacy, mechanism of action, and potential signaling pathways of this compound is warranted to determine its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the exploration of this promising natural product.

A Comparative Meta-Analysis of Rauvolfia yunnanensis Alkaloids in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of the pharmacological activities of alkaloids derived from Rauvolfia yunnanensis. The data presented herein is collated from various preclinical studies, offering a quantitative comparison of the cytotoxic, antimicrobial, and immunosuppressive properties of these compounds. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and drug development efforts.

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of various alkaloids isolated from Rauvolfia yunnanensis. This data provides a basis for comparing their potency against different cell lines and microbial strains.

Table 1: Cytotoxicity of Rauvolfia yunnanensis Alkaloids and Extracts
Compound/ExtractCell LineAssayIC50 (µM)IC50 (µg/mL)Reference
Rauvoyunine BHL-60 (promyelocytic leukemia)MTT> 40-[1]
This compoundA-549 (lung carcinoma)MTT> 40-[1]
This compoundMCF-7 (breast adenocarcinoma)MTT> 40-[1]
This compoundSW480 (colon adenocarcinoma)MTT> 40-[1]
This compoundSMMC-7721 (hepatocellular carcinoma)MTT> 40-[1]
Rauvoyunine CHL-60 (promyelocytic leukemia)MTT> 40-[1]
Rauvoyunine CA-549 (lung carcinoma)MTT> 40-[1]
Rauvoyunine CMCF-7 (breast adenocarcinoma)MTT> 40-[1]
Rauvoyunine CSW480 (colon adenocarcinoma)MTT> 40-[1]
Rauvoyunine CSMMC-7721 (hepatocellular carcinoma)MTT> 40-[1]
Reserpine (B192253)KB-ChR-8-5 (drug-resistant cancer)MTT~80-[2]
ReserpineNon-small cell lung cancer (NSCLC)MTT15, 25, 35-[3]
ReserpinePC3 (prostate cancer)MTTNot specified-[4]
New Vobasine Alkaloids (1, 3)KB cellsNot specified-~5[5]
16-epivobasine (15)KB cellsNot specified-~5[5]
16-epivobasenal (17)KB cellsNot specified-~5[5]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of Rauvolfia yunnanensis Alkaloids
CompoundMicroorganismMIC (µg/mL)Reference
3-hydroxylochnerineBacillus subtilis12.5[6]
3-hydroxylochnerineEscherichia coli12.5[6]
3-hydroxylochnerineStaphylococcus aureus25[6]
3-hydroxylochnerineCandida albicans>250[6]
10-hydroxyvinorineBacillus subtilis12.5[6]
10-hydroxyvinorineEscherichia coli50[6]
10-hydroxyvinorineStaphylococcus aureus>100[6]
10-hydroxyvinorineCandida albicans>250[6]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 3: Immunosuppressive Activity of Rauvolfia yunnanensis Alkaloids
CompoundTargetIC50 (µM)Reference
11-hydroxyburnamineT cell proliferation5.9[7][8][9]
ReserpineT cell proliferation5.0[7][8][9]

Experimental Protocols

This section details the methodologies employed in the cited studies to evaluate the bioactivity of Rauvolfia yunnanensis alkaloids.

Cytotoxicity Assays

a) MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a specific density (e.g., 5x10^5 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing

a) Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Immunosuppressive Activity Assay

a) T-Cell Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of T lymphocytes.

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from healthy donor blood.

  • Cell Culture: PBMCs are cultured in 96-well plates in the presence of a mitogen (e.g., phytohemagglutinin) to stimulate T-cell proliferation.

  • Compound Treatment: The cells are treated with different concentrations of the test compounds.

  • Proliferation Measurement: Cell proliferation is measured using various methods, such as the MTT assay or by incorporating a radiolabeled nucleotide (e.g., [3H]-thymidine).

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known or proposed mechanisms of action for key Rauvolfia yunnanensis alkaloids.

Reserpine's Mechanism of Action

Reserpine is a well-known indole (B1671886) alkaloid with antihypertensive and antipsychotic properties. Its primary mechanism involves the irreversible blockade of the vesicular monoamine transporter 2 (VMAT2).

Reserpine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Reserpine Reserpine VMAT2 VMAT2 Reserpine->VMAT2 Inhibits Monoamines_vesicle Vesicular Monoamines VMAT2->Monoamines_vesicle Sequesters into Vesicles Monoamines_cyto Cytoplasmic Monoamines (NE, DA, 5-HT) Monoamines_cyto->VMAT2 Transport MAO MAO Monoamines_cyto->MAO Degradation Vesicle Synaptic Vesicle Monoamines_released Released Monoamines Vesicle->Monoamines_released Exocytosis (Reduced) Metabolites Inactive Metabolites MAO->Metabolites Receptors Postsynaptic Receptors Monoamines_released->Receptors Binding (Reduced)

Caption: Reserpine inhibits VMAT2, leading to depletion of vesicular monoamines.

Reserpine's inhibition of VMAT2 prevents the uptake of monoamine neurotransmitters (norepinephrine, dopamine, and serotonin) from the cytoplasm into synaptic vesicles. This leads to their degradation by monoamine oxidase (MAO) and a subsequent depletion of these neurotransmitters, which explains its effects on blood pressure and mood.[3]

Reserpine-Induced Apoptosis in Cancer Cells

Recent studies suggest that reserpine can induce apoptosis in cancer cells through the modulation of key signaling pathways like NF-κB and STAT3.

Reserpine_Apoptosis Reserpine Reserpine ROS Increased ROS Production Reserpine->ROS NFkB_STAT3 Inhibition of NF-κB and STAT3 Nuclear Translocation Reserpine->NFkB_STAT3 MMP Decreased Mitochondrial Membrane Potential ROS->MMP Apoptosis Apoptosis NFkB_STAT3->Apoptosis Promotes CytoC Cytochrome C Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: Reserpine induces apoptosis via ROS production and NF-κB/STAT3 inhibition.

Reserpine has been shown to increase the production of reactive oxygen species (ROS) in cancer cells.[2] This, coupled with the inhibition of the nuclear translocation of NF-κB and STAT3, leads to a decrease in mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[2]

General Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for the isolation and bioactivity screening of alkaloids from Rauvolfia yunnanensis.

Bioactivity_Workflow Plant Rauvolfia yunnanensis Plant Material Extraction Extraction of Total Alkaloids Plant->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Isolation Isolation of Pure Alkaloids Fractionation->Isolation Structure Structural Elucidation (NMR, MS) Isolation->Structure Screening Bioactivity Screening Isolation->Screening Cytotoxicity Cytotoxicity Assays Screening->Cytotoxicity Antimicrobial Antimicrobial Assays Screening->Antimicrobial Immunosuppressive Immunosuppressive Assays Screening->Immunosuppressive Lead Lead Compound Identification Cytotoxicity->Lead Antimicrobial->Lead Immunosuppressive->Lead

Caption: Workflow for isolation and bioactivity screening of alkaloids.

References

Safety Operating Guide

Proper Disposal of Rauvoyunine B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Rauvoyunine B, a natural product derived from Rauvolfia yunnanensis, intended for researchers, scientists, and drug development professionals. Adherence to these guidelines will help mitigate risks and ensure compliance with institutional and regulatory standards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to be familiar with the safety profile of this compound. This compound may be harmful if swallowed and can cause skin, eye, and respiratory irritation. An allergic skin reaction is also possible.[1] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationSource
Hand ProtectionHandle with impervious gloves (e.g., Nitrile rubber). Inspect gloves prior to use and use proper glove removal technique.[2][3]
Eye ProtectionUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU) (e.g., safety glasses or goggles).[2][3]
Body ProtectionWear a lab coat or other protective clothing to prevent skin contact.[2][3]
Respiratory ProtectionIf handling as a powder or if dust formation is likely, wear a NIOSH-approved respirator.[2]

II. Step-by-Step Disposal Procedure for this compound

The following procedure outlines the steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and empty containers.

Step 1: Waste Identification and Segregation

Properly identify all waste streams containing this compound. Do not mix this compound waste with other incompatible chemical waste.[4][5] Segregate waste into the following categories:

  • Solid Waste: Unused or expired this compound powder, contaminated lab supplies (e.g., weigh boats, filter paper, contaminated PPE).

  • Liquid Waste: Solutions containing this compound. Note that halogenated and non-halogenated solvent wastes should be collected separately.[6]

  • Sharps Waste: Chemically contaminated needles, scalpels, or broken glass. These must be collected in a designated, puncture-proof sharps container.[6][7]

Step 2: Waste Collection and Containment

  • Select an Appropriate Container:

    • Use a leak-proof container with a secure, screw-on cap that is chemically compatible with the waste.[8][9] Do not use food containers.[4]

    • For liquid waste, do not fill the container more than 80% to allow for thermal expansion.[4][9]

    • Ensure the exterior of the container is clean and free of contamination.[4]

  • Label the Waste Container:

    • Clearly label the container with the words "Hazardous Waste."[5]

    • Identify all constituents in the container, including "this compound" (no abbreviations or formulas), solvents, and their approximate concentrations.[4]

    • Include the name of the principal investigator or lab contact and the date of accumulation.

Step 3: Storage of Waste

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.[10]

  • Use secondary containment, such as a lab tray or bin, to capture any potential leaks and to segregate incompatible wastes.[8] The secondary container should be able to hold 110% of the volume of the primary container.[8]

  • Store hazardous waste below eye level and away from sinks or floor drains.[6]

Step 4: Disposal of Empty Containers

  • A container that held this compound is considered empty when all contents have been removed by normal methods.

  • To dispose of the empty container in regular trash or recycling, it must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[5][9]

  • The rinsate from this process must be collected and treated as hazardous liquid waste.[5][11]

  • After rinsing, allow the container to air-dry in a well-ventilated area, such as a fume hood.[9]

  • Completely remove or deface the original label before disposal.[9][11]

Step 5: Arranging for Final Disposal

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for your hazardous waste.[5][8]

  • Do not dispose of this compound or its containers down the sink or in the regular trash unless the container has been properly decontaminated as described in Step 4.[4][6] Evaporation in a fume hood is not an acceptable method of disposal.[4][6]

  • Follow all institutional and local regulations for hazardous waste disposal timelines and quantity limits.[8]

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Start: this compound Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Decontamination & Disposal Path start Generate this compound Waste (Solid, Liquid, Sharps, Empty Containers) is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No collect_solid Collect in Lined Pail or Compatible Container is_solid->collect_solid Yes is_sharps Sharps Waste? is_liquid->is_sharps No collect_liquid Collect in Labeled, Leak-Proof Carboy/Bottle (<80% Full) is_liquid->collect_liquid Yes is_container Empty Container? is_sharps->is_container No collect_sharps Collect in Puncture-Proof Sharps Container is_sharps->collect_sharps Yes rinse Triple-Rinse with Appropriate Solvent is_container->rinse Yes store Store in Designated Satellite Accumulation Area (Secondary Containment) is_container->store No label_waste Label Container: 'Hazardous Waste' + Contents & Date collect_solid->label_waste collect_liquid->label_waste collect_sharps->label_waste label_waste->store collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Defaced Container in Regular Trash/Recycling rinse->dispose_container collect_rinsate->collect_liquid pickup Arrange Pickup with EH&S for Final Disposal store->pickup

Caption: Workflow for the safe disposal of this compound waste streams.

References

Essential Safety and Logistics for Handling Rauvoyunine B

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of Rauvoyunine B. The following information is intended for researchers, scientists, and drug development professionals to ensure personal safety and proper management of this compound in a laboratory setting.

Hazard Summary

This compound is a natural product isolated from Rauvolfia yunnanensis.[1] While a full toxicological profile is not extensively detailed in readily available literature, it is prudent to handle this compound with care, assuming potential hazards associated with indole (B1671886) alkaloids. General precautions include avoiding contact with skin and eyes, and preventing ingestion and inhalation.[2] In case of fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.[2]

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for all activities involving this compound, including preparation, handling, and disposal.

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[2][3] Gloves must be inspected before use and disposed of properly after.[2] Use proper glove removal technique to avoid skin contact.[2]To prevent skin contact with the compound.
Eye/Face Protection Safety glasses with side shields or chemical splash goggles that meet NIOSH (US) or EN 166 (EU) standards.[2][4]To protect eyes from splashes or dust.
Body Protection A protective lab coat.[4] For activities with a higher risk of splashes or spills, a chemical-resistant suit may be necessary.To shield the body from accidental spills and splashes.[5]
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood.[5] If dust or aerosols may be generated, a NIOSH-approved respirator (e.g., N95 or P2 filter) is required.[3][6]To avoid inhalation of dust or aerosols.[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for safety. All handling of this compound should occur in a designated area.

1. Preparation and Pre-Handling:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood.[6]

  • Gather Materials: Assemble all necessary equipment, including vials, solvents, absorbent pads, and properly labeled waste containers before starting.

  • PPE Donning: Put on all required PPE in the correct order: lab coat, inner gloves, respiratory protection (if needed), eye protection, and outer gloves.[6]

2. Handling the Compound:

  • Avoid Dust Formation: When handling the solid compound, take care to avoid creating dust.[2]

  • Weighing: If weighing the solid, do so within a ventilated enclosure.

  • Solution Preparation: When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing.

  • General Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[2] Remove and wash any contaminated clothing before reuse.[2]

3. Storage:

  • Short-Term Storage: For short-term storage, keep the compound in a tightly closed container in a dry, well-ventilated place at 2-8°C.[2]

  • Long-Term Storage: For long-term storage, the recommended temperature is -20°C.[1][2]

Experimental Workflow for Safe Handling

G Diagram 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency A Designate Work Area (Fume Hood) B Assemble All Materials A->B C Don Required PPE B->C D Handle Compound (Avoid Dust) C->D E Weigh/Prepare Solution in Ventilated Area D->E F Properly Store Compound E->F G Decontaminate Work Area E->G H Dispose of Waste G->H I Doff PPE Correctly H->I J Spill Containment K Exposure Response (First Aid)

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination.

  • Waste Collection: All waste contaminated with this compound, including gloves, absorbent pads, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Disposal Method: Dispose of the waste through an approved waste disposal plant in accordance with all local, state, and federal regulations.[3][5] Do not allow the product to enter drains.[2][3]

Emergency Procedures

1. Accidental Release Measures:

  • Personal Precautions: In case of a spill, wear appropriate respiratory protection.[2] Avoid breathing vapors, mist, or gas.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2] Do not let the product enter drains.[2]

  • Cleanup: For solid spills, sweep up and shovel the material without creating dust.[2] For liquid spills, use an absorbent material. Place all contaminated material into a suitable, closed container for disposal.[2]

2. First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[3]

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water.

  • Eye Contact: If the compound gets into the eyes, flush with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids. Call a physician.[2]

  • Ingestion: If swallowed, wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.